Carbetocin acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-9-(3-amino-3-oxopropyl)-12-[(2S)-butan-2-yl]-15-[(4-methoxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69N11O12S.C2H4O2/c1-6-25(4)38-44(66)51-28(15-16-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(23-69-18-8-10-37(60)50-30(42(64)55-38)20-26-11-13-27(68-5)14-12-26)45(67)56-17-7-9-33(56)43(65)53-29(19-24(2)3)39(61)49-22-36(48)59;1-2(3)4/h11-14,24-25,28-33,38H,6-10,15-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64);1H3,(H,3,4)/t25-,28-,29-,30-,31-,32-,33-,38-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSBRHKQUFVWPU-AJDWMHSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H73N11O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1048.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Carbetocin Acetate on Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbetocin (B549339) acetate, a long-acting synthetic analogue of oxytocin (B344502), is a critical therapeutic agent in the prevention of postpartum hemorrhage. Its efficacy is rooted in a distinct mechanism of action at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). This technical guide provides a comprehensive examination of the molecular interactions between carbetocin and the OTR, detailing its receptor selectivity, biased agonism, and downstream signaling cascades. The guide further presents detailed methodologies for key experiments essential for characterizing the pharmacodynamics of carbetocin and similar compounds, supported by quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction
Carbetocin is an analogue of oxytocin and is used to control postpartum hemorrhage, which is bleeding after giving birth[1]. Its action is similar to that of oxytocin, causing contraction of the uterus[1]. Carbetocin's enhanced stability and prolonged duration of action compared to endogenous oxytocin are attributed to specific structural modifications[2]. Understanding the nuanced mechanism of action of carbetocin at the molecular level is paramount for the development of novel therapeutics targeting the oxytocin system. This guide synthesizes current knowledge to provide an in-depth technical resource for professionals in the field.
Molecular Pharmacology of Carbetocin Acetate
Receptor Selectivity and Binding Affinity
Carbetocin exerts its primary pharmacological effect by binding to oxytocin receptors located on the smooth musculature of the uterus[1]. While oxytocin can also bind to and activate vasopressin V1a and V1b receptors, carbetocin demonstrates high selectivity for the OTR[3][4]. Studies have shown that carbetocin does not significantly activate V1a and V1b receptors and may even act as a competitive antagonist at these sites[3][4]. This receptor selectivity profile is a key differentiator between carbetocin and oxytocin.
The binding affinity of carbetocin for the OTR has been quantified, and while it is a potent agonist, its affinity is approximately 10-fold lower than that of oxytocin[3].
Biased Agonism and G-Protein Coupling
The OTR, like many GPCRs, can couple to various intracellular G-proteins, including Gq, Gi, and Go[3][5]. Oxytocin is known to activate multiple G-protein subtypes[3]. In contrast, carbetocin exhibits biased agonism, selectively activating the Gq signaling pathway[3][4][6]. This functional selectivity is a defining characteristic of carbetocin's mechanism of action. As a result of this selective Gq coupling, carbetocin is classified as a partial agonist, inducing a maximal response that is approximately 45-50% of that elicited by oxytocin[3][7].
Downstream Signaling Pathways
The binding of carbetocin to the OTR initiates a cascade of intracellular events primarily through the Gq pathway.
The Canonical Gq Pathway
Activation of the OTR by carbetocin leads to the stimulation of the Gαq subunit of the heterotrimeric G-protein[8]. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is the primary driver of uterine smooth muscle contraction[9].
Receptor Internalization and β-Arrestin Recruitment
A significant distinction between carbetocin and oxytocin lies in their interaction with β-arrestins. Oxytocin promotes the recruitment of β-arrestins to the OTR, leading to receptor desensitization and internalization[3]. In stark contrast, carbetocin induces OTR internalization through a β-arrestin-independent pathway[3][4][6]. This unique property may contribute to carbetocin's prolonged duration of action, as the lack of β-arrestin recruitment may result in a different pattern of receptor trafficking and resensitization. Furthermore, carbetocin does not appear to promote the recycling of the OTR back to the plasma membrane[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative parameters for carbetocin and oxytocin, providing a comparative overview of their pharmacodynamic properties.
Table 1: Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Species | Reference |
| Carbetocin | Oxytocin Receptor | 7.0 | Human | [3] |
| Oxytocin | Oxytocin Receptor | 0.71 | Human | [3] |
| Carbetocin | Vasopressin V1a Receptor | 7.24 | Rat | [3] |
| Carbetocin | Vasopressin V2 Receptor | 61.3 | Rat | [3] |
Table 2: Functional Potency (EC50) for Gq Activation
| Compound | EC50 (nM) | Species | Reference |
| Carbetocin | 48.8 ± 16.09 | Human | [3] |
| Oxytocin | 9.7 ± 4.43 | Human | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of carbetocin with the oxytocin receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the affinity of carbetocin for the oxytocin receptor.
-
Principle: A radiolabeled ligand (e.g., [³H]-oxytocin) competes with unlabeled carbetocin for binding to the OTR in a membrane preparation. The amount of radioligand bound is measured, and the concentration of carbetocin that inhibits 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Materials:
-
Cell membranes expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin.
-
Unlabeled carbetocin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of unlabeled carbetocin.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the cell membrane preparation.
-
Add the different concentrations of carbetocin to the respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This assay is used to measure the activation of specific G-protein subtypes by a ligand.
-
Objective: To determine the functional selectivity of carbetocin for Gq over other G-protein subtypes.
-
Principle: BRET occurs when a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) are in close proximity. In this assay, a Gα subunit is tagged with Rluc and a Gγ subunit is tagged with GFP. Agonist-induced conformational changes in the G-protein heterotrimer result in a change in the BRET signal, which can be measured.
-
Materials:
-
HEK293 cells.
-
Plasmids encoding Rluc-tagged Gα subunits (Gαq, Gαi, Gαo) and GFP-tagged Gγ subunit.
-
Plasmid encoding the human oxytocin receptor.
-
Transfection reagent.
-
BRET substrate (e.g., coelenterazine (B1669285) h).
-
Plate reader capable of measuring BRET.
-
-
Procedure:
-
Co-transfect HEK293 cells with the plasmids encoding the OTR, a specific Rluc-Gα subunit, and GFP-Gγ.
-
Plate the transfected cells in a 96-well plate.
-
On the day of the assay, wash the cells and replace the medium with a suitable buffer.
-
Add the BRET substrate and measure the baseline BRET signal.
-
Add varying concentrations of carbetocin or oxytocin and measure the change in the BRET signal over time.
-
Plot the dose-response curves and determine the EC50 and maximal response for each G-protein subtype.
-
Confocal Microscopy for Receptor Internalization
This method is used to visualize the internalization of the oxytocin receptor upon agonist stimulation.
-
Objective: To visually confirm and quantify the internalization of the OTR in response to carbetocin.
-
Principle: The OTR is tagged with a fluorescent protein (e.g., RFP). Cells expressing the tagged receptor are treated with carbetocin, and the movement of the receptor from the plasma membrane to intracellular compartments is observed using a confocal microscope.
-
Materials:
-
HEK293 cells.
-
Plasmid encoding the human OTR tagged with a red fluorescent protein (hOXTR-RFP).
-
Optionally, a plasmid encoding β-arrestin tagged with a green fluorescent protein (β-arrestin-Venus) for co-localization studies.
-
Confocal microscope.
-
-
Procedure:
-
Transfect HEK293 cells with the hOXTR-RFP plasmid (and β-arrestin-Venus if applicable).
-
Plate the cells on glass-bottom dishes suitable for confocal microscopy.
-
Before imaging, replace the medium with a suitable imaging buffer.
-
Acquire baseline images showing the localization of the receptor at the plasma membrane.
-
Add carbetocin or oxytocin to the cells.
-
Acquire images at different time points to track the internalization of the receptor.
-
Analyze the images to quantify the extent of internalization.
-
Conclusion
This compound's mechanism of action on oxytocin receptors is characterized by its high selectivity for the OTR, its biased agonism towards the Gq signaling pathway, and its unique β-arrestin-independent internalization process[3][4]. These molecular properties distinguish it from endogenous oxytocin and contribute to its clinical efficacy and prolonged duration of action in preventing postpartum hemorrhage. The experimental protocols detailed in this guide provide a framework for the continued investigation of carbetocin and the development of novel therapeutics targeting the oxytocin system. A thorough understanding of these mechanisms is crucial for optimizing clinical applications and advancing drug discovery in this important therapeutic area.
References
- 1. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxytocin induces intracellular Ca2+ release in cardiac fibroblasts from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effect of Oxytocin on Intracellular Ca2+ Release in Cardiac Cells | Springer Nature Experiments [experiments.springernature.com]
Synthesis and Purification of Carbetocin Acetate: A Technical Guide for Research Professionals
An in-depth overview of the chemical synthesis, purification, and analytical validation of Carbetocin (B549339) acetate (B1210297) for laboratory and developmental applications.
Carbetocin acetate, a long-acting synthetic analogue of the human hormone oxytocin (B344502), is a crucial pharmaceutical agent in obstetric care, primarily utilized for the prevention of postpartum hemorrhage.[1][2] Its synthesis and purification are multi-step processes demanding precision and rigorous quality control. This technical guide provides a comprehensive overview of the prevailing methodologies for the synthesis and purification of this compound intended for research and development purposes.
Chemical Structure and Properties
Carbetocin is a nonapeptide with the sequence Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, with a thioether bond between the N-terminal butyric acid and the cysteine residue.[3][4] This structural modification, replacing the disulfide bridge found in oxytocin, confers a longer half-life and increased resistance to enzymatic degradation.[3]
Table 1: Physicochemical Properties of Carbetocin
| Property | Value | Reference |
| Molecular Formula | C45H69N11O12S | [4] |
| Molecular Weight | 988.16 g/mol | [3][5] |
| CAS Number | 37025-55-1 | [4][5] |
| Appearance | White to off-white powder | [6] |
| Purity (typical) | ≥95% (HPLC) | [7] |
Synthesis of Carbetocin: A Solid-Phase Approach
The predominant method for Carbetocin synthesis is Solid-Phase Peptide Synthesis (SPPS), valued for its efficiency and ease of purification compared to solution-phase methods.[8][9] The general workflow of SPPS for Carbetocin is depicted below.
Caption: General workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Solid-Phase Peptide Synthesis
The following protocol is a generalized representation based on common practices in SPPS of Carbetocin.[3][8][10]
-
Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).[11]
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid is activated using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.
-
Final Acylation: After the final amino acid is coupled, the N-terminus is acylated with butyric acid.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Crude Peptide Precipitation: The cleaved peptide is precipitated from the cleavage mixture using cold diethyl ether.
Purification of Carbetocin
The crude Carbetocin peptide contains various impurities, including deletion sequences and incompletely deprotected peptides.[9][12] Therefore, a robust purification step is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for the purification of crude Carbetocin.[13][14]
Table 2: Typical RP-HPLC Purification Parameters for Carbetocin
| Parameter | Specification | Reference |
| Stationary Phase | C18 bonded silica (B1680970) gel | [13][15] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water | [13] |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724) | [13] |
| Gradient | Gradient elution with increasing concentration of Mobile Phase B | [13][15] |
| Detection | UV at 220-280 nm | [15] |
| Column Temperature | Often elevated (e.g., 60°C) to improve peak shape | [15] |
Experimental Protocol: RP-HPLC Purification and Salt Conversion
-
Sample Preparation: The crude Carbetocin peptide is dissolved in an aqueous solution, often containing a small amount of acetic acid or the mobile phase A.
-
Purification: The dissolved crude peptide is loaded onto the C18 column and purified using a gradient of increasing acetonitrile concentration. Fractions are collected and analyzed for purity.
-
Salt Conversion: The purified Carbetocin, which is typically in the trifluoroacetate (B77799) salt form after purification, is converted to the acetate salt. This can be achieved by a subsequent chromatographic step using a mobile phase containing acetic acid or by ion exchange chromatography.[13]
-
Lyophilization: The purified this compound fractions are pooled and lyophilized to obtain a stable, dry powder.
Analytical Characterization
The purity and identity of the final this compound product must be confirmed using various analytical techniques.
Table 3: Analytical Methods for this compound Characterization
| Method | Purpose | Typical Results | Reference |
| Analytical RP-HPLC | Purity assessment and quantification | Purity >98% | [16] |
| Mass Spectrometry (MS) | Molecular weight confirmation and impurity identification | [M+H]+ at m/z corresponding to the theoretical mass | [9][12] |
| Amino Acid Analysis | Confirmation of amino acid composition | Correct stoichiometry of constituent amino acids |
Mechanism of Action: Signaling Pathway
Carbetocin exerts its physiological effects by binding to and activating oxytocin receptors, which are G-protein coupled receptors, primarily in the uterine smooth muscle.[1][2][4] This activation initiates a signaling cascade leading to uterine contractions.
Caption: Simplified signaling pathway of Carbetocin-induced uterine contraction.
Conclusion
The synthesis and purification of this compound for research use are well-established processes, with solid-phase peptide synthesis and reversed-phase HPLC being the cornerstone technologies. Careful control of reaction conditions, appropriate selection of reagents, and rigorous analytical characterization are paramount to obtaining high-purity this compound suitable for research and development activities. This guide provides a foundational understanding of these critical processes for professionals in the field of drug development and peptide chemistry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Carbetocin - Wikipedia [en.wikipedia.org]
- 3. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
- 4. Carbetocin | C45H69N11O12S | CID 16681432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. omizzur.com [omizzur.com]
- 7. This compound ≥95% (HPLC) | 37025-55-1 [sigmaaldrich.com]
- 8. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 9. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]
- 11. Preparation method for carbetocin - Eureka | Patsnap [eureka.patsnap.com]
- 12. veeprho.com [veeprho.com]
- 13. CN105646669A - Carbetocin purification method - Google Patents [patents.google.com]
- 14. CN102977192A - Purification method of carbetocin - Google Patents [patents.google.com]
- 15. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 16. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
Carbetocin Acetate: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a synthetic analogue of the human hormone oxytocin (B344502), engineered for enhanced stability and a longer duration of action. As a selective oxytocin receptor agonist, it plays a crucial role in obstetrics, primarily for the prevention of uterine atony and postpartum hemorrhage following cesarean section.[1] Its structural modifications, which include the substitution of the disulfide bridge with a more stable thioether linkage and methylation of the tyrosine residue, contribute to its improved pharmacokinetic profile compared to endogenous oxytocin.[2][3] This technical guide provides an in-depth overview of the chemical properties and structural features of carbetocin acetate, complete with detailed experimental methodologies and visual representations of its structure and relevant biological pathways.
Chemical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are critical for its formulation, storage, and biological activity.
General and Physical Properties
| Property | Value | References |
| Chemical Name | N-(4-mercapto-1-oxobutyl)-O-methyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide, cyclic (1→5)-thioether, acetate | [4] |
| CAS Number | 1631754-28-3 (acetate salt); 37025-55-1 (free base) | [4][5] |
| Molecular Formula | C₄₅H₆₉N₁₁O₁₂S (free base) | [5] |
| Molecular Weight | 988.17 g/mol (free base) | [5][6] |
| Appearance | White to beige crystalline solid or powder | [4][5] |
| Melting Point | 140 - 160 °C | [5][7] |
Solubility Profile
| Solvent | Solubility | References |
| Water | 10 mg/mL | [8][9] |
| PBS (pH 7.2) | 5 mg/mL | [4][9] |
| DMSO | >100 mg/mL | [8][9] |
| Ethanol | 30 mg/mL | [4][9] |
| DMF | 30 mg/mL | [4][9] |
| Methanol | Slightly soluble | [5] |
Stability and Storage
| Condition | Stability Information | References |
| Storage Temperature | -20°C for long-term storage. | [4][10] |
| Heat Stability | A heat-stable formulation maintains ≥95% purity for at least 3 years at 30°C and for shorter periods at higher temperatures (e.g., 1 month at 60°C). | [11][12] |
| Light Sensitivity | Should be protected from light. | [13] |
| Hygroscopicity | Hygroscopic. | [5] |
Chemical Structure
Carbetocin is a cyclic octapeptide with a thioether bridge replacing the disulfide bond found in oxytocin. This modification significantly enhances its resistance to enzymatic degradation. The N-terminal amino group is also deaminated, and the tyrosine residue at position 2 is O-methylated.
Caption: Chemical structure of this compound.
The amino acid sequence of carbetocin is Butyryl-Tyr(Me)-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂, with a thioether bridge between the butyryl group and the cysteine residue.[2][14]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of this compound. It is important to note that these are standard procedures for peptide analysis, and specific parameters may need to be optimized for individual laboratory settings and instrumentation.
Determination of Melting Point
The melting point of this compound can be determined using the capillary method, a standard pharmacopeial technique.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
Procedure:
-
Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The apparatus is heated at a controlled rate, typically starting with a rapid ramp to a temperature about 10-15°C below the expected melting point, followed by a slower ramp of 1-2°C per minute.
-
The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported as the interval between these two temperatures.
Determination of Solubility
The solubility of this compound in various solvents is a key parameter for its formulation and handling. A general protocol for determining solubility is as follows.
Materials:
-
This compound
-
Selection of solvents (e.g., water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Sonicator
-
Analytical balance
-
Centrifuge
Procedure:
-
Initial Assessment: The overall charge of the peptide is calculated based on its amino acid sequence. Carbetocin is a neutral peptide, suggesting that organic solvents might be necessary for solubilization.
-
Test Solubilization: A small, accurately weighed amount of this compound (e.g., 1 mg) is placed in a vial.
-
A small volume of the chosen solvent (e.g., 100 µL) is added.
-
The mixture is vortexed thoroughly. If the peptide does not dissolve, sonication can be applied for short intervals. Gentle warming may also aid dissolution but should be used with caution to avoid degradation.
-
If the peptide remains insoluble, incremental additions of the solvent are made, with vortexing and sonication after each addition, until the peptide is fully dissolved or a maximum solvent volume is reached.
-
The concentration at which the peptide fully dissolves is recorded as its solubility in that solvent. The solution should be visually clear and free of particles. Centrifugation can be used to pellet any undissolved material.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.
Sample Preparation:
-
Purity: The this compound sample should be >95% pure, as determined by HPLC.
-
Concentration: A concentration of 0.5-1.0 mM is typically required for homonuclear 2D NMR experiments.
-
Solvent: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
NMR Experiments: A series of 1D and 2D NMR experiments are performed to assign all proton resonances and to obtain structural constraints. Key experiments include:
-
1D ¹H NMR: Provides an initial overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in sequential assignment.
Data Analysis:
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the carbetocin sequence.
-
Structural Restraints: NOESY cross-peak intensities are converted into interproton distance restraints.
-
Structure Calculation: The distance restraints are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the NMR data.
Structural Verification by Mass Spectrometry
Mass spectrometry (MS) is used to confirm the molecular weight and sequence of carbetocin.
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Liquid chromatography (LC) system for online separation if analyzing a mixture.
Procedure:
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent compatible with the ionization technique (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for ESI).
-
Mass Analysis: The sample is introduced into the mass spectrometer.
-
Full Scan MS: The molecular weight of the intact peptide is determined from the mass-to-charge (m/z) ratio of the observed ions.
-
Tandem MS (MS/MS): The peptide ion is selected and fragmented (e.g., by collision-induced dissociation). The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.
-
-
Data Analysis: The experimental mass spectrum is compared with the theoretical mass calculated from the known structure of carbetocin. The fragmentation pattern in the MS/MS spectrum is analyzed to verify the amino acid sequence.
Signaling Pathway and Synthesis Workflow
Oxytocin Receptor Signaling Pathway
Carbetocin exerts its biological effects by acting as an agonist at oxytocin receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular events leading to uterine contractions.
Caption: Oxytocin receptor signaling pathway activated by Carbetocin.
Upon binding of carbetocin to the oxytocin receptor, the Gαq/11 subunit of the associated G-protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, ultimately results in the contraction of uterine smooth muscle cells.[8]
Solid-Phase Peptide Synthesis (SPPS) Workflow
Carbetocin is typically synthesized using solid-phase peptide synthesis (SPPS), a well-established method for producing peptides. The general workflow is outlined below.
Caption: General workflow for the solid-phase synthesis of Carbetocin.
The synthesis begins with the attachment of the C-terminal amino acid (Glycine) to a solid resin support. The peptide chain is then elongated in a stepwise manner by the sequential addition of protected amino acids. After the linear peptide is assembled, the N-terminus is modified with a butyryl group. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed. The crucial thioether bridge is formed through an intramolecular cyclization reaction. Finally, the crude carbetocin is purified, typically by high-performance liquid chromatography (HPLC), and then lyophilized to obtain the final product as a stable powder.[10][15]
Conclusion
This compound's unique chemical structure, characterized by a thioether linkage and other modifications, imparts enhanced stability and a prolonged duration of action compared to oxytocin. A thorough understanding of its chemical properties, as detailed in this guide, is fundamental for its effective formulation, storage, and clinical application. The provided experimental methodologies offer a framework for the quality control and characterization of this important pharmaceutical agent. The visualization of its signaling pathway and synthesis workflow further aids in comprehending its mechanism of action and production. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical sciences.
References
- 1. genscript.com [genscript.com]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thinksrs.com [thinksrs.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Separation and identification of peptide mixtures in a synthesis crude of carbetocin by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 12. thinksrs.com [thinksrs.com]
- 13. Peptidomics [ucimsf.ps.uci.edu]
- 14. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
In Vitro Characterization of Carbetocin Acetate's Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502). The focus is on its binding affinity to the human oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) crucial for various physiological processes. This document details the experimental protocols for determining binding affinity and functional activity, presents quantitative data in a comparative format, and visualizes key pathways and workflows.
Introduction
Carbetocin acetate is an oxytocin receptor agonist with a longer half-life than native oxytocin, making it a valuable therapeutic agent, particularly in the prevention of postpartum hemorrhage.[1] Its efficacy is rooted in its specific binding to and activation of the oxytocin receptor. Understanding the precise nature of this interaction is critical for drug development and for elucidating its full therapeutic potential. This guide will delve into the in vitro methods used to characterize the binding and functional properties of this compound at the OTR.
Quantitative Binding and Functional Data
The binding affinity (Ki or Kd) and functional potency (EC50) of this compound for the oxytocin receptor have been determined in various in vitro studies. The following tables summarize key quantitative data, comparing this compound with the endogenous ligand, oxytocin.
Table 1: Comparative Binding Affinity of this compound and Oxytocin for the Oxytocin Receptor
| Ligand | Ki (nM) | Kd (nM) | Cell Type / Membrane Source | Radioligand | Reference |
| This compound | 7.1 | - | Recombinant human OTR | - | |
| This compound | - | 1.96 | Rat myometrial membranes | [3H]-Oxytocin | |
| Oxytocin | - | ~1-1.5 | Rat left ventricle, Human myometrium | [3H]-Oxytocin | [2][3] |
| Oxytocin | 4.28 | - | Hamster brain | [125I]OVTA |
Note: Ki (inhibitory constant) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating higher affinity. These values can vary depending on the experimental conditions.
Table 2: Comparative Functional Potency of this compound and Oxytocin at the Oxytocin Receptor
| Ligand | EC50 (nM) | Assay Type | Cell Type | Reference |
| This compound | 48.0 ± 8.20 | Uterine contraction | Isolated rat myometrial strips | [3] |
| Oxytocin | 5.62 ± 1.22 | Uterine contraction | Isolated rat myometrial strips | [3] |
Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates greater potency.
Experimental Protocols
The characterization of this compound's interaction with the oxytocin receptor involves a suite of in vitro assays. Below are detailed methodologies for two key experiments: the radioligand competitive binding assay and the calcium mobilization assay.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the oxytocin receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) or from relevant tissues (e.g., myometrium).
-
Radioligand: Typically [3H]-Oxytocin or a high-affinity radioiodinated antagonist like [125I]-ornithine vasotocin (B1584283) analogue ([125I]OVTA).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled oxytocin (e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Membrane Preparation:
-
Harvest cells expressing the oxytocin receptor.
-
Homogenize the cells in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
3. Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (unlabeled oxytocin).
-
50 µL of a range of concentrations of this compound.
-
50 µL of radioligand at a concentration at or below its Kd.
-
100 µL of the membrane preparation.
-
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Dry the filter mat.
-
Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to activate the oxytocin receptor and trigger a downstream signaling cascade, resulting in an increase in intracellular calcium concentration.
1. Materials:
-
Cells: A cell line endogenously or recombinantly expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.
-
Test Compound: this compound.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluorescence Plate Reader: Equipped with injectors for compound addition and capable of kinetic reading.
2. Cell Preparation and Dye Loading:
-
Seed the cells in a 96-well, black-walled, clear-bottom plate and culture overnight to allow for cell attachment.
-
Prepare a loading buffer containing the calcium indicator dye (e.g., Fura-2 AM) in assay buffer. Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake and de-esterification within the cells.
-
After incubation, wash the cells with assay buffer to remove excess extracellular dye.
3. Assay Procedure:
-
Place the cell plate into the fluorescence plate reader, which is set to the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., for Fura-2, ratiometric measurement at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm).
-
Establish a stable baseline fluorescence reading for a short period.
-
Using the instrument's injectors, add varying concentrations of this compound to the wells.
-
Immediately begin kinetic measurement of the fluorescence signal over time to capture the transient increase in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at the two excitation wavelengths is calculated.
-
Plot the peak fluorescence response as a function of the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Oxytocin Receptor Gq Signaling Pathway.
Caption: Radioligand Competitive Binding Assay Workflow.
Caption: Calcium Mobilization Assay Workflow.
References
Carbetocin Acetate: A Deep Dive into Preclinical Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of oxytocin (B344502), is a critical therapeutic agent in obstetrics for the prevention of postpartum hemorrhage.[1] Its efficacy and safety profile are underpinned by its distinct pharmacokinetic and pharmacodynamic properties, which have been extensively characterized in various animal models. This technical guide provides a comprehensive overview of the preclinical data on carbetocin, focusing on its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action at the molecular and physiological levels. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profile of carbetocin has been investigated in several animal species, revealing species-specific differences in its absorption, distribution, and elimination. A summary of key pharmacokinetic parameters is presented in Table 1.
Table 1: Comparative Pharmacokinetic Parameters of Carbetocin in Animal Models
| Parameter | Animal Model | Route of Administration | Dose | T½ (Half-life) | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | Bioavailability | Reference |
| T½ (elimination) | Cows | IV | 350 µ g/animal | ~0.85 hr | - | - | - | [2] |
| T½ (elimination) | Cows | IM | 350 µ g/animal | Longer than IV | About half of IV | Higher than IV | >80% | [2] |
| T½ (elimination) | Gilts | IV | Not specified | Shorter than IM | - | - | - | [2] |
| T½ (elimination) | Gilts | IM | Not specified | - | About half of IV | Similar to cows | 35% | [2] |
| T½ (elimination) | Horses | IV | 0.175 mg | 17.2 min | - | - | - | [3][4] |
| T½ (distribution) | Non-pregnant Women | IV | 0.4 mg | 5.5 ± 1.6 min | - | - | - | [5][6] |
| T½ (elimination) | Non-pregnant Women | IV | 0.4 mg | 41 ± 11.9 min | - | - | - | [5][6] |
| T½ (distribution) | Non-pregnant Women | IV | 0.8 mg | 6.1 ± 1.2 min | - | - | - | [5] |
| T½ (elimination) | Non-pregnant Women | IV | 0.8 mg | 42.7 ± 10.6 min | - | - | - | [5] |
| Bioavailability | Non-pregnant Women | IM | Not specified | - | - | < 30 min | ~80% | [5][6] |
Note: Data from non-pregnant women is included for comparative purposes. Dashes indicate data not specified in the cited sources.
Pharmacodynamics: Uterine Response and Receptor Selectivity
Carbetocin exerts its primary pharmacodynamic effect by stimulating uterine contractions.[1] Its prolonged action compared to oxytocin is a key clinical advantage.
Uterine Activity
In cows, intramuscular administration of carbetocin resulted in a sustained increase in intrauterine pressure, with effects lasting for 60 minutes in dioestrus and 75 minutes in oestrus.[7] This duration of action is significantly longer than that of oxytocin.[7] In postpartum women, a single intramuscular injection of carbetocin produced rhythmic uterine contractions for approximately 119 minutes.[8] Studies comparing carbetocin to oxytocin have shown that carbetocin leads to contractions of sustained higher amplitude and frequency.[9]
Receptor Binding and Selectivity
Carbetocin is a selective agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR).[1] While it binds to the OTR with a high affinity (Ki of 7.1 nM), this affinity is approximately 10-fold lower than that of oxytocin.[1][10] A distinguishing feature of carbetocin is its selectivity profile. Unlike oxytocin, which also activates vasopressin V1a and V1b receptors, carbetocin shows no significant agonistic activity at these receptors and may even act as a competitive antagonist.[1][11] This selectivity may contribute to a more favorable side-effect profile, particularly concerning cardiovascular effects.[12]
Metabolites of carbetocin, such as desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin, have been shown to be pure antagonists at the oxytocin receptor in rats.[13]
Signaling Pathways
The uterotonic effects of carbetocin are mediated through the activation of the oxytocin receptor and its downstream signaling cascade.
Gq-Protein Coupled Signaling Pathway
The primary signaling pathway for carbetocin at the oxytocin receptor involves the Gαq subunit of the heterotrimeric G-protein complex.[1]
Figure 1. Carbetocin-induced Gq signaling pathway leading to uterine contraction.
Interestingly, studies have shown that carbetocin selectively activates the OTR/Gq pathway, displaying strong functional selectivity.[11] Furthermore, unlike oxytocin, carbetocin promotes OTR internalization through a β-arrestin-independent pathway and does not induce receptor recycling to the plasma membrane.[11]
Experimental Protocols
This section outlines standardized methodologies for conducting pharmacokinetic and pharmacodynamic studies of carbetocin in animal models, synthesized from various preclinical investigations.
Pharmacokinetic Study Workflow
The following workflow describes a typical pharmacokinetic study to determine parameters such as half-life, clearance, and bioavailability.
Figure 2. Generalized workflow for a preclinical pharmacokinetic study of carbetocin.
Detailed Methodology:
-
Animal Selection and Acclimatization: Select healthy, mature animals of the chosen species (e.g., non-pregnant mares, cows, or gilts).[2][3] House the animals in appropriate facilities and allow for an acclimatization period before the study.
-
Catheterization (for IV studies): For intravenous administration and frequent blood sampling, place an indwelling catheter in a suitable vein (e.g., jugular vein) under aseptic conditions.
-
Dosing: Administer a single dose of carbetocin acetate either intravenously (IV) as a bolus or intramuscularly (IM).[2][3] The dose will vary depending on the animal model and study objectives.
-
Blood Sample Collection: Collect blood samples into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 2, 5, 10, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Determine the concentration of carbetocin in the plasma samples using a validated analytical method, such as a competitive radioimmunoassay (RIA).[2][3]
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.[2]
In Vitro Uterine Contraction Study
This protocol describes an ex vivo method to assess the pharmacodynamic effect of carbetocin on uterine muscle contractility.
Detailed Methodology:
-
Tissue Collection: Obtain uterine myometrial tissue samples from animals at different stages of the estrous cycle (e.g., estrus, diestrus).
-
Tissue Preparation: Dissect the myometrium into longitudinal strips of a standardized size.
-
Organ Bath Setup: Mount the tissue strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Isometric Tension Recording: Connect the tissue strips to isometric force transducers to record contractile activity. Allow the tissues to equilibrate under a resting tension.
-
Drug Administration: Add cumulative concentrations of carbetocin to the organ baths to generate a concentration-response curve.
-
Data Analysis: Measure the amplitude and frequency of contractions. Calculate pharmacodynamic parameters such as the maximum effect (Emax) and the concentration that produces 50% of the maximum effect (EC50).
Conclusion
The extensive preclinical research on this compound in various animal models has provided a solid foundation for its clinical use. The data consistently demonstrate a favorable pharmacokinetic profile characterized by a longer half-life compared to oxytocin, and a pharmacodynamic profile marked by potent and sustained uterotonic activity with high selectivity for the oxytocin receptor. The detailed methodologies and pathway analyses presented in this guide offer a valuable resource for researchers and professionals involved in the ongoing study and development of oxytocic agents. Further research may focus on elucidating the nuances of its β-arrestin-independent signaling and its potential applications beyond postpartum hemorrhage.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and bioavailability of carbetocin after intravenous and intramuscular administration in cows and gilts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, following intravenous administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Pharmacokinetics of carbetocin, a long-acting oxytocin analogue, in nonpregnant women | Semantic Scholar [semanticscholar.org]
- 7. Effect of carbetocin, oxytocin and prostaglandin E2 and F2α on intrauterine pressure in cows in dioestrus and oestrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postpartum uterine response to oxytocin and carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abmole.com [abmole.com]
- 11. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular effects of oxytocin and carbetocin at cesarean section. A prospective double-blind randomized study using noninvasive pulse wave analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Symphony: A Technical Guide to the Downstream Signaling of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is a critical therapeutic agent in obstetric medicine, primarily for the prevention of postpartum hemorrhage.[1] Its efficacy is rooted in a distinct and nuanced interaction with the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR), initiating a cascade of intracellular events that differ significantly from its endogenous counterpart, oxytocin.[1][2] This technical guide provides an in-depth exploration of the downstream signaling pathways of Carbetocin acetate, offering a comprehensive resource on its molecular pharmacology, supported by quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades.
Core Signaling Pathway: A Biased Agonist at the Oxytocin Receptor
Carbetocin's primary mechanism of action is as an agonist at the OXTR.[3] However, a key pharmacological feature is its nature as a biased agonist, demonstrating functional selectivity for the Gαq protein signaling pathway.[2][4] Unlike oxytocin, which can couple to multiple G-protein subtypes including Gq, Gi, and Go, Carbetocin selectively activates the OXTR/Gq pathway.[4][5] This biased agonism is a pivotal aspect of its pharmacological profile, contributing to its distinct therapeutic effects and side-effect profile compared to oxytocin.[2][4]
Upon binding to the OXTR, Carbetocin induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq.[1] The activated Gαq subunit then stimulates phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][7] The resulting increase in intracellular calcium concentration, in conjunction with DAG, activates Protein Kinase C (PKC).[1][8] PKC then phosphorylates a variety of downstream target proteins, ultimately leading to the physiological response of smooth muscle contraction, which is essential for preventing uterine atony.[1][9]
Receptor Selectivity and Affinity
Carbetocin exhibits high selectivity for the human OXTR over the related vasopressin V1a (V1aR) and V1b (V1bR) receptors.[4] In contrast to oxytocin, which can activate both V1aR and V1bR, Carbetocin does not cause significant activation of these receptors and can even act as a competitive antagonist.[2][4] This selectivity is clinically significant as activation of vasopressin receptors can lead to undesirable side effects.
| Ligand | Receptor | Binding Affinity (Ki) | Functional Potency (EC50) |
| Carbetocin | Human OXTR | ~7.0 - 7.1 nM[4][10][11] | 48.0 ± 8.20 nM (myometrial strips)[12], 48.8 ± 16.09 nM (Gq BRET)[4] |
| Oxytocin | Human OXTR | ~0.71 nM[4] | 5.62 ± 1.22 nM (myometrial strips)[12], 9.7 ± 4.43 nM (Gq BRET)[4] |
| Carbetocin | Vasopressin V1aR | 7.24 ± 0.29 nM (binding)[12] | Inactive (functional antagonist)[4] |
| Carbetocin | Vasopressin V1bR | - | Inactive (functional antagonist)[4] |
| Carbetocin | Vasopressin V2R | 61.3 ± 14.6 nM (binding)[12] | - |
Atypical β-Arrestin Signaling and Receptor Internalization
A particularly intriguing aspect of Carbetocin's signaling is its interaction with the β-arrestin pathway. While oxytocin promotes OXTR coupling to β-arrestins, leading to receptor desensitization and internalization through a classical clathrin-mediated pathway, Carbetocin induces OXTR internalization via a β-arrestin-independent mechanism.[2][4][5] This is a significant departure from the canonical GPCR regulatory model. Furthermore, Carbetocin does not induce the recycling of the OXTR back to the plasma membrane following internalization.[2][4] This unique mechanism may contribute to its prolonged duration of action.[3][13]
Experimental Protocols
A variety of sophisticated experimental techniques are employed to elucidate the downstream signaling pathways of this compound. Below are detailed methodologies for key experiments.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation
This assay is used to measure the interaction between the OXTR and specific G-protein subtypes in live cells.
Objective: To determine the functional selectivity of Carbetocin for different Gα subunits (Gq, Gi, Go).
Principle: BRET is a non-radiative energy transfer process that occurs between a bioluminescent donor (e.g., Renilla luciferase, Rluc8) and a fluorescent acceptor (e.g., green fluorescent protein, GFP10) when they are in close proximity. Agonist-induced activation of the GPCR leads to a conformational change in the heterotrimeric G-protein, altering the distance and/or orientation between the Rluc8-tagged Gα subunit and the GFP10-tagged Gγ subunit, resulting in a change in the BRET signal.[4]
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding the human OXTR, a specific Gα subunit fused to Rluc8, Gβ1, and GFP10-Gγ2 using a suitable transfection reagent.[4]
-
Cell Preparation: 48 hours post-transfection, cells are washed, harvested, and resuspended in a buffer such as PBS with 0.1% glucose.[4]
-
BRET Measurement:
-
Cell suspension is distributed into a 96-well microplate.[4]
-
Cells are stimulated with varying concentrations of Carbetocin or oxytocin.
-
The Rluc8 substrate, coelenterazine (B1669285) 400a, is added to a final concentration of 5 µM.[4]
-
Light emissions at the wavelengths for Rluc8 (e.g., 370-450 nm) and GFP10 (e.g., 510-540 nm) are measured sequentially using a microplate reader.[4]
-
-
Data Analysis: The BRET ratio is calculated as the emission of the acceptor (GFP10) divided by the emission of the donor (Rluc8). A decrease in the BRET ratio indicates G-protein activation.[4] Dose-response curves are generated by plotting the change in BRET ratio against the logarithm of the agonist concentration.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OXTR activation.
Objective: To quantify the functional potency of Carbetocin in stimulating the Gq pathway's downstream effect of calcium release.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). Upon binding of calcium, the fluorescence intensity of the dye increases significantly. This change in fluorescence is monitored using a fluorescence plate reader or microscopy.[14][15]
Methodology:
-
Cell Culture and Plating: HEK293T cells expressing the OXTR are plated in a 96-well plate.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stimulation: The plate is placed in a fluorescence microplate reader. Baseline fluorescence is recorded before the automated injection of varying concentrations of Carbetocin or oxytocin.
-
Fluorescence Measurement: Fluorescence intensity is measured over time, typically with readings every few seconds, to capture the transient calcium peak.[14]
-
Data Analysis: The change in fluorescence (peak fluorescence minus baseline fluorescence) is calculated to represent the intracellular calcium response.[15] EC50 values are determined from the dose-response curves.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a potential downstream signaling branch of OXTR activation.
Objective: To determine if Carbetocin treatment leads to the phosphorylation and activation of ERK1/2.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is probed with antibodies specific to the phosphorylated form of ERK1/2 and total ERK1/2. The amount of phosphorylated ERK1/2 relative to total ERK1/2 indicates the level of activation.
Methodology:
-
Cell Treatment and Lysis: Myometrial cells or OXTR-expressing cells are treated with Carbetocin for various time points. Cells are then washed and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phospho-ERK1/2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The process is repeated with a primary antibody for total ERK1/2 as a loading control.[16]
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated.[16]
Conclusion
The downstream signaling of this compound is characterized by its selective and partial agonism at the OXTR, primarily engaging the Gq pathway to elicit its therapeutic effects. Its unique β-arrestin-independent internalization mechanism further distinguishes it from oxytocin and likely contributes to its prolonged clinical efficacy. A thorough understanding of these intricate signaling pathways is paramount for the rational design of novel oxytocic agents with improved therapeutic profiles and for optimizing the clinical application of Carbetocin in obstetric care. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the molecular pharmacology of this important therapeutic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbetocin - Wikipedia [en.wikipedia.org]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Frontiers | Oxytocin Receptor Signaling in Vascular Function and Stroke [frontiersin.org]
- 9. mims.com [mims.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 14. Naturally Occurring Genetic Variants in the Oxytocin Receptor Alter Receptor Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Stability of Carbetocin Acetate in Diverse Solvent Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of carbetocin (B549339) acetate (B1210297) in various solvent systems, with a focus on a heat-stable formulation developed to overcome the cold-chain limitations of oxytocin (B344502). This document details the formulation's composition, optimal storage conditions, degradation pathways, and the experimental protocols for stability assessment.
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin, is a critical uterotonic agent used for the prevention of postpartum hemorrhage (PPH). A significant advancement in its application, particularly in low and middle-income countries, has been the development of a heat-stable formulation that does not require constant refrigeration.[1][2][3] Understanding the stability of carbetocin acetate in different solvent systems is paramount for ensuring its therapeutic efficacy and safety.
Heat-Stable this compound Formulation
A robust, heat-stable formulation of carbetocin has been developed, consisting of 0.1 mg/mL carbetocin in a sodium succinate (B1194679) buffer, further stabilized with the inclusion of mannitol (B672) and L-methionine.[1][2][4] The optimal pH for this formulation has been identified to be 5.45, within a range of 5.25 to 5.65.[1][2] The presence of methionine, an antioxidant, significantly minimizes degradation through oxidation across a range of pH values.[5][6]
Quantitative Stability Data
The heat-stable formulation of this compound demonstrates remarkable stability under various storage conditions. The following tables summarize the quantitative data on its stability, with the potency maintained at or above 95%.
Table 1: Long-Term and Accelerated Stability of Heat-Stable this compound [1][2][5]
| Storage Condition | Duration | Potency Maintained |
| 30°C / 75% RH | 3 years | ≥95% |
| 40°C / 75% RH | 6 months | ≥95% |
Table 2: Stability of Heat-Stable this compound at Extreme Temperatures [1][2][5]
| Storage Temperature | Duration | Potency Maintained |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Furthermore, this formulation has been shown to be insensitive to freezing and light when stored in its primary container.[1][2]
Degradation Pathways
The primary degradation pathways for carbetocin in solution are pH-dependent and include deamidation and racemization.[1][5]
-
Deamidation: This occurs at the glutamine residue and the amidated glycine (B1666218) C-terminus, and is more pronounced at pH values below the optimum.[1]
-
Racemization: The asparagine residue is susceptible to racemization at pH values above the optimum.[1] Under acidic conditions, the L-proline residue can also undergo racemization.[7]
The molecular structure of carbetocin, which lacks a disulphide bridge and an N-terminal amino group, prevents the dimerization pathway observed with oxytocin, allowing for a broader pH range for its formulation.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of this compound.
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This method is designed to separate carbetocin from its potential degradation products, ensuring an accurate quantification of the active pharmaceutical ingredient.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).[5][9]
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate in 1000 mL of water.[5]
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is employed to ensure the separation of all impurities.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the analytical method. The aim is to achieve 5-20% degradation of the drug substance.
-
a) Acid Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M hydrochloric acid.[5]
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[5]
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.[5]
-
Analyze the sample using the stability-indicating HPLC method.[5]
-
-
b) Base Hydrolysis:
-
Prepare a solution of carbetocin in 0.1 M sodium hydroxide.[5]
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).[5]
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze the sample using the stability-indicating HPLC method.
-
-
c) Photostability:
-
Expose a solution of carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).
-
Maintain a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by the stability-indicating HPLC method.
-
Visualizations
Carbetocin Signaling Pathway
Carbetocin exerts its physiological effects by binding to oxytocin receptors, which are G-protein coupled receptors (GPCRs).[10][11][12] This interaction initiates a downstream signaling cascade, leading to uterine muscle contraction.
Caption: Carbetocin signaling cascade in myometrial cells.
Experimental Workflow for this compound Stability Assessment
The following diagram illustrates the logical flow of experiments conducted to evaluate the stability of this compound.
Caption: Workflow for carbetocin stability evaluation.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ghsupplychain.org [ghsupplychain.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 10. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. go.drugbank.com [go.drugbank.com]
The Molecular Basis for Carbetocin Acetate's Extended Half-Life Compared to Oxytocin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural, pharmacokinetic, and enzymatic factors that contribute to the significantly longer biological half-life of Carbetocin acetate (B1210297) compared to the endogenous hormone, Oxytocin. By examining the molecular modifications, degradation pathways, and receptor interactions, this document offers a detailed understanding for researchers and professionals involved in peptide drug development and obstetric medicine.
Introduction: The Clinical Significance of a Longer-Acting Oxytocic Agent
Oxytocin is a critical therapeutic agent in obstetrics, primarily used to induce or augment labor and to prevent and treat postpartum hemorrhage (PPH). However, its short half-life of approximately 4-10 minutes necessitates continuous intravenous infusion to maintain uterine contractions. Carbetocin acetate, a synthetic analogue of Oxytocin, was developed to overcome this limitation. Its extended half-life of around 40 minutes allows for a single intravenous or intramuscular injection to achieve a sustained uterotonic effect, simplifying clinical management and potentially improving patient outcomes. This guide delves into the core scientific principles underpinning this crucial pharmaceutical advantage.
Molecular Structure: Key Modifications Enhancing Stability
The enhanced stability of this compound is a direct result of specific modifications to the Oxytocin nonapeptide structure. These alterations are strategically designed to protect the molecule from enzymatic degradation at its most vulnerable points.
Table 1: Comparison of Molecular Structures
| Feature | Oxytocin | This compound |
| Amino Acid Sequence | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Butyryl -Tyr(OMe)-Ile-Gln-Asn-Cys -Pro-Leu-Gly-NH2 |
| N-terminus | Free amino group on Cysteine-1 | Deamination (replacement of the N-terminal amino group with a hydrogen atom) |
| Disulfide Bridge | Present between Cysteine-1 and Cysteine-6 | Replaced with a more stable thioether bond (carba-1-bridge) |
| Tyrosine Residue at Position 2 | Unmodified | O-methylated (Tyr(OMe)) |
These modifications are visualized in the molecular structures below.
Pharmacokinetics: A Comparative Overview
The structural modifications of this compound directly translate to a more favorable pharmacokinetic profile, most notably a significantly longer half-life.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Oxytocin | This compound | Reference |
| Half-life (t½) | 4 - 10 minutes | ~ 40 minutes | [1][2] |
| Onset of Action (IV) | < 1 minute | < 2 minutes | [2] |
| Duration of Action | Short | Prolonged | [3] |
Enzymatic Degradation Pathways: The Core of Enhanced Stability
The primary reason for Oxytocin's short half-life is its rapid degradation by various enzymes, particularly during pregnancy when the activity of placental leucine (B10760876) aminopeptidase (B13392206) (P-LAP), also known as oxytocinase, is elevated. Carbetocin's molecular modifications provide robust protection against this enzymatic breakdown.
Degradation of Oxytocin
Oxytocin is susceptible to cleavage at multiple sites:
-
N-terminal cleavage: The primary route of inactivation is the cleavage of the Cys-Tyr bond at the N-terminus by oxytocinase.
-
Disulfide bond reduction: The disulfide bridge can be reduced, leading to an inactive linear peptide.
-
C-terminal cleavage: The Pro-Leu and Leu-Gly-NH2 bonds at the C-terminus can also be cleaved by other peptidases.
Resistance of Carbetocin to Degradation
Carbetocin's structural modifications effectively block these degradation pathways:
-
Deamination at the N-terminus: The absence of the N-terminal amino group renders Carbetocin resistant to cleavage by oxytocinase.
-
Thioether bond: The carba-1-bridge is not susceptible to enzymatic reduction, preventing the formation of an inactive linear molecule.
While more stable, Carbetocin is not completely inert and can be slowly metabolized, primarily through cleavage at the C-terminus, leading to the formation of desGlyNH2-carbetocin and desLeuGlyNH2-carbetocin.
Receptor Binding and Signaling
Both Oxytocin and Carbetocin exert their effects by binding to the Oxytocin receptor (OTR), a G-protein coupled receptor. Activation of the OTR initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent myometrial contraction.
Table 3: Oxytocin Receptor Binding Affinity
| Compound | Binding Affinity (Ki) | Reference |
| Oxytocin | ~0.71 nM | |
| Carbetocin | ~7.1 nM | |
| desGlyNH2-carbetocin | Similar to Carbetocin | |
| desLeuGlyNH2-carbetocin | Similar to Carbetocin |
While Carbetocin has a slightly lower binding affinity for the OTR compared to Oxytocin, its prolonged presence in the circulation due to increased stability results in a sustained activation of the receptor. Interestingly, the main metabolites of Carbetocin retain significant binding affinity to the OTR, although they act as antagonists.
Experimental Protocols
In Vitro Half-life Determination using Rat Kidney Homogenate
This protocol describes a general method for assessing the in vitro metabolic stability of peptides.
Methodology:
-
Preparation of Rat Kidney Homogenate:
-
Euthanize a rat according to approved animal welfare protocols.
-
Perfuse the kidneys with ice-cold saline to remove blood.
-
Excise the kidneys, remove the capsule, and weigh the tissue.
-
Homogenize the tissue in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) on ice.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
In Vitro Incubation:
-
Pre-warm the kidney homogenate to 37°C.
-
Initiate the reaction by adding a known concentration of the test peptide (Oxytocin or Carbetocin) to the homogenate.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of a stopping solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
-
Sample Analysis:
-
Centrifuge the quenched samples at high speed to precipitate proteins.
-
Collect the supernatant and analyze it using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method to separate the parent peptide from its metabolites.
-
Quantify the peak area of the parent peptide at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent peptide against time.
-
The slope of the linear regression line represents the degradation rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
High-Performance Liquid Chromatography (HPLC) Method for Carbetocin and its Metabolites
Instrumentation: A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Program: A linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time to effectively separate Carbetocin, desGlyNH2-carbetocin, and desLeuGlyNH2-carbetocin. The exact gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation: The supernatant from the quenched incubation mixture can be directly injected after filtration through a 0.22 µm filter.
Conclusion
The extended half-life of this compound is a testament to the power of rational drug design. By making specific, targeted modifications to the Oxytocin molecule—namely deamination at the N-terminus and replacement of the disulfide bridge with a thioether bond—its resistance to enzymatic degradation is significantly enhanced. This increased stability is the primary factor contributing to its prolonged pharmacokinetic profile, allowing for a sustained therapeutic effect from a single administration. This in-depth understanding of the structure-activity relationship between Carbetocin and Oxytocin provides a valuable framework for the development of future peptide-based therapeutics with improved stability and clinical utility.
References
Preclinical Profile of Carbetocin Acetate: A Technical Guide to its Effects on Social Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide oxytocin (B344502), is emerging as a significant compound of interest in the exploration of social behavior modulation. Its unique pharmacokinetic profile and selective interaction with the oxytocin receptor (OTR) distinguish it from native oxytocin, suggesting a potentially distinct and therapeutically valuable impact on the central nervous system. This technical guide provides an in-depth overview of the preclinical findings on Carbetocin acetate's effects on social behavior, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics for social deficits observed in various neuropsychiatric disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on social and anxiety-like behaviors in various animal models.
Table 1: Effects of Carbetocin on Social Behavior in Morphine-Abstinent Mice
| Behavioral Test | Animal Model | Treatment | Dose (mg/kg, i.p.) | Key Findings | Reference |
| Sociability Test | Male C57BL/6J mice (morphine-abstinent) | Carbetocin | 6.4 | Attenuated impaired sociability induced by morphine withdrawal. | [1] |
| Social Preference | Male C57BL/6J mice (morphine-withdrawn) | Carbetocin | Not specified | Restored social preference in morphine-withdrawn animals that did not show a preference for a stranger mouse over an empty chamber. | [2] |
Table 2: Effects of Carbetocin on Anxiety-Like and Exploratory Behavior in Rodents
| Behavioral Test | Animal Model | Treatment | Dose | Route | Key Findings | Reference |
| Elevated Plus Maze | Male Sprague-Dawley rats | Carbetocin | Not specified | Intracerebroventricular (i.c.v.) administration produced pronounced anxiolytic-like effects. | [3] | |
| Open-Field Test | Male Wistar rats | Carbetocin | 0.1-3.0 mg/kg | Increased horizontal activity, suggesting an anxiolytic-like action. | [4] | |
| Open-Field Test | Male Wistar rats (restraint-stressed) | Carbetocin | 0.3 and 1 mg/kg | Restored stress-induced deficits in locomotion and rearing. | [5] | |
| Open-Field Test | Male Wistar rats | Carbetocin | 0.3 mg/kg | Increased total distance moved (TMD) but not central distance moved (CMD). | [3] |
Experimental Protocols
A thorough understanding of the methodologies employed in preclinical studies is critical for the interpretation and replication of findings. This section details the protocols for key behavioral assays used to assess the effects of this compound.
Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty in rodents.
-
Apparatus: A rectangular, three-chambered box made of clear Plexiglas. The dividing walls have retractable doorways allowing access to all chambers. In the side chambers, wire mesh containment cages are placed.
-
Procedure:
-
Habituation: The test mouse is placed in the central chamber and allowed to explore all three empty chambers for a set period (e.g., 10 minutes).
-
Sociability Phase: An unfamiliar mouse (Stranger 1) is placed inside one of the wire cages in a side chamber. The test mouse is again placed in the center chamber and given access to all three chambers for a defined duration (e.g., 10 minutes). The time spent in each chamber and the duration of interaction with the caged mouse are recorded.[6]
-
Social Novelty Phase: A second unfamiliar mouse (Stranger 2) is placed in the previously empty wire cage. The test mouse has the choice to interact with the now-familiar mouse (Stranger 1) or the novel mouse (Stranger 2). Time spent in each chamber and interacting with each caged mouse is recorded.
-
-
Parameters Measured:
-
Time spent in each of the three chambers.
-
Time spent sniffing or in close proximity to the wire cages.
-
Number of entries into each chamber.
-
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.[7]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
The animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a standard duration (e.g., 5 minutes).[8]
-
Behavior is recorded by a video camera and analyzed using tracking software.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[8]
-
Number of entries into the open and closed arms.
-
Total distance traveled, which serves as a measure of general locomotor activity.
-
Open-Field Test
This test is used to assess spontaneous exploratory behavior, general locomotor activity, and anxiety-like behavior in rodents.[5]
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Procedure:
-
The animal is placed in the center of the open-field arena.
-
Locomotor activity is recorded for a specific duration (e.g., 60 minutes) using an automated tracking system.[4]
-
-
Parameters Measured:
-
Horizontal Activity: Total distance traveled.
-
Vertical Activity: Number of rearings.
-
Anxiety-like Behavior: Time spent in the center of the arena versus the periphery. A greater amount of time spent in the center is considered indicative of reduced anxiety.
-
Grooming: Duration and frequency of grooming behavior.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a preclinical study investigating the effects of this compound on social behavior.
Signaling Pathway of Carbetocin at the Oxytocin Receptor
Carbetocin exhibits a unique signaling profile at the oxytocin receptor, which is crucial for understanding its prolonged behavioral effects. The diagram below illustrates this pathway.
Mechanism of Action: A Deeper Dive
Preclinical research has elucidated a distinct molecular pharmacology for Carbetocin that likely underpins its unique behavioral effects. Unlike oxytocin, which can activate multiple G-protein subtypes (Gq, Gi, Go), Carbetocin is a functionally selective agonist for the OTR/Gq pathway.[9][10] This selective activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] These second messengers then trigger downstream signaling cascades, including the release of intracellular calcium and the activation of protein kinase C, ultimately modulating neuronal activity and influencing behavior.
Furthermore, Carbetocin promotes the internalization of the oxytocin receptor through a novel β-arrestin-independent pathway.[9] Following internalization induced by Carbetocin, the receptor is not recycled back to the plasma membrane.[9] This lack of recycling may contribute to the prolonged duration of Carbetocin's effects, as the signaling cascade initiated by its binding is not as readily terminated as it is with oxytocin.
Conclusion
The preclinical data on this compound reveal a promising profile for the modulation of social and anxiety-like behaviors. Its selective activation of the OTR/Gq signaling pathway and its unique β-arrestin-independent internalization mechanism differentiate it from oxytocin and may offer a more sustained and specific therapeutic effect. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research into the therapeutic potential of Carbetocin for neuropsychiatric disorders characterized by social dysfunction. Future studies should continue to explore the long-term behavioral effects of Carbetocin and further elucidate the downstream neural circuits and molecular mechanisms mediating its pro-social effects.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of anxiety behavior in the elevated plus maze using peptidic oxytocin and vasopressin receptor ligands in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulary effects of oxytocin and carbetocin on stress-induced changes in rat behavior in the open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Web Box 4.1 Pharmacology in Action: Using the Three-Chamber Social Interaction Test - Psychopharmacology, 4e Student Resources - Oxford Learning Link [learninglink.oup.com]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for In Vivo Administration of Carbetocin Acetate in Mice: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the in vivo administration of Carbetocin (B549339) acetate (B1210297) in mice, a long-acting synthetic analogue of oxytocin (B344502). Carbetocin is a potent agonist of the oxytocin receptor, which is involved in a variety of physiological and behavioral processes. These application notes are intended to guide researchers in designing and executing preclinical studies involving Carbetocin acetate in mice, with a focus on intraperitoneal administration, relevant dosages, and expected physiological and behavioral outcomes. Detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathway and experimental workflows are provided to ensure robust and reproducible experimental design.
Introduction to this compound
This compound is a synthetic peptide analogue of the neurohypophysial hormone oxytocin.[1] It exhibits a longer half-life and greater stability compared to native oxytocin, making it a valuable tool for in vivo research.[2] Carbetocin acts as a selective agonist for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[1] Activation of the OTR initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein and phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentrations.[3][4] This signaling is crucial for its effects on smooth muscle contraction and its modulation of various social behaviors.
Data Presentation
Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound specifically in mice is limited, the following table summarizes key parameters derived from available literature. For comparative purposes, data for oxytocin in mice is also included.
| Parameter | This compound | Oxytocin | Species | Administration Route | Reference |
| Half-life (t½) | 85–100 min | 3–5 min | Mouse | Not specified | [2] |
| Time to Peak (Tmax) | < 30 min | Not specified | Human | Intramuscular | [5] |
| Bioavailability | ~80% | Not specified | Human | Intramuscular | [5] |
Note: The half-life of Carbetocin provides a rationale for its use in studies requiring sustained oxytocin receptor activation.
Recommended Dosages for In Vivo Mouse Studies
The following table outlines dosages of this compound that have been used in published mouse studies, along with the observed effects.
| Dosage | Strain | Administration Route | Observed Effects | Reference |
| 0.64 mg/kg | Swiss mice | Intraperitoneal (i.p.) | Prevention of ethanol-induced behavioral sensitization.[6] | [6] |
| 6.4 mg/kg | Swiss mice | Intraperitoneal (i.p.) | Prevention of ethanol-induced behavioral sensitization.[2] | [2][7] |
| 20 µ g/animal | ICR mice | Not specified | Induction of milk ejection.[8] | [8] |
| 40 µ g/animal | ICR mice | Not specified | Induction of milk ejection (higher volume than 20 µg).[8] | [8] |
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, pyrogen-free saline (0.9% NaCl) to the desired stock concentration.
-
Dilution: On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection. The final volume for intraperitoneal injection in mice should typically not exceed 10 µL/g of body weight.
-
Storage: Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. Diluted solutions for injection should be prepared fresh.
Intraperitoneal (IP) Injection Protocol for Mice
Intraperitoneal injection is a common and effective route for systemic administration of this compound in mice.
Materials:
-
This compound solution (at the desired concentration)
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device (optional)
Procedure:
-
Animal Restraint: Securely restrain the mouse. This can be achieved by scruffing the mouse or using a commercial restraint device. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Injection Site Identification: The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids puncturing the cecum, which is located on the left side.
-
Aseptic Technique: Swab the injection site with a 70% ethanol wipe and allow it to dry.
-
Needle Insertion: Tilt the mouse's head slightly downwards. Insert the needle, bevel up, at a 15-30 degree angle into the skin and then through the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Injection: If no fluid is aspirated, slowly and steadily inject the this compound solution.
-
Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions following the injection.
Visualization of Signaling Pathways and Experimental Workflows
Carbetocin Signaling Pathway
Carbetocin, as an oxytocin analogue, activates the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling cascade initiated by Carbetocin binding to the OTR is depicted below.
Caption: Carbetocin-activated oxytocin receptor signaling pathway.
Experimental Workflow for Behavioral Studies
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on social behavior in mice.
Caption: Workflow for a Carbetocin behavioral study in mice.
Conclusion
This document provides a foundational protocol for the in vivo administration of this compound in mice. The provided data, protocols, and visualizations are intended to assist researchers in designing and conducting rigorous and reproducible preclinical studies. Adherence to proper animal handling, aseptic techniques, and careful dose selection are critical for obtaining reliable and meaningful results. Researchers are encouraged to consult the cited literature for more specific details related to their particular experimental paradigm.
References
- 1. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-invasive method of obtaining milk from mice using carbetocin, a synthetic analogue of oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Carbetocin Acetate in Human Plasma using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the human hormone oxytocin. It is primarily used for the prevention of postpartum hemorrhage. The accurate quantification of Carbetocin in plasma samples is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note provides a detailed high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the determination of Carbetocin acetate in human plasma. The described protocol includes plasma sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., Waters Xbridge C18, 150 x 4.6 mm, 5 µm).[1]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Preparation of Solutions
-
Mobile Phase A: Prepare a 10 mM ammonium acetate solution in deionized water and adjust the pH to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in deionized water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to obtain concentrations for the calibration curve.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range by spiking known amounts of Carbetocin into blank human plasma.
Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, pipette 200 µL of the plasma sample (or standard/QC).
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue with 200 µL of the initial mobile phase composition.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Chromatographic Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 6.5B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40°C |
| Detection | UV at 220 nm[1][2] |
| Injection Volume | 20 µL[1] |
| Run Time | 20 minutes |
Data Presentation: Method Validation Summary
The following table summarizes the typical validation parameters for a bioanalytical method for Carbetocin or a closely related analogue like Oxytocin in plasma. These values are provided as a guideline and should be established for each specific laboratory and application.
| Validation Parameter | Typical Acceptance Criteria/Results |
| Linearity Range | 0.25 - 8.0 µg/mL (for Carbetocin) with a correlation coefficient (r²) of ≥ 0.999.[3] Linearity for similar peptides in plasma has been established in the ng/mL range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20%). For a similar peptide, oxytocin, an LLOQ of 4.5 mg/L has been reported.[4] |
| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent, precise, and reproducible. An average recovery of 99.3% has been reported for Carbetocin from a prepared solution.[3] Recovery from plasma is expected to be lower but consistent. |
| Specificity | No significant interfering peaks from endogenous plasma components at the retention time of Carbetocin. |
Visualizations
References
Application Notes: Carbetocin Acetate Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate (B1210297) is a long-acting synthetic analogue of the human neuropeptide hormone oxytocin (B344502). It is primarily used in clinical settings to prevent postpartum hemorrhage. Carbetocin's therapeutic effect is mediated through its high affinity for the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). Understanding the binding characteristics of Carbetocin acetate to its receptor is crucial for drug development, quality control, and pharmacological research. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the oxytocin receptor.
Data Presentation
The binding affinity of this compound for the oxytocin receptor is typically determined by its inhibitory constant (Ki). This value represents the concentration of the compound required to occupy 50% of the receptors in the presence of a radiolabeled ligand.
| Compound | Receptor | Species/Cell Line | Ki (nM) | Reference |
| This compound | Oxytocin Receptor | --- | 7.1 | [1][2] |
| This compound | Chimeric N-terminus (E1) of Oxytocin Receptor | --- | 1170 | [1][2] |
| This compound | Chimeric E13 Receptor | --- | 13 | [1] |
| This compound | Chimeric E123 Receptor | --- | 56 | [1] |
| This compound | Chimeric E1234 Receptor | --- | 37 | [1] |
Oxytocin Receptor Signaling Pathway
Carbetocin, as an agonist of the oxytocin receptor, initiates a cascade of intracellular events upon binding. The oxytocin receptor is primarily coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including smooth muscle contraction.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the Ki of this compound for the oxytocin receptor.
Materials and Reagents
-
Cell Lines: HEK293T or U2OS cells stably expressing the human oxytocin receptor.
-
Radioligand: [³H]-Oxytocin or a suitable radiolabeled oxytocin receptor antagonist (e.g., [¹²⁵I]-ornithine vasotocin (B1584283) analog).
-
Competitor: this compound.
-
Non-specific Binding Control: Unlabeled oxytocin (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T or U2OS cells expressing the human oxytocin receptor in appropriate cell culture medium until they reach 80-90% confluency.
-
Harvest the cells by scraping and centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold assay buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 50 µL of membrane homogenate, 50 µL of radioligand (at a concentration close to its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of unlabeled oxytocin (1 µM).
-
Competitive Binding: 50 µL of membrane homogenate, 50 µL of radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[3]
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine for at least 30 minutes to reduce non-specific binding) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Conclusion
This competitive radioligand binding assay provides a robust and reliable method for determining the binding affinity of this compound for the oxytocin receptor. The data generated from this protocol can be instrumental in the pharmacological characterization of this compound and other oxytocin receptor ligands, aiding in the development of new therapeutics and ensuring the quality of existing drug products.
References
Application Notes and Protocols for Studying Carbetocin Acetate Activity in Cell Culture-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297) is a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502).[1] It is primarily used in clinical settings to prevent postpartum hemorrhage by stimulating uterine contractions.[2] Carbetocin's therapeutic effect is mediated through its selective binding to and activation of the oxytocin receptor (OXTR), a member of the G-protein coupled receptor (GPCR) family.[3][4] Understanding the molecular pharmacology of Carbetocin, including its binding affinity, potency, and downstream signaling pathways, is crucial for drug development and elucidating its mechanism of action. This document provides detailed protocols for cell culture-based assays to characterize the activity of Carbetocin acetate, along with data presentation guidelines and visualizations of the underlying biological processes.
Carbetocin acts as a selective agonist at the oxytocin receptor, with a lower affinity for vasopressin receptors.[5] The OXTR primarily couples to the Gαq subunit of heterotrimeric G-proteins.[6] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This increase in intracellular calcium is a key downstream event that triggers various cellular responses, including smooth muscle contraction.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the reported binding affinity (Ki) and functional potency (EC50) of this compound for the oxytocin receptor in various in vitro systems.
| Parameter | Value | Cell Line/System | Reference |
| Ki | 7.1 nM | Oxytocin Receptor | [3][4][8] |
| Ki | 1.96 nM | Rat Myometrial OXTR | [9] |
| Ki | 7.24 nM | Rat V1a Vasopressin Receptor | [5][9] |
| Ki | 61.3 nM | Rat V2 Vasopressin Receptor | [5][9] |
| EC50 | 48.8 ± 16.09 nM | OXTR/Gq Coupling (BRET assay) | [9] |
| EC50 | 48.0 ± 8.20 nM | Isolated Rat Uterine Strips | [5] |
Signaling Pathway and Experimental Overviews
The following diagrams illustrate the key signaling pathway activated by Carbetocin and the general workflows for the assays described in this document.
Figure 1. This compound signaling pathway.
Figure 2. Overview of experimental workflows.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of OXTR by Carbetocin. Human Embryonic Kidney 293 (HEK293) cells stably expressing the human oxytocin receptor are commonly used.
Materials:
-
HEK293 cells stably expressing human OXTR (hOXTR-HEK)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-8 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Protocol:
-
Cell Culture: Culture hOXTR-HEK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the hOXTR-HEK cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and 0.04% Pluronic F-127 in HBSS with 20 mM HEPES.
-
Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Compound Preparation: Prepare serial dilutions of this compound in HBSS with 20 mM HEPES at 2x the final desired concentration.
-
Measurement of Calcium Flux:
-
Place the microplate into a fluorescence microplate reader (e.g., FlexStation or similar).
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Automatically inject 100 µL of the 2x this compound dilutions into the wells.
-
Continue to record the fluorescence signal for at least 120 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of Carbetocin.
-
Plot the peak response against the logarithm of the Carbetocin concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Inositol Phosphate Accumulation Assay
This assay directly measures the product of PLC activity, inositol phosphates, providing a more proximal readout of Gq-protein activation compared to calcium mobilization. Chinese Hamster Ovary (CHO) cells are often used for this assay due to their low endogenous receptor expression.
Materials:
-
CHO cells stably expressing human OXTR (hOXTR-CHO)
-
Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
[³H]-myo-inositol
-
Inositol-free DMEM
-
Lithium Chloride (LiCl)
-
Perchloric Acid (PCA)
-
Potassium Hydroxide (KOH)
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
-
This compound
-
24-well plates
Protocol:
-
Cell Culture and Labeling:
-
Culture hOXTR-CHO cells in Ham's F-12 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into 24-well plates and grow to near confluence.
-
Replace the medium with inositol-free DMEM containing 1 µCi/mL [³H]-myo-inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Pre-incubation:
-
Wash the cells once with serum-free, inositol-free DMEM.
-
Pre-incubate the cells in 0.5 mL of the same medium containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
-
Stimulation:
-
Add varying concentrations of this compound to the wells and incubate for 60 minutes at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Aspirate the medium and add 1 mL of ice-cold 0.5 M PCA.
-
Incubate on ice for 30 minutes.
-
Transfer the PCA extracts to test tubes.
-
Neutralize the extracts with a solution of 1.5 M KOH, 75 mM HEPES.
-
-
Chromatographic Separation:
-
Apply the neutralized extracts to columns containing Dowex AG1-X8 resin.
-
Wash the columns with water to remove free [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid.
-
-
Quantification and Data Analysis:
-
Add the eluate to scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Plot the amount of [³H]-inositol phosphate accumulation against the logarithm of the Carbetocin concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for the oxytocin receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Membranes prepared from cells or tissues expressing OXTR (e.g., hOXTR-CHO cells, myometrium)
-
Radiolabeled oxytocin antagonist (e.g., [³H]-d(CH2)5[Tyr(Me)2,Thr4,Orn8,des-Gly-NH29]-Vasotocin, or [³H]-Oxytocin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Non-specific binding control (e.g., high concentration of unlabeled oxytocin)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and cocktail
Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing OXTR in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate or microcentrifuge tubes, set up the binding reactions in a final volume of 250 µL. Each reaction should contain:
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
Varying concentrations of unlabeled this compound (competitor).
-
A fixed amount of membrane protein (e.g., 20-50 µg).
-
-
Include tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled oxytocin).
-
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Carbetocin concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value (the concentration of Carbetocin that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The cell culture-based assays detailed in these application notes provide a robust framework for characterizing the pharmacological activity of this compound. By employing calcium mobilization, inositol phosphate accumulation, and receptor binding assays, researchers can obtain quantitative data on the potency and affinity of Carbetocin at the oxytocin receptor. These methods are essential tools for drug discovery, quality control, and further investigation into the molecular mechanisms of oxytocin receptor signaling. The provided diagrams and protocols offer a comprehensive guide for scientists in academic and industrial settings to effectively study the in vitro activity of Carbetocin and related compounds.
References
- 1. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of a Heat-Stable Carbetocin Acetate Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of a heat-stable formulation of Carbetocin acetate (B1210297), designed for use in field research where maintaining a consistent cold chain is challenging. Detailed protocols for key analytical methods and stability studies are included to facilitate replication and further investigation.
Introduction
Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), is a potent uterotonic agent used for the prevention of postpartum hemorrhage (PPH). Standard formulations of Carbetocin require refrigeration to maintain stability, limiting their accessibility and effectiveness in resource-limited settings. The development of a heat-stable formulation is a critical step in improving maternal healthcare globally. This document outlines the composition, manufacturing considerations, and analytical testing of a heat-stable Carbetocin acetate formulation.
Formulation Details
The heat-stable formulation of this compound has been optimized to ensure stability at elevated temperatures and humidity. The composition of this formulation is detailed in Table 1.
Table 1: Composition of Heat-Stable this compound Formulation
| Ingredient | Concentration | Function |
| This compound | 0.1 mg/mL | Active Pharmaceutical Ingredient |
| L-methionine | 1.0 mg/mL | Antioxidant[1] |
| Succinic acid | 10 mM | Buffering agent[1] |
| Mannitol | 47 mg/mL | Isotonicity agent[1] |
| Sodium Hydroxide (B78521) | q.s. to pH 5.25-5.65 | pH adjustment[1] |
| Water for Injection | q.s. to 1 mL | Solvent |
The optimal pH for this formulation was determined to be between 5.25 and 5.65, which is significantly higher than that for oxytocin formulations (pH 3.5-4.0)[1]. This difference is attributed to the structural variations between the two molecules[1].
Stability Data
The heat-stable formulation of this compound has demonstrated remarkable stability under various storage conditions. The following tables summarize the quantitative data from long-term and accelerated stability studies.
Table 2: Long-Term Stability of Heat-Stable this compound
| Storage Condition | Duration | Purity of Carbetocin |
| 30°C / 75% RH | 36 months | ≥95%[2] |
| 40°C / 75% RH | 6 months | ≥95%[2] |
Table 3: Accelerated Stability of Heat-Stable this compound
| Storage Condition | Duration | Purity of Carbetocin |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Experimental Protocols
Formulation Screening Protocol
Objective: To determine the optimal pH for the stability of the this compound formulation.
Methodology:
-
Prepare a stock solution containing 0.1 mg/mL this compound, 10 mM succinic acid, 47 mg/mL D-mannitol, and 1 mg/mL L-methionine in water for injection.
-
Divide the stock solution into several aliquots.
-
Adjust the pH of each aliquot to a specific value within the range of 4.0 to 7.0 using 1 M sodium hydroxide.
-
Filter the solutions through a 0.22 µm sterile filter and fill into vials.
-
Store the vials in a stability chamber at 40°C and 75% relative humidity.
-
Analyze the samples for Carbetocin content and impurities at initial, 3, 6, 9, and 12-month time points using a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products in the formulation.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate in 1000 mL of water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be optimized to ensure separation of all impurities. A suggested starting point is a linear gradient of 10% to 90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
Sample Preparation:
-
Dilute the Carbetocin formulation with the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the stability-indicating nature of the HPLC method.
Methodology:
-
Acid Hydrolysis: Incubate a solution of Carbetocin in 0.1 M hydrochloric acid at 60°C for 24-48 hours. Neutralize with 0.1 M sodium hydroxide before HPLC analysis.
-
Base Hydrolysis: Incubate a solution of Carbetocin in 0.1 M sodium hydroxide at 40°C for 8-24 hours. Neutralize with 0.1 M hydrochloric acid before HPLC analysis.
-
Oxidative Degradation: Treat a solution of Carbetocin with 3% hydrogen peroxide at room temperature for 24 hours before HPLC analysis.
-
Thermal Degradation: Store solid this compound at 80°C for 7 days. Dissolve in a suitable solvent for HPLC analysis.
-
Photostability: Expose a solution of Carbetocin to light according to ICH Q1B guidelines.
Visualizations
Carbetocin Signaling Pathway
Carbetocin exerts its physiological effects by binding to and activating the oxytocin receptor (OTR), a G-protein coupled receptor. The primary signaling cascade initiated by Carbetocin binding is through the Gαq subunit, leading to the activation of Phospholipase C (PLC).
References
Application of Carbetocin Acetate in Studying Maternal-Infant Bonding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the neuropeptide hormone oxytocin (B344502), is primarily utilized in clinical settings for the prevention of postpartum hemorrhage (PPH) following childbirth.[1][2] Its mechanism of action involves binding to oxytocin receptors, leading to sustained uterine contractions.[3] Beyond its established role in obstetrics, the oxytocinergic system is critically implicated in the neurobiology of social bonding, including the formation of the maternal-infant bond.[4][5] Given Carbetocin's structural and functional similarity to oxytocin, coupled with its favorable pharmacokinetic profile, it presents a compelling pharmacological tool for investigating the intricate processes of maternal attachment.
These application notes provide a comprehensive overview of the current and potential applications of Carbetocin acetate in the study of maternal-infant bonding. This document outlines established clinical data for its use in PPH, which can inform safety and dosage considerations, and proposes detailed, albeit hypothetical, experimental protocols for its application in behavioral and neurobiological studies of maternal attachment. These proposed protocols are extrapolated from existing research on intranasal Carbetocin and the extensive body of literature on oxytocin's role in social bonding.
I. Established Clinical Data: this compound for Postpartum Hemorrhage Prevention
Understanding the established clinical use of Carbetocin is crucial for designing future studies on maternal-infant bonding, particularly concerning dosage and safety.
Table 1: Summary of Quantitative Data for this compound in PPH Prevention
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration |
| Standard Dosage | 100 µg | 100 µg |
| Onset of Action | Within 2 minutes | Within 2 minutes |
| Duration of Uterine Contraction | Tetanic contraction for ~6 minutes, followed by rhythmic contractions for ~60 minutes[6] | Tetanic contraction for ~11 minutes, followed by rhythmic contractions for ~119 minutes[6] |
| Efficacy vs. Oxytocin | Reduced need for additional uterotonics in Cesarean delivery[7] | - |
| Common Side Effects | Nausea, vomiting, hypotension, flushing, headache[8] | Similar to IV administration |
II. Proposed Application in Maternal-Infant Bonding Research
While direct clinical evidence for Carbetocin's role in human maternal-infant bonding is nascent, preclinical data and studies on its central effects in humans provide a strong rationale for its investigation in this context. Animal studies have demonstrated Carbetocin's anxiolytic and antidepressant-like properties.[3][9] Furthermore, clinical trials involving intranasal Carbetocin for Prader-Willi syndrome have shown its ability to modulate social behaviors and compulsivity, confirming its central nervous system activity in humans.[10][11]
Signaling Pathway of Carbetocin in the Central Nervous System
The proposed mechanism for Carbetocin's influence on maternal bonding mirrors that of oxytocin, involving the activation of oxytocin receptors in key brain regions associated with reward, social cognition, and attachment.
III. Experimental Protocols
The following are proposed experimental protocols for investigating the effects of this compound on maternal-infant bonding. These protocols are hypothetical and should be adapted and approved by relevant institutional review boards.
Protocol 1: Assessing the Effect of Intranasal Carbetocin on Maternal Behavior and Physiology
Objective: To evaluate the impact of a single dose of intranasal Carbetocin on maternal bonding behaviors, as well as physiological and hormonal responses during mother-infant interaction.
Participants: Healthy, primiparous mothers within the first three months postpartum.
Methodology:
-
Recruitment and Screening: Recruit participants and screen for inclusion/exclusion criteria (e.g., history of psychiatric disorders, substance use, contraindications to Carbetocin).
-
Baseline Assessment: Collect baseline data on maternal mood (e.g., using the Edinburgh Postnatal Depression Scale), anxiety levels, and baseline salivary cortisol and oxytocin levels.
-
Randomization: In a double-blind, placebo-controlled design, randomly assign participants to receive either a single intranasal dose of Carbetocin (e.g., 3.2 mg or 9.6 mg, based on Prader-Willi syndrome studies) or a placebo.[11]
-
Mother-Infant Interaction: Following a 45-minute absorption period, facilitate a structured 15-minute mother-infant interaction, including free play and a separation-reunion paradigm.
-
Data Collection:
-
Videotape the interaction for later coding of maternal behaviors (e.g., gaze, affectionate touch, vocalizations).
-
Collect maternal saliva samples at multiple time points to assess changes in cortisol and oxytocin levels.
-
Administer self-report questionnaires post-interaction to assess the mother's subjective experience of bonding.
-
-
Data Analysis: Compare behavioral, hormonal, and self-report data between the Carbetocin and placebo groups.
Protocol 2: Investigating the Neurocorrelates of Carbetocin-Mediated Maternal Bonding Using fMRI
Objective: To identify the neural circuits modulated by Carbetocin during maternal perception of infant cues.
Participants: Healthy, primiparous mothers within the first six months postpartum.
Methodology:
-
Recruitment and Screening: As in Protocol 1, with the addition of fMRI-specific exclusion criteria (e.g., claustrophobia, metallic implants).
-
Baseline Assessment: Collect baseline behavioral and hormonal data as in Protocol 1.
-
Randomization and Administration: Double-blind, placebo-controlled administration of intranasal Carbetocin or placebo.
-
fMRI Paradigm: 45 minutes post-administration, participants undergo an fMRI scan while viewing images or videos of their own infant, an unknown infant, and neutral stimuli.
-
Data Acquisition: Acquire whole-brain functional and structural MRI data.
-
Post-Scan Assessment: Administer questionnaires on mood, anxiety, and feelings of attachment.
-
Data Analysis: Compare brain activation patterns in response to infant cues between the Carbetocin and placebo groups, with a focus on regions of interest such as the amygdala, nucleus accumbens, and prefrontal cortex.
IV. Data Presentation
Table 2: Proposed Outcome Measures for Maternal-Infant Bonding Studies with Carbetocin
| Domain | Outcome Measure | Description |
| Behavioral | Maternal-Infant Interaction Coding | Objective coding of behaviors such as gaze duration, affectionate touch, vocal tone, and contingent responsiveness from video recordings. |
| Postpartum Bonding Questionnaire (PBQ) | Self-report measure of the mother's feelings and attitudes towards her infant. | |
| Physiological | Salivary Cortisol | Assessment of the stress response (Hypothalamic-Pituitary-Adrenal axis activity). |
| Salivary Oxytocin | Measurement of peripheral oxytocin levels as a potential correlate of central activity. | |
| Heart Rate Variability (HRV) | Indicator of autonomic nervous system regulation and emotional flexibility. | |
| Neurobiological | Blood-Oxygen-Level-Dependent (BOLD) Signal | fMRI measure of neural activity in response to infant stimuli. |
V. Conclusion and Future Directions
This compound holds significant potential as a research tool to elucidate the neurobiological underpinnings of maternal-infant bonding. Its long-acting nature offers a distinct advantage over oxytocin for studies requiring a sustained effect. The proposed protocols, while hypothetical, provide a framework for future research in this area. It is imperative that such studies are conducted with rigorous methodology, including double-blind, placebo-controlled designs, and adhere to the highest ethical standards. Future research should also explore the dose-response relationship of intranasal Carbetocin on social-emotional processing and its potential therapeutic applications for mothers experiencing bonding difficulties. The translation of this research could ultimately lead to novel interventions to support the formation of secure and healthy maternal-infant relationships.
References
- 1. Is there a role for carbetocin in the prophylaxis of postpartum obstetric haemorrhage? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current research on carbetocin and implications for prevention of postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. um.edu.mt [um.edu.mt]
- 5. Frontiers | Oxytocin and mutual communication in mother-infant bonding [frontiersin.org]
- 6. Carbetocin for preventing postpartum haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbetocin for the prevention of postpartum hemorrhage: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of Carbetocin? [synapse.patsnap.com]
- 9. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intranasal carbetocin reduces hyperphagia in individuals with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fpwr.org [fpwr.org]
Application Notes and Protocols for Assessing the Anxiolytic Effects of Carbetocin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analog of the neuropeptide oxytocin (B344502), has garnered significant interest for its potential therapeutic applications beyond its established use in preventing postpartum hemorrhage.[1][2] Emerging evidence suggests that Carbetocin exhibits mood-modulating properties, including anxiolytic and antidepressant-like activities.[1][3] As an oxytocin receptor (OTR) agonist, Carbetocin can cross the blood-brain barrier to exert its effects on the central nervous system.[4] This document provides detailed experimental designs and protocols for assessing the anxiolytic effects of Carbetocin acetate in rodent models, a critical step in preclinical drug development.
The assessment of anxiety-like behaviors in animals relies on paradigms that leverage their natural aversion to open, brightly lit spaces and their preference for enclosed, dark areas.[5][6][7][8] This application note will focus on three widely validated behavioral assays: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) test.[5][6][9] These tests are sensitive to the effects of anxiolytic compounds and provide quantitative data on anxiety-related behaviors.[5][6][10][11]
Mechanism of Action and Signaling Pathway
This compound acts as a selective agonist for the oxytocin receptor (OTR), a G-protein coupled receptor.[4] Upon binding, it preferentially activates the Gq protein pathway.[12] This activation leads to a cascade of intracellular events, including the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are thought to underlie the neuromodulatory effects of Carbetocin, including its anxiolytic properties, by influencing neuronal excitability and synaptic plasticity in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.
Experimental Design and Workflow
A robust experimental design is crucial for obtaining reliable and reproducible data. The following workflow is recommended for assessing the anxiolytic effects of this compound.
Detailed Experimental Protocols
Animals and Housing
-
Species: Adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley), 8-12 weeks old.[10] The choice of species and strain should be consistent throughout the study.
-
Housing: House animals in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures.[13]
Drug Preparation and Administration
-
Vehicle: Prepare a sterile saline solution (0.9% NaCl) as the vehicle control.
-
This compound: Dissolve this compound in the vehicle to the desired concentrations. Previous studies have used intraperitoneal (i.p.) doses ranging from 0.3 mg/kg to 6.4 mg/kg in rodents.[14][15][16][17] A dose-response study is recommended to determine the optimal anxiolytic dose.
-
Positive Control: A well-characterized anxiolytic drug, such as Diazepam (1-2 mg/kg, i.p.), should be included as a positive control to validate the experimental setup.[5]
-
Administration: Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection 30-60 minutes before behavioral testing.
Behavioral Testing
It is recommended to use multiple assays to provide stronger collective evidence for an anxiety-related phenotype.[9]
The OFT assesses anxiety-like behavior and locomotor activity by measuring the animal's tendency to remain near the walls of the apparatus (thigmotaxis) versus exploring the open center.[10][18]
-
Apparatus: A square or circular arena (e.g., 40-50 cm x 40-50 cm for mice) with walls high enough to prevent escape (30-40 cm).[10] The arena is typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the test.[13]
-
Gently place the animal in the center of the open field arena.[19]
-
Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[9][19]
-
Record the session using an overhead video camera.
-
Between trials, thoroughly clean the arena with 70% ethanol (B145695) to eliminate olfactory cues.[19]
-
-
Parameters to Measure:
-
Time spent in the center zone vs. the peripheral zone.
-
Distance traveled in the center and peripheral zones.
-
Latency to enter the center zone.
-
Total distance traveled (a measure of general locomotor activity).
-
Frequency of rearing and grooming behaviors.
-
The EPM is a widely used test for assessing anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][7][20]
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two enclosed arms of equal dimensions.
-
Procedure:
-
Acclimate the animals to the testing room for at least 45 minutes prior to testing.[20]
-
Place the animal in the center of the maze, facing one of the open arms.[12][21]
-
Allow the animal to freely explore the maze for 5 minutes.[20][21]
-
Record the session with an overhead video camera.
-
Clean the maze with 70% ethanol between each animal.
-
-
Parameters to Measure:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries (a measure of general activity).
-
The LDB test is another popular assay for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.[6][8][22]
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[11][22]
-
Procedure:
-
Habituate the animals to the testing room for at least one hour before the test.
-
Place the animal in the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to move freely between the two compartments for 5-10 minutes.
-
Record the session using a video camera.
-
Clean the apparatus thoroughly with 70% ethanol between trials.[22]
-
-
Parameters to Measure:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Data Presentation
Quantitative data from the behavioral assays should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Open Field Test (OFT) Data Summary
| Treatment Group | N | Time in Center (s) | Distance in Center (cm) | Total Distance (cm) |
| Vehicle | ||||
| Carbetocin (Dose 1) | ||||
| Carbetocin (Dose 2) | ||||
| Positive Control |
Table 2: Elevated Plus Maze (EPM) Data Summary
| Treatment Group | N | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| Vehicle | ||||
| Carbetocin (Dose 1) | ||||
| Carbetocin (Dose 2) | ||||
| Positive Control |
Table 3: Light-Dark Box (LDB) Test Data Summary
| Treatment Group | N | Time in Light Box (s) | Transitions | Latency to Dark (s) |
| Vehicle | ||||
| Carbetocin (Dose 1) | ||||
| Carbetocin (Dose 2) | ||||
| Positive Control |
Statistical Analysis
The collected data should be analyzed using appropriate statistical methods to determine the significance of the observed effects.
-
Data Analysis Software: Use statistical software such as GraphPad Prism, SPSS, or R for data analysis.
-
Statistical Tests:
-
For normally distributed data, use a one-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Tukey's or Dunnett's test) to compare multiple groups.
-
For data that is not normally distributed, use non-parametric tests such as the Kruskal-Wallis test followed by Dunn's multiple comparisons test.
-
-
Significance Level: A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the anxiolytic effects of this compound in preclinical rodent models. By employing a combination of validated behavioral assays and a rigorous experimental design, researchers can generate reliable data to support the development of Carbetocin as a potential therapeutic agent for anxiety disorders. Consistent and careful execution of these protocols is paramount to obtaining meaningful and reproducible results.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. abmole.com [abmole.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [en.bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Open Field Test [protocols.io]
- 14. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbetocin Inhibits Behavioral Sensitization to Ethanol in Male and Female Mice, Independent of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 20. Elevated plus maze protocol [protocols.io]
- 21. Video: Testing Animal Anxiety in Rats: Effects of Open Arm Ledges and Closed Arm Wall Transparency in Elevated Plus Maze Test [jove.com]
- 22. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]
Application Notes and Protocols for Long-Term Stability Testing of Carbetocin Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin (B549339) acetate (B1210297), a long-acting synthetic analogue of the human hormone oxytocin, is a critical therapeutic agent for the prevention of postpartum hemorrhage (PPH).[1][2] Ensuring the stability of Carbetocin acetate solutions throughout their shelf life is paramount for its safety and efficacy, particularly for chronic studies or deployment in regions where cold chain maintenance can be challenging.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for conducting long-term stability testing of this compound solutions.
Carbetocin's molecular structure confers greater stability compared to oxytocin, allowing for the development of heat-stable formulations.[1] The primary degradation pathways for Carbetocin in solution include deamidation, oxidation, and racemization.[1][4] Understanding these degradation routes is essential for designing robust stability studies and developing formulations that minimize potency loss. A heat-stable formulation has been developed, consisting of 0.1 mg/mL Carbetocin in a sodium succinate (B1194679) buffer with mannitol (B672) and the antioxidant methionine, at an optimal pH of approximately 5.45 (range 5.25–5.65).[1][4][5]
Data Presentation: Stability of Heat-Stable Carbetocin Formulation
The following tables summarize the stability data for a heat-stable formulation of this compound (0.1 mg/mL in sodium succinate buffer with mannitol and methionine, pH 5.25-5.65).
Table 1: Long-Term and Accelerated Stability Data [1][5]
| Storage Condition | Duration | Potency Maintained | Total Impurities |
| 30°C / 75% RH (Long-Term) | 36 Months | ≥95% | ≤2.5% |
| 40°C / 75% RH (Accelerated) | 6 Months | ≥95% | ≤1.5% |
Table 2: Stability under Extreme Heat Conditions [1][5]
| Storage Condition | Duration | Potency Maintained |
| 50°C | 3 Months | ≥95% |
| 60°C | 1 Month | ≥95% |
Table 3: Other Stability Studies [1][5]
| Study Type | Conditions | Duration | Outcome |
| Freeze-Thaw | 3 cycles of -20°C, 25°C, and 40°C for 24 hours each, then 30°C/75% RH | 36 Months | No significant difference in potency or impurities compared to control. |
| Photostability (ICH Q1B) | Stored in primary container and exposed to light. | - | Insensitive to light. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate Carbetocin from its potential degradation products, thus providing a clear indication of its stability.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 bonded silica (B1680970) gel column (e.g., YMC-pack C18, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase A: Potassium dihydrogen phosphate (B84403) buffer (pH 6.5)—acetonitrile (80:20, v/v).[6][7]
-
Mobile Phase B: Potassium dihydrogen phosphate buffer (pH 6.5)—acetonitrile (72:28, v/v).[6][7]
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is recommended to ensure separation of all impurities.[8]
Procedure:
-
Prepare the mobile phases and degas them before use.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare the this compound solution samples (from the stability study) and a reference standard solution in a suitable solvent (e.g., water).
-
Inject the samples and the reference standard into the HPLC system.
-
Record the chromatograms and integrate the peak areas for Carbetocin and any degradation products.
-
Calculate the percentage of Carbetocin remaining and the percentage of total impurities.
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating capability of the analytical method and to identify potential degradation products.[4][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4]
a) Acid Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.[4]
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[4]
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.[4]
-
Analyze the sample using the stability-indicating HPLC method.[4]
b) Base Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.[4]
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).[4]
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.[4]
-
Analyze the sample using the stability-indicating HPLC method.
c) Oxidative Degradation:
-
Prepare a solution of Carbetocin in 3% hydrogen peroxide.[4]
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).[4]
-
Analyze the sample using the stability-indicating HPLC method.
d) Thermal Degradation:
-
Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).[4]
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample using the stability-indicating HPLC method.
e) Photostability:
-
Expose a solution of Carbetocin to a light source according to ICH Q1B guidelines.[4]
-
Analyze the sample using the stability-indicating HPLC method and compare it to a sample stored in the dark.
Visualizations
Caption: Experimental workflow for long-term stability testing of Carbetocin.
Caption: Simplified signaling pathway of Carbetocin-induced uterine contraction.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and stability of a heat-stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle-income countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Room temperature stable carbetocin for the prevention of postpartum haemorrhage during the third stage of labour in women delivering vaginally: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel and Stability Indicating RP-HPLC-UV Method for Simultaneous Analysis of Carbetocin and Ten Impurities in Carbetocin Injection Products | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In vivo Microdialysis for Measuring Carbetocin Acetate in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetocin acetate (B1210297), a long-acting synthetic analogue of the neuropeptide oxytocin (B344502), is gaining interest for its potential therapeutic applications in central nervous system (CNS) disorders due to its distinct pharmacological profile.[1][2] Unlike oxytocin, Carbetocin exhibits high selectivity for the oxytocin receptor (OXTR) and acts as a functional selective Gq agonist.[1][3][4] Understanding the pharmacokinetics and target engagement of Carbetocin in the brain is crucial for its development as a CNS therapeutic. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound, pharmacologically active molecules from the brain's extracellular fluid (ECF) in awake, freely moving animals.[5][6][7] This document provides detailed application notes and protocols for the measurement of Carbetocin acetate in the brain using in vivo microdialysis coupled with a sensitive analytical method.
While direct protocols for Carbetocin microdialysis are not widely published, the methodology presented here is based on established principles for neuropeptide microdialysis and specific protocols for the closely related peptide, oxytocin.[8][9][10][11] Due to the inherent challenges in quantifying neuropeptides in vivo, such as low recovery rates and potential for adsorption, careful optimization of each step is critical for success.[6]
Data Presentation
Table 1: Typical In Vivo Microdialysis Parameters for Neuropeptides (Oxytocin as a Proxy for Carbetocin)
| Parameter | Typical Value/Range | Reference |
| Probe Recovery (In Vivo) | 10 - 30% (for oxytocin) | [8] |
| Perfusion Flow Rate | 0.5 - 2.0 µL/min | [9] |
| Sample Collection Interval | 10 - 30 min | [9][11] |
| Basal Extracellular Oxytocin Concentration (Rat Brain) | 1 - 10 pM | [9] |
Table 2: Analytical Parameters for Neuropeptide Quantification (LC-MS/MS)
| Parameter | Typical Value/Range | Reference |
| Limit of Quantification (LOQ) for Oxytocin | 0.5 - 10 pg/mL (in plasma/dialysate) | [12] |
| Linear Dynamic Range for Oxytocin | 1 - 100 pM | [9][11] |
| Analytical Method | Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) | [9][11][13] |
| Sample Pre-treatment | Solid-Phase Extraction (SPE) or Protein Precipitation | [14][15] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis Probe Implantation and Sample Collection
Objective: To implant a microdialysis probe into a specific brain region of an anesthetized rodent and collect dialysate samples containing Carbetocin.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microdialysis probes (e.g., 10-20 kDa MWCO, polyacrylonitrile (B21495) or PES membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF), sterile and filtered
-
Surgical instruments
-
This compound
-
Internal standard (e.g., isotopically labeled Carbetocin)
Procedure:
-
Animal Preparation: Anesthetize the rodent (e.g., rat or mouse) using isoflurane (B1672236) and mount it in the stereotaxic apparatus. Maintain body temperature with a heating pad.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., prefrontal cortex, hippocampus, or hypothalamus) at predetermined stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement.
-
-
Probe Insertion and Equilibration:
-
Insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a refrigerated fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1.0 µL/min) for a stabilization period of at least 1-2 hours. This allows the tissue to recover from the insertion trauma.
-
-
Carbetocin Administration: Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection).
-
Sample Collection:
-
Begin collecting dialysate fractions into vials containing a small amount of a stabilizing agent (e.g., an antioxidant or protease inhibitor) to prevent Carbetocin degradation.
-
Collect samples at regular intervals (e.g., every 20-30 minutes) for the duration of the experiment.
-
Immediately freeze the collected samples on dry ice and store them at -80°C until analysis.
-
-
Probe Recovery Calibration (Post-Experiment):
-
After the in vivo collection, determine the in vitro recovery of the probe by perfusing it with a known concentration of Carbetocin in aCSF.
-
Alternatively, use the no-net-flux method in a separate cohort of animals to determine in vivo recovery.
-
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Carbetocin
Objective: To extract Carbetocin from the microdialysate and quantify its concentration using LC-MS/MS.
Materials:
-
Collected microdialysate samples
-
Internal standard (isotopically labeled Carbetocin)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents (e.g., acetonitrile)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw the microdialysate samples on ice.
-
Add the internal standard to each sample.
-
For SPE: Condition the SPE cartridges. Load the sample, wash the cartridge, and elute Carbetocin with an appropriate solvent.
-
For Protein Precipitation: Add cold acetonitrile to the sample, vortex, and centrifuge to pellet precipitated proteins. Collect the supernatant.
-
Evaporate the solvent from the extracted samples and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Carbetocin from other components on the C18 column using a gradient elution.
-
Detect and quantify Carbetocin and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
Optimize the MRM transitions and collision energies for Carbetocin and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of Carbetocin.
-
Calculate the concentration of Carbetocin in the microdialysate samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Correct the measured dialysate concentration for the probe's in vivo recovery to estimate the absolute extracellular concentration of Carbetocin in the brain.
-
Visualizations
Caption: Experimental workflow for in vivo microdialysis of Carbetocin.
Caption: Carbetocin's selective Gq signaling pathway at the oxytocin receptor.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central and systemic oxytocin release: a study of the paraventricular nucleus by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous oxytocin and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous microdialysis in blood and brain: oxytocin and vasopressin release in response to central and peripheral osmotic stimulation and suckling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous oxytocin and arg-vasopressin measurements in microdialysates using capillary liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Troubleshooting Carbetocin acetate solubility issues for in vitro assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Carbetocin (B549339) acetate (B1210297) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Carbetocin acetate stock solutions?
A1: The choice of solvent depends on the requirements of your specific assay. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating highly concentrated initial stocks due to its high solubilizing capacity. For assays sensitive to organic solvents, aqueous buffers like PBS (pH 7.2) or sterile water can be used, although the maximum achievable concentration will be lower.
Q2: My this compound solution appears cloudy or has precipitated. What are the possible causes and solutions?
A2: Cloudiness or precipitation can occur for several reasons:
-
Low Temperature: The compound may be less soluble at lower temperatures. Try gently warming the solution to 37-60°C.
-
Incorrect pH: Carbetocin's stability and solubility are pH-dependent. The optimal pH for a stable formulation is approximately 5.45.[1][2][3] Drastic deviations from this can reduce solubility.
-
Concentration Exceeds Solubility Limit: The concentration of your solution may be too high for the chosen solvent. Refer to the solubility data table below and consider diluting your solution.
-
Improper Mixing: Ensure the compound is fully dissolved. Sonication can be an effective method to aid dissolution in addition to warming.[4][5]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[4][6] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[7] Protect solutions from light.[2]
Q4: Can the solvent I use affect my in vitro assay results?
A4: Yes, absolutely. High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to ensure the final concentration of the organic solvent in your working solution is insignificant and does not affect cell viability or other experimental parameters. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experimental design to account for any solvent-induced effects.
Q5: What is the mechanism of action of Carbetocin in a cellular context?
A5: Carbetocin is a synthetic analogue of oxytocin (B344502) and functions as an agonist for the oxytocin receptor (OTR).[6][8][9][10] The OTR is a G-protein coupled receptor. Upon binding, it primarily activates the Gq/11 protein, which stimulates the phospholipase C (PLC) signaling pathway.[11][12][13] This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium levels.[11][12][13]
Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | >100 mg/mL[9] | Warming to 60°C and sonication may be required.[4] |
| Water | 10 mg/mL[4][9] | Warming to 60°C and sonication may be required.[4] |
| Ethanol | ~30 mg/mL[7][14] | - |
| PBS (pH 7.2) | ~5 mg/mL[7][14] | Aqueous solutions are not recommended for long-term storage.[7] |
Table 2: Stability of Heat-Stable Carbetocin Formulation
| Temperature | Duration of Stability (≥95% Purity) |
| 30°C | ≥ 3 years |
| 40°C | 6 months |
| 50°C | 3 months |
| 60°C | 1 month |
| Data is based on a specific heat-stable formulation containing sodium succinate (B1194679) buffer, mannitol, and methionine at an optimal pH of 5.45.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Bring the this compound vial to room temperature before opening.
-
Calculation: Calculate the required volume of DMSO based on the mass of this compound and its molecular weight (988.16 g/mol , free base). For example, to make a 10 mM stock from 5 mg of this compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 988.16 g/mol ) = 0.000506 L or 506 µL.
-
-
Dissolution: Add the calculated volume of high-purity, sterile DMSO to the vial.
-
Solubilization: Vortex the solution briefly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm it gently at 37-40°C until the solution is clear.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[4][6]
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Carbetocin Signaling Pathway
Caption: Carbetocin activates the OTR-Gq-PLC signaling cascade.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ghsupplychain.org [ghsupplychain.org]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Oxytocin Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 9. abmole.com [abmole.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing Carbetocin Acetate Dosage for Behavioral Studies in Rats
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Carbetocin (B549339) acetate (B1210297) in rat behavioral studies. The information is structured to address common challenges and provide clear, actionable guidance for experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is Carbetocin acetate and how does it differ from oxytocin (B344502)?
A1: this compound is a long-acting synthetic analog of oxytocin, a neuropeptide crucial for social behavior.[1] Unlike oxytocin, Carbetocin has been structurally modified to be more resistant to enzymatic degradation, resulting in a longer-lasting effect.[2] While both bind to the oxytocin receptor (OTR), Carbetocin exhibits biased agonism, preferentially activating the Gq signaling pathway, whereas oxytocin activates multiple pathways, including Gq and Gi/o.[3][4] This difference in signaling may underlie their distinct behavioral effects.
Q2: What are the expected behavioral effects of this compound in rats?
A2: In rats, this compound has been shown to influence anxiety-like and exploratory behaviors. Studies have demonstrated that intraperitoneal (i.p.) administration of Carbetocin can increase exploratory activity in the open field test.[5] It has also been observed to restore stress-induced deficits in locomotion and rearing.[6] Notably, unlike oxytocin, Carbetocin does not typically induce grooming behavior.[1] Its effects on behavior have been noted to be longer-lasting than those of oxytocin.[5]
Q3: What is the recommended dosage range for this compound in rat behavioral studies?
A3: The effective dosage of this compound can vary depending on the specific behavioral paradigm and research question. However, studies in Wistar rats have reported behavioral effects with intraperitoneal (i.p.) doses ranging from 0.1 mg/kg to 3.0 mg/kg.[7] A dose of 0.3 mg/kg has been shown to increase exploratory activity.[8] It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.
Q4: How should this compound be stored and prepared for injection?
A4: this compound should be stored at -20°C for long-term stability (≥ 4 years).[9] For preparing solutions for injection, this compound is soluble in phosphate-buffered saline (PBS) at approximately 5 mg/ml, and in organic solvents like DMSO and ethanol (B145695) at around 30 mg/ml.[9][10] It is recommended not to store aqueous solutions for more than one day.[10] A heat-stable formulation has been developed using a sodium succinate (B1194679) buffer with mannitol (B672) and methionine, which can maintain stability for extended periods at room temperature.[11][12]
Troubleshooting Guide
Q5: We are observing inconsistent or no significant behavioral effects with this compound. What are the possible reasons?
A5: Inconsistent results in behavioral studies can stem from several factors:[13]
-
Dosage and Administration: The dosage may be outside the therapeutic window for the desired effect. The route and timing of administration are also critical. Ensure accurate and consistent administration.[13]
-
Animal Strain and Sex: Different rat strains can exhibit varied responses to pharmacological agents.[13] Sex differences in hormonal environments can also influence behavioral outcomes.
-
Habituation: Inadequate habituation of the animals to the testing environment and handling can lead to novelty-induced stress, which may mask the effects of the compound.[13]
-
Environmental Factors: Variations in lighting, noise levels, and time of day for testing can significantly impact rodent behavior.[13]
-
Drug Preparation: Ensure that this compound is properly dissolved and the solution is stable. For intraperitoneal injections, sterile saline is a common vehicle.[14]
Q6: Our rats show signs of sedation at higher doses of this compound. How can we mitigate this?
A6: Sedative effects can be a concern with higher doses of oxytocinergic compounds. If sedation is observed and is not the intended effect, consider the following:
-
Dose Reduction: The most straightforward approach is to lower the dose. A thorough dose-response study will help identify a dose that elicits the desired behavioral changes without causing sedation.
-
Time-Course Study: The timing of behavioral testing relative to drug administration is crucial. Sedative effects may be more pronounced at the peak plasma concentration of the drug. A time-course study can help determine the optimal window for observing the desired behavioral effects after the initial sedative phase has subsided.[14]
Q7: We are having trouble dissolving this compound for our experiments. What are the recommended solvents?
A7: this compound has good solubility in several solvents commonly used in animal research.[9]
-
Aqueous Solutions: For direct physiological compatibility, PBS (pH 7.2) can be used, with a solubility of approximately 5 mg/ml.[10]
-
Organic Solvents: For stock solutions, DMSO and ethanol are effective, with a solubility of around 30 mg/ml.[9] When using organic solvents, it is crucial to dilute the stock solution in a physiologically compatible vehicle like saline to a final concentration where the organic solvent volume is minimal and non-toxic to the animals. A common practice is to use a vehicle containing a small percentage of DMSO (e.g., <5%) in saline.[14]
Experimental Protocols
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rats.[15][16]
Apparatus:
-
A square or circular arena (e.g., 100 x 100 cm for rats) with walls high enough to prevent escape.[17] The arena floor is often divided into a grid of squares, with the central squares defined as the "center zone".
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 30-60 minutes before the experiment.[14][16]
-
Drug Administration: Administer this compound or the vehicle solution at the predetermined time before the test (e.g., 60 minutes for i.p. injection).[5]
-
Testing: Gently place the rat in the center of the open field arena.[18]
-
Recording: Record the animal's behavior for a set duration, typically 5-10 minutes, using an automated video tracking system.[17][18]
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[18]
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of grid lines crossed.[15]
-
Anxiety-Like Behavior: Time spent in the center zone, latency to enter the center zone, number of entries into the center zone.[15]
-
Other Behaviors: Rearing frequency (a measure of exploratory behavior), grooming frequency, and defecation (as a potential indicator of stress).[18]
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[19][20]
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size.[14]
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 60 minutes prior to the test.[14]
-
Drug Administration: Administer this compound or vehicle as planned.
-
Testing: Place the rat in the center of the maze, facing one of the open arms.[3]
-
Recording: Allow the animal to explore the maze for a standard duration, typically 5 minutes, while recording its movements with a video tracking system.[21]
-
Cleaning: Clean the maze thoroughly with a mild ethanol solution between subjects.[22]
Parameters Measured:
-
Anxiety-Like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.[3]
-
General Activity: Total number of arm entries, which can indicate changes in overall locomotion.[3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on behavioral parameters in rats.
Table 1: Effects of this compound on Locomotor and Exploratory Behavior in the Open Field Test
| Dose (mg/kg, i.p.) | Rat Strain | Behavioral Parameter | Observation | Citation(s) |
| 0.1 - 3.0 | Wistar | Horizontal Activity | No change or increased | [1][7] |
| 1.0 | Wistar | Horizontal Activity | Slight increasing effect | [5] |
| 0.3 | Wistar | Locomotion | Restored stress-induced deficits | [6] |
| 1.0 | Wistar | Locomotion | Restored stress-induced deficits | [6] |
| 1.0 | Wistar | Rearing | No significant change | [1] |
| 0.3 | Wistar | Rearing | Restored stress-induced deficits | [6] |
| 1.0 | Wistar | Rearing | Restored stress-induced deficits | [6] |
Table 2: Comparison of Behavioral Effects of this compound and Oxytocin in the Open Field Test
| Compound | Dose (mg/kg, i.p.) | Rat Strain | Behavioral Parameter | Observation | Citation(s) |
| Carbetocin | 0.3 | Wistar | Locomotion | Increased in stressed rats | [6] |
| Oxytocin | 0.3 | Wistar | Locomotion | Tendency to restore in stressed rats | [6] |
| Carbetocin | 1.0 | Wistar | Locomotion | Increased in stressed rats | [6] |
| Oxytocin | 1.0 | Wistar | Locomotion | Potentiated stress-induced deficit | [6] |
| Carbetocin | 0.3 - 1.0 | Wistar | Grooming | No effect | [6] |
| Oxytocin | 0.3 - 1.0 | Wistar | Grooming | Slightly increased | [6] |
Signaling Pathways and Experimental Workflow
Signaling Pathways
Carbetocin acts as a biased agonist at the oxytocin receptor (OTR), preferentially activating the Gq protein pathway. This contrasts with oxytocin, which activates both Gq and Gi/o protein pathways.[3] Furthermore, oxytocin promotes the recruitment of β-arrestin to the OTR, leading to receptor desensitization and internalization, whereas Carbetocin appears to induce OTR internalization through a β-arrestin-independent mechanism.[3] This lack of β-arrestin-mediated recycling may contribute to the prolonged duration of Carbetocin's effects.[3]
Experimental Workflow
A typical workflow for a preclinical study investigating the behavioral effects of this compound in rats is outlined below.
References
- 1. Oxytocin and carbetocin effects on spontaneous behavior of male rats: modulation by oxytocin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpp.krakow.pl [jpp.krakow.pl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Differences in the behavioral effects of oxytocin and carbetocin after their peripheral application to Wistar rats [frontiersin.org]
- 6. Modulary effects of oxytocin and carbetocin on stress-induced changes in rat behavior in the open-field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxytocin and carbetocin ameliorating effects on restraint stress-induced short- and long-term behavioral changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. maze.conductscience.com [maze.conductscience.com]
- 16. Open Field Test [protocols.io]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. researchgate.net [researchgate.net]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
Preventing oxidative degradation of Carbetocin acetate in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of Carbetocin (B549339) acetate (B1210297) in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Carbetocin acetate in solution?
A1: The main degradation routes for Carbetocin in solution are oxidation, deamidation, and racemization.[1][2] The thioether linkage in Carbetocin is particularly susceptible to oxidation.[1][2] Deamidation can occur at the asparagine and glutamine side chains, as well as the C-terminus, and is influenced by pH.[1][2] Racemization of certain amino acid residues can also occur under specific pH conditions.[1]
Q2: My this compound solution is showing signs of degradation. How can I identify the cause?
A2: Identifying the root cause of degradation involves a systematic approach. Start by reviewing your experimental conditions. Key factors that accelerate degradation include:
-
pH: The stability of Carbetocin is pH-dependent. An optimal pH range of 5.25–5.65 has been identified to minimize degradation.[1][2] Degradation via deamidation is favored at low pH, while oxidation is accelerated by increasing pH.[1][2]
-
Temperature: Elevated temperatures significantly increase the rate of degradation.[1][2]
-
Presence of Oxidizing Agents: Exposure to atmospheric oxygen or other oxidizing species in the solution can lead to the oxidation of the thioether linkage.[1][2]
-
Light Exposure: Although a heat-stable formulation has shown resistance to light, it is good practice to protect peptide solutions from light to prevent potential photolytic degradation.[1][2]
To pinpoint the specific degradation pathway, analytical techniques such as a stability-indicating High-Performance Liquid Chromatography (HPLC) method are essential.[3][4][5]
Q3: How can I prevent the oxidative degradation of my this compound solution?
A3: Several strategies can be employed to minimize oxidative degradation:
-
Use of Antioxidants: The addition of an antioxidant, such as L-methionine (1 mg/ml), has been shown to be effective in preventing oxidation.[1][2] Methionine acts as a scavenger for oxidizing species.
-
pH Control: Maintaining the pH of the solution within the optimal range of 5.25–5.65 is crucial for overall stability, including minimizing oxidation.[1][2] A succinate (B1194679) buffer has been used effectively in stable formulations.[1][2]
-
Temperature Control: Store Carbetocin solutions at recommended temperatures. For long-term storage, freezing at -20°C or -80°C is advisable.[6] Avoid repeated freeze-thaw cycles.[6]
-
Deoxygenation: For highly sensitive experiments, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can help to remove dissolved oxygen.
-
Use of Chelating Agents: While not explicitly detailed for Carbetocin in the search results, trace metal ions can catalyze oxidation. The use of a chelating agent like EDTA can sometimes be beneficial in peptide formulations.
Q4: Are there any ready-to-use, stable formulations of Carbetocin available?
A4: Yes, a heat-stable formulation of Carbetocin has been developed. This formulation consists of 0.1 mg/mL Carbetocin in a 10 mM sodium succinate buffer with 47 mg/mL D-mannitol and 1 mg/mL L-methionine, adjusted to a pH of 5.25–5.65.[1][2] This formulation has demonstrated significantly improved stability, even at elevated temperatures.[1][2]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting issues related to this compound solution stability.
Caption: Troubleshooting workflow for this compound degradation.
Data Presentation
Table 1: Stability of Heat-Stable Carbetocin Formulation (0.1 mg/mL)
| Temperature | Duration | Purity Maintained |
| 30°C | ≥ 3 years | ≥95% |
| 40°C | 6 months | ≥95% |
| 50°C | 3 months | ≥95% |
| 60°C | 1 month | ≥95% |
Data sourced from Malm et al. (2018).[1][2]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Carbetocin
This method is designed to separate Carbetocin from its potential degradation products.
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).[3]
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate in 1000 mL of water.[1][3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 60°C.[3]
-
Injection Volume: 20 µL.[3]
Note: This protocol is a composite based on information from multiple sources and may require optimization for specific applications.
Protocol 2: Forced Degradation Study for Carbetocin
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The goal is to achieve 5-20% degradation of the drug substance.
Caption: Experimental workflow for forced degradation studies.
a) Oxidative Degradation:
-
Prepare a solution of Carbetocin in a 3% hydrogen peroxide solution.[3]
-
Incubate the solution at room temperature for a defined period (e.g., 24 hours).[3]
-
Analyze the sample using the stability-indicating HPLC method.[3]
b) Acid Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.[3]
-
Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[3]
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.[3]
-
Analyze the sample by the stability-indicating HPLC method.[3]
c) Base Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.[3]
-
Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 8-24 hours).[3]
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.[3]
-
Analyze the sample by the stability-indicating HPLC method.[3]
d) Thermal Degradation:
-
Store a solid sample of Carbetocin at a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).[3]
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by the stability-indicating HPLC method.[3]
e) Photostability:
-
Expose a solution of Carbetocin to a light source with a specified output (e.g., according to ICH Q1B guidelines).[3]
-
Analyze the sample by the stability-indicating HPLC method and compare it to a sample stored in the dark.
References
- 1. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. realpeptides.co [realpeptides.co]
Addressing variability in animal responses to Carbetocin acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Carbetocin (B549339) acetate (B1210297) in animal experiments. The information addresses the common challenge of variability in animal responses and offers troubleshooting strategies and detailed protocols to ensure more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding variability in animal responses to Carbetocin acetate.
Q1: What is this compound and how does it work?
A: this compound is a long-acting synthetic analogue of the hormone oxytocin (B344502).[1][2][3] It works by selectively binding to and activating oxytocin receptors (OTR), which are G protein-coupled receptors.[2][4][5] This binding initiates a signaling cascade involving inositol (B14025) phosphates, leading to an increase in intracellular calcium levels in smooth muscle cells, particularly in the uterus.[4][6] This rise in calcium is what stimulates uterine contractions.[6] Unlike naturally occurring oxytocin, Carbetocin has a longer half-life, meaning it remains active in the body for a longer period, allowing for a single dose to produce a sustained effect.[4]
Q2: We are observing significant variability in uterine contractions in our rat model. What are the potential causes?
A: Variability in uterine response to Carbetocin is a common issue and can be attributed to several factors:
-
Hormonal Status (Estrous Cycle): The expression of oxytocin receptors (OTR) in the uterus is heavily influenced by the hormonal milieu, particularly the levels of estrogen and progesterone (B1679170).[1][2] OTR expression is typically highest during estrus when estrogen levels are high and progesterone is low. Therefore, the stage of the estrous cycle of your female rats at the time of the experiment will significantly impact the magnitude of the uterine response.
-
Pregnancy Status: The density of OTR in the uterus increases dramatically during pregnancy, peaking at parturition (birth).[2][5] Conversely, the presence of an embryo in early pregnancy can suppress OTR expression.[7] Therefore, pregnant, parturient, and non-pregnant animals will exhibit vastly different sensitivities to Carbetocin.
-
Individual Animal Variation: As with any biological experiment, there will be inherent physiological differences between individual animals that can contribute to response variability.
-
Experimental Technique: Inconsistent tissue handling, variations in organ bath setup, or differing drug administration techniques can all introduce variability.
Q3: Are there known species-specific differences in the response to Carbetocin?
A: Yes, species-specific differences are a critical factor to consider. For example, one study found that the effect of oxytocin on equine (horse) myometrial tissue was dependent on the stage of the estrous cycle, whereas the effect of Carbetocin was independent of the cycle stage in this species. In contrast, studies in cows and rats have clearly demonstrated the profound influence of the estrous cycle on OTR expression and subsequent uterine contractility.[1][2][5] Behavioral responses can also differ; for instance, in rats, oxytocin was found to increase grooming behavior, while Carbetocin had no such effect.[8][9] It is crucial to consult literature specific to your animal model when designing experiments and interpreting results.
Q4: Can Carbetocin be used for behavioral studies in animals?
A: Yes, Carbetocin is increasingly being used in rodent behavioral studies to investigate its effects on social behavior, anxiety, and other CNS-related processes.[3][8][9] It has been shown to have anxiolytic-like effects in rats and can influence social interaction.[8][9] However, its behavioral effects can be complex and dose-dependent. For example, low doses of Carbetocin may increase locomotor activity (indicative of reduced anxiety), while higher doses of the parent compound, oxytocin, have been shown to reduce it.[8][9]
Q5: We are not seeing the expected anxiolytic effect in our mouse open field test. What could be the issue?
A: Several factors could be at play:
-
Dosage: The behavioral effects of Carbetocin can be dose-dependent. You may need to perform a dose-response study to determine the optimal dose for anxiolytic effects in your specific mouse strain.
-
Sex Differences: Hormonal fluctuations in female mice can influence anxiety levels and their response to drugs.[10] A study on ethanol (B145695) sensitization found that while Carbetocin was effective in both sexes, female mice exhibited higher corticosterone (B1669441) levels, which can be a confounding factor in anxiety studies.[10][11]
-
Acclimation and Handling: Insufficient acclimation to the testing room and excessive handling can increase baseline stress levels, potentially masking the anxiolytic effects of the drug.
-
Testing Environment: Factors such as lighting conditions, noise levels, and the time of day the test is conducted can all impact the results of behavioral assays.
Troubleshooting Guides
Troubleshooting for Ex Vivo Uterine Contraction Assays
| Problem | Potential Cause | Recommended Solution |
| No spontaneous contractions | Tissue is from a non-receptive hormonal state (e.g., diestrus). | Use animals in the estrus phase of their cycle or prime them with estrogen. |
| Tissue damage during dissection. | Handle myometrial strips gently, ensuring not to overstretch them. | |
| Incorrect buffer composition or temperature. | Ensure the physiological saline solution is correctly prepared, oxygenated, and maintained at 37°C. | |
| High variability between tissue strips | Different hormonal states of donor animals. | Synchronize the estrous cycle of the animals before the experiment. |
| Inconsistent tension applied to tissue strips. | Apply a consistent and optimal resting tension to each strip during the equilibration period. | |
| Strips taken from different uterine regions. | Consistently dissect strips from the same region of the uterine horn for all experiments. | |
| Weak or inconsistent response to Carbetocin | Low oxytocin receptor (OTR) expression. | Confirm the hormonal status of the animals. For non-pregnant animals, use those in estrus. |
| Receptor desensitization. | Avoid prolonged exposure to high concentrations of oxytocin or Carbetocin before testing. | |
| Drug degradation. | Prepare fresh drug solutions for each experiment and store stock solutions appropriately. |
Troubleshooting for Rodent Behavioral Assays (e.g., Open Field Test)
| Problem | Potential Cause | Recommended Solution |
| High baseline anxiety in all groups | Improper acclimation. | Allow animals to acclimate to the testing room for at least 30-60 minutes before testing. |
| Stressful handling. | Handle mice gently and minimize stress prior to placing them in the arena. | |
| Inappropriate testing environment. | Conduct tests under dim lighting and in a quiet room to reduce anxiety. | |
| No significant drug effect | Incorrect dosage. | Perform a dose-response study to identify the optimal effective dose. |
| Timing of drug administration. | The time between drug administration and testing is critical. Optimize this window based on the drug's pharmacokinetics. | |
| High inter-individual variability. | Increase the sample size per group to improve statistical power. Consider the sex and hormonal status of the animals. | |
| Inconsistent results across testing days | Circadian rhythm effects. | Conduct all behavioral tests at the same time of day. |
| Olfactory cues from previous animals. | Thoroughly clean the apparatus with 70% ethanol and water between each animal to remove scent cues. |
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies on this compound.
Table 1: Dose-Response Data for this compound in Uterine Contraction Assays
| Animal Model | Preparation | EC50 / Effective Dose | Reference |
| Mouse | Ex vivo myometrial strips | Dose-dependent increase in contraction strength | [6] |
| Human | Ex vivo myometrial strips | EC50: 12,090 pM | [12] |
| Horse | Ex vivo myometrial strips | EC50: 0.45 ng/mL | |
| Rat | In vivo (early postpartum) | 0.35 mg/animal increased contraction frequency and amplitude | [10] |
Table 2: Dosages Used in Animal Behavioral Studies with this compound
| Animal Model | Behavioral Test | Dosage | Route of Administration | Observed Effect | Reference |
| Rat (Male) | Open Field Test | 0.1 - 3.0 mg/kg | Intraperitoneal (i.p.) | Increased horizontal activity (anxiolytic-like) | [8][9] |
| Mouse (Male & Female) | Ethanol Sensitization | 0.64 mg/kg | Intraperitoneal (i.p.) | Prevented expression of ethanol-induced behavioral sensitization | [10][11] |
| Steers (Cattle) | Social Behavior | 50 - 200 nmol | Intracerebroventricular | Facilitated lying; did not facilitate social behavior between familiar animals | [13] |
Experimental Protocols
Protocol 1: Ex Vivo Uterine Contraction Assay
This protocol is adapted from standard organ bath methodologies.
-
Animal Preparation: Use female rats in the estrus stage of their cycle. Euthanize the animal via an approved method.
-
Tissue Dissection: Immediately excise the uterine horns and place them in cold, oxygenated physiological saline solution (PSS). Gently clean the tissue of fat and connective tissue.
-
Strip Preparation: Dissect longitudinal strips of myometrium (approx. 10 mm long and 2 mm wide).
-
Mounting: Mount the tissue strips in organ baths containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1 gram. Replace the PSS every 15-20 minutes.
-
Drug Administration: After a stable baseline of spontaneous contractions is achieved, add this compound to the organ bath in a cumulative, concentration-dependent manner.
-
Data Acquisition: Record the isometric contractions using a data acquisition system. Analyze the data for changes in the frequency and amplitude of contractions.
Protocol 2: Open Field Test for Anxiety-Like Behavior in Mice
This protocol is based on standard procedures for assessing anxiety and locomotion.[1][6]
-
Apparatus: Use a square arena (e.g., 40x40 cm) with high walls, made of a non-porous material. The arena should be divided into a central zone and a peripheral zone.
-
Acclimation: Bring the mice to the testing room in their home cages and allow them to acclimate for at least 30 minutes before testing.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p.) at a predetermined time before the test.
-
Test Procedure: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's behavior for a set duration (e.g., 5-10 minutes) using a video camera mounted above the arena. An automated tracking system is recommended.
-
Behavioral Parameters: Analyze the recordings for the following parameters:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol and then water between each trial to remove any olfactory cues.
Visualizations
Caption: Signaling pathway of this compound leading to smooth muscle contraction.
Caption: General experimental workflow for this compound animal studies.
Caption: Logical troubleshooting workflow for addressing variability in Carbetocin responses.
References
- 1. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 2. Social Interaction Test [bio-protocol.org]
- 3. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open field test for mice [protocols.io]
- 8. Effects of oxytocin and carbetocin on farrowing performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Intravenous Carbetocin (100 Mcg) and Intravenous Oxytocin (10 IU) for the Prevention of Postpartum Hemorrhage Following Emergency Cesarean Section - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Chamber Sociability Test Step-by-Step Protocol [anilocus.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Overcoming challenges in the solid-phase synthesis of Carbetocin acetate
Welcome to the technical support center for the solid-phase synthesis of Carbetocin (B549339) acetate. This resource provides detailed troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This guide is organized by the stages of Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) and addresses specific issues in a question-and-answer format.
Stage 1: Resin Preparation and First Amino Acid Loading
Question: My resin loading efficiency for the first amino acid (Fmoc-Gly-OH) on Rink Amide resin is low. What are the potential causes and solutions?
Answer: Low loading efficiency is a common issue that can significantly impact the overall yield. The primary causes include:
-
Poor Resin Swelling: The resin must be fully swollen to ensure all reactive sites are accessible.
-
Inactive Coupling Reagents: The condensing agents (e.g., DIC/HOBt) may have degraded due to moisture or prolonged storage.
-
Steric Hindrance: Although less common for Glycine, steric hindrance can be a factor.
Troubleshooting Steps:
-
Ensure Proper Swelling: Before coupling, swell the Rink Amide-AM resin in Dimethylformamide (DMF) or Dichloromethane (DCM) for at least 20-30 minutes.[1]
-
Use Fresh Reagents: Prepare fresh solutions of coupling reagents. Use N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) for the coupling reaction.[1]
-
Optimize Molar Ratios: Use a molar excess of the amino acid and coupling reagents relative to the resin's substitution capacity. Refer to the table below for recommended ratios.
-
Monitor the Reaction: Use a colorimetric test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free amines, which indicates incomplete coupling. If the test is positive, a second coupling may be necessary.
| Parameter | Recommended Value |
| Resin Type | Rink Amide AM Resin |
| Initial Substitution | 0.2 - 0.9 mmol/g[2] |
| Swelling Solvent | DMF or DCM[1][3] |
| Coupling Agents | DIC / HOBt[1] |
| Fmoc-Gly-OH Excess | 2-4 equivalents |
| DIC / HOBt Excess | 2-4 equivalents |
Stage 2: Peptide Chain Elongation (Deprotection & Coupling)
Question: I'm observing incomplete coupling, especially for Ile, Gln(Trt), and Asn(Trt), leading to deletion sequences in my final product. How can I improve coupling efficiency?
Answer: Incomplete coupling is often sequence-dependent and can be caused by peptide aggregation on the resin or steric hindrance from bulky side-chain protecting groups.[4][5][6] Carbetocin's sequence contains several amino acids prone to difficult couplings.
Troubleshooting Steps:
-
Change Coupling Reagents: If standard HOBt/DIC activation is inefficient, switch to more potent coupling agents like HBTU, HATU, or PyBOP.[2]
-
Increase Reaction Time & Temperature: Extend the coupling reaction time from the standard 1-2 hours to 4 hours or more. Gently warming the reaction vessel to 30-40°C can also disrupt aggregation and improve kinetics.[3][6]
-
Incorporate "Chaotropic" Salts: Adding salts like LiCl to the coupling reaction can help disrupt the hydrogen bond networks that cause inter-chain aggregation.[2][6]
-
Solvent Disruption: Switching the reaction solvent from pure DMF to a mixture including N-Methylpyrrolidone (NMP) or a small percentage of Dimethyl Sulfoxide (DMSO) can break up secondary structures.[6]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin, and perform a second coupling with fresh reagents before proceeding to the next deprotection step.
Question: My Fmoc-deprotection step seems incomplete, as indicated by a tailing peak in the HPLC trace of the crude peptide. What's wrong?
Answer: Incomplete Fmoc removal leaves the N-terminus blocked, terminating the chain extension for that peptide. This is often caused by peptide aggregation, which limits reagent access to the Fmoc group.
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the reaction time with the 20% piperidine (B6355638)/DMF solution. A standard protocol is 2 x 10-minute treatments; try extending this to 2 x 15 or 2 x 20 minutes.
-
Monitor Fmoc Removal: After deprotection, check the UV absorbance of the drained piperidine solution. A strong absorbance at ~301 nm indicates the presence of the dibenzofulvene-piperidine adduct, confirming Fmoc group removal. Consistent readings across cycles are a good indicator of success.
-
Use a Stronger Base: For particularly difficult sequences, a small amount of 1,8-Diazabicycloundec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU, 20% piperidine in DMF) to enhance deprotection.[6]
Stage 3: On-Resin Cyclization and Cleavage
Question: My primary impurity is a dimer of the linear peptide. How can I favor intramolecular cyclization over intermolecular dimerization?
Answer: Dimer formation is a classic challenge in peptide cyclization, caused by two linear peptides reacting with each other instead of internally. The key is to create conditions that favor an intramolecular reaction.
Troubleshooting Steps:
-
Use Low-Substitution Resin: Start the synthesis with a resin that has a low substitution degree (e.g., 0.2-0.5 mmol/g).[3] This increases the distance between peptide chains on the solid support, creating a "pseudo-dilution" effect that sterically hinders intermolecular reactions.
-
Optimize Cyclization Conditions: The formation of the thioether bridge in Carbetocin is critical. Perform the on-resin cyclization in a solvent like DMF or NMP using an organic base such as N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA).[2] The reaction can be monitored for completion using the Ellman test to detect free sulfhydryl groups.[2]
-
Control Reagent Addition: If performing a solution-phase cyclization after cleavage, use high-dilution conditions by adding the linear peptide solution slowly over several hours to a larger volume of reaction solvent. This keeps the instantaneous concentration of the peptide low, favoring intramolecular cyclization.
Question: After cleavage with TFA, my crude product has low purity, and mass spectrometry shows unexpected masses. What could be the cause?
Answer: Low purity post-cleavage often points to issues with protecting groups or scavenger efficiency. Reactive carbocations generated during cleavage can re-attach to sensitive residues if not properly quenched.[7][8]
Troubleshooting Steps:
-
Use an Optimized Cleavage Cocktail: For a peptide containing Cys(Trt), Gln(Trt), Asn(Trt), and Tyr(Me), a standard cleavage cocktail is insufficient. Use a scavenger-rich mixture. A common and effective cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) .
-
TFA (Trifluoroacetic Acid): The strong acid for cleavage.
-
TIS (Triisopropylsilane): A carbocation scavenger, particularly effective for protecting Trityl (Trt) groups.
-
H₂O (Water): Helps scavenge t-butyl cations.
-
EDT (Ethanedithiol): Scavenges trityl groups and prevents re-attachment to the Cysteine thiol.
-
-
Ensure Sufficient Cleavage Time: Allow the cleavage reaction to proceed for 2-3 hours at room temperature to ensure complete removal of all side-chain protecting groups, such as the Trt group from Cys, Asn, and Gln.[2][7]
-
Perform Cold Ether Precipitation: After cleavage, precipitate the crude peptide by adding the TFA mixture dropwise into a large volume of ice-cold diethyl ether. This ensures efficient precipitation and helps remove dissolved scavengers and protecting group fragments.
| Reagent | Purpose | Target Residues in Carbetocin |
| TFA | Cleaves peptide from resin; removes tBu-based protecting groups | Rink Amide Linker, Tyr(tBu) if used |
| TIS | Scavenges Trityl (Trt) cations | Cys(Trt), Asn(Trt), Gln(Trt) |
| H₂O | Scavenges t-Butyl cations | Tyr(tBu) if used |
| EDT | Scavenges Trt cations, prevents disulfide formation | Cys(Trt) |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for the solid-phase synthesis of Carbetocin acetate? A1: The overall yield can vary significantly based on the scale, efficiency of each step, and purification losses. A reported total recovery for a finished product with >99.0% purity is over 35%.[1] Achieving a crude peptide purity of around 90% before purification is a good target.[1]
Q2: What are the typical HPLC conditions for analyzing the purity of crude and purified Carbetocin? A2: A reverse-phase HPLC (RP-HPLC) method is standard. While specific conditions may vary, a common setup involves a C18 column with gradient elution using acetonitrile (B52724) and a buffer.
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9] |
| Mobile Phase A | Phosphate buffer (pH 6.5) : Acetonitrile (80:20, v/v) | |
| Mobile Phase B | Phosphate buffer (pH 6.5) : Acetonitrile (72:28, v/v) | |
| Detection Wavelength | 220 nm | [9][10] |
| Column Temperature | 60 °C | [9][10] |
| Flow Rate | 1.0 - 1.2 mL/min | [9][10] |
Q3: My purified Carbetocin solution shows signs of aggregation over time. How can this be prevented? A3: Carbetocin is an uncharged peptide known to be prone to aggregation, especially at high concentrations.[11][12] Aggregation is driven by hydrophobic interactions and hydrogen bonding.[12] For formulation and storage, consider adjusting the pH, adding stabilizing excipients, or storing lyophilized aliquots at -20°C or below and reconstituting just before use.
Q4: What is the most critical side reaction to avoid during the synthesis of the linear Carbetocin peptide? A4: Besides incomplete coupling, racemization of amino acids during the activation step is a significant risk. Using HOBt or its derivatives as an additive during coupling helps to suppress this side reaction. For Carbetocin, ensuring the complete removal of the Trt protecting group from Cysteine is also critical to prevent side reactions during cyclization and cleavage.
Experimental Protocols
Protocol 1: Standard Fmoc-Amino Acid Coupling Cycle
-
Resin Swelling: Swell the peptide-resin in DMF for 15-20 minutes.
-
Fmoc-Deprotection: Drain the DMF, add 20% piperidine in DMF, and react for 10 minutes. Drain and repeat once more for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with a coupling agent like HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-3 minutes.
-
Add the activated amino acid solution to the resin.
-
React for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Confirmation (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms complete coupling. If positive (blue beads), repeat the coupling step.
Protocol 2: On-Resin Thioether Cyclization
This protocol assumes the linear peptide has been synthesized and the N-terminal Fmoc group has been removed.
-
Preparation: Wash the linear peptide-resin extensively with DMF.
-
Cyclization Reaction:
-
Monitoring: Periodically take a small sample of resin beads and test for the presence of free thiols using the Ellman test. The disappearance of the yellow color indicates the reaction is complete.
-
Final Wash: Once cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF, followed by DCM, and finally methanol (B129727) to shrink the resin for drying.
Protocol 3: Final Cleavage and Deprotection
-
Resin Preparation: Place the dry, cyclized peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 9.25 mL TFA, 0.25 mL water, 0.25 mL triisopropylsilane (B1312306) (TIS), and 0.25 mL 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The resin may turn a deep yellow or red color, which is normal.[7]
-
Peptide Precipitation:
-
Filter the reaction mixture to separate the resin beads.
-
Collect the TFA filtrate and add it dropwise to a vigorously stirring beaker of ice-cold diethyl ether (at least 10x the volume of the TFA).
-
A white precipitate (the crude peptide) should form immediately.
-
-
Isolation:
-
Continue stirring for 10-15 minutes.
-
Pellet the precipitate by centrifugation.
-
Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the crude peptide under vacuum.
-
Visualizations
References
- 1. CN104592362A - Synthesis process of carbetocin - Google Patents [patents.google.com]
- 2. CN101555272A - Solid phase preparation method of carbetocin - Google Patents [patents.google.com]
- 3. CN102796178A - Solid-phase synthesis method of carbetocin - Google Patents [patents.google.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis | PDF | Amino Acid | Proteolysis [scribd.com]
- 9. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 10. CN111060635A - Analysis and detection method of carbetocin - Google Patents [patents.google.com]
- 11. Manipulating Aggregation Behavior of the Uncharged Peptide Carbetocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Carbetocin Acetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for strategies aimed at improving the blood-brain barrier (BBB) penetration of Carbetocin (B549339) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is Carbetocin acetate and why is enhancing its BBB penetration important?
A1: this compound is a synthetic analogue of the neuropeptide hormone oxytocin (B344502). It is designed to have a longer half-life and greater selectivity for the oxytocin receptor compared to endogenous oxytocin[1]. Enhancing its penetration into the central nervous system (CNS) is crucial for treating neurological and psychiatric conditions where the oxytocin system is implicated, such as Prader-Willi Syndrome (PWS) and autism spectrum disorders[2][3]. Direct access to brain tissue is necessary for Carbetocin to exert its effects on appetite, social behaviors, and anxiety[3][4].
Q2: What are the primary challenges preventing this compound from efficiently crossing the BBB?
A2: As a peptide, Carbetocin faces several obstacles at the BBB:
-
Size and Polarity: Peptides are generally large and hydrophilic, which restricts their passive diffusion across the tight cellular junctions of the BBB[5].
-
Enzymatic Degradation: Peptidases present at the BBB can degrade Carbetocin before it can enter the brain[6][7].
-
Efflux Pumps: The BBB is equipped with active efflux transporters, like P-glycoprotein (P-gp), which can actively pump therapeutic agents out of the brain endothelial cells and back into the bloodstream[6][7].
Q3: What are the main strategies being explored to improve Carbetocin's brain uptake?
A3: Key strategies focus on either bypassing or actively transporting Carbetocin across the BBB. These include:
-
Intranasal Delivery: This non-invasive method allows for direct nose-to-brain transport, bypassing the BBB and reducing systemic exposure[2][8]. An intranasal formulation of Carbetocin is currently in development for PWS[2][3][9].
-
Nanocarrier Encapsulation: Encapsulating Carbetocin in nanoparticles (NPs) such as liposomes or polymeric NPs (e.g., PLGA) can protect it from degradation and facilitate its transport across the BBB[5][10][11].
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching Carbetocin to a ligand (like an antibody or peptide) that binds to a specific receptor (e.g., transferrin receptor) on the BBB surface, triggering its transport across the endothelial cells[12][13][14][15].
Troubleshooting Guides
Guide 1: Nanoparticle Formulation & Characterization
| Problem / Question | Possible Causes | Troubleshooting Steps & Recommendations |
| Low Encapsulation Efficiency (%EE) of Carbetocin | 1. Suboptimal Formulation Method: The chosen method (e.g., film hydration, freeze-thawing) may not be ideal for a hydrophilic peptide like Carbetocin. 2. Poor Peptide-Lipid Interaction: Electrostatic repulsion or lack of favorable interactions between Carbetocin and the nanoparticle components. 3. Incorrect pH or Ionic Strength: The buffer conditions may be affecting Carbetocin's solubility or charge. | 1. Optimize Method: For liposomes, try the freeze-thawing technique, which is often effective for encapsulating hydrophilic molecules[16][17]. Experiment with the number of freeze-thaw cycles and lipid/peptide concentrations[16]. 2. Modify Lipids: Include lipids with a charge opposite to that of Carbetocin to promote electrostatic interaction. 3. Buffer Optimization: Systematically vary the pH of the hydration buffer to find the optimal condition for Carbetocin encapsulation. Use a low-ionic-strength buffer[18]. |
| Nanoparticle Instability (Aggregation or Size Increase) | 1. Insufficient Surface Charge: Low zeta potential can lead to particle aggregation. 2. Suboptimal PEGylation: Insufficient density of polyethylene (B3416737) glycol (PEG) on the surface can fail to provide steric hindrance. 3. Degradation of Components: The lipids or polymers used may be degrading over time. | 1. Check Zeta Potential: Aim for a zeta potential of at least ±20 mV for electrostatic stabilization. Adjust the formulation with charged lipids if necessary. 2. Optimize PEG Density: Ensure the molar ratio of PEGylated lipid is sufficient (e.g., 5-10 mol%). 3. Storage Conditions: Store nanoparticle suspensions at 4°C and use appropriate buffers. Avoid freezing unless they are designed for lyophilization. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Lipid Film Formation: Uneven film thickness can lead to inconsistent hydration. 2. Inconsistent Extrusion/Sonication: Variations in pressure, temperature, or duration can affect final particle size. 3. Inaccurate Quantification: The method used to measure peptide content (e.g., HPLC) may not be optimized. | 1. Standardize Film Hydration: Use a rotary evaporator for consistent film formation. Ensure complete removal of organic solvents[19][20]. 2. Calibrate Equipment: Standardize all parameters for downsizing, such as the number of extrusion cycles through a specific pore size[20]. 3. Validate Assay: Develop and validate a robust HPLC method for quantifying Carbetocin. Perform peptide recovery experiments to select the optimal extraction solvent from the nanoparticles[19]. |
Guide 2: In Vitro BBB Permeability Assays
| Problem / Question | Possible Causes | Troubleshooting Steps & Recommendations |
| Low Trans-Endothelial Electrical Resistance (TEER) Values | 1. Incomplete Cell Monolayer: The brain endothelial cells have not formed a confluent monolayer with robust tight junctions. 2. Cell Health Issues: Cells may be stressed, contaminated, or have undergone too many passages. 3. Suboptimal Co-culture Conditions: Lack of supporting cells (astrocytes, pericytes) can lead to a weaker barrier. | 1. Allow More Time for Growth: Monitor cell growth daily and wait until the monolayer is fully confluent before starting permeability experiments. 2. Use Low-Passage Cells: Use primary or low-passage immortalized cells. Ensure proper cell culture technique to avoid contamination. 3. Establish a Co-culture Model: Co-culture endothelial cells with astrocytes and/or pericytes on the basal side of the transwell insert to promote tighter junction formation and higher TEER values[21][22]. |
| High Permeability of Control Molecules (e.g., Sucrose, FITC-Dextran) | 1. Leaky Monolayer: Correlates with low TEER. The tight junctions are not sufficiently restrictive. 2. Incorrect Transwell Membrane: The pore size of the membrane may be too large. | 1. Address Low TEER: Follow the steps outlined above to improve barrier integrity. 2. Select Appropriate Membrane: Use inserts with a microporous membrane (e.g., 0.4 µm pore size) that allows molecular exchange but prevents cell migration[21]. |
| No Improvement in Carbetocin Permeability with Delivery Strategy | 1. Ineffective Transport Mechanism: The designed strategy (e.g., RMT ligand) may not be functional in the chosen in vitro model. 2. Low Expression of Target Receptors: The cell line used may not express sufficient levels of the target receptor (e.g., transferrin receptor). 3. Drug Adsorption: Carbetocin may be adsorbing to the plastic of the transwell plate. | 1. Validate the Model: Confirm that the in vitro model is suitable for studying the intended transport pathway. For example, for RMT studies, verify receptor expression and function. 2. Confirm Receptor Expression: Use techniques like Western Blot or immunocytochemistry to confirm the presence of the target receptor on your cell line. 3. Perform Recovery Studies: Quantify the amount of Carbetocin in both the apical and basolateral chambers, as well as bound to the cells and apparatus, to create a mass balance and identify potential adsorption issues. |
Quantitative Data Summary
Direct comparative data for different Carbetocin BBB delivery strategies is limited. The table below summarizes the general effectiveness and key parameters of various strategies applicable to peptides.
| Strategy | Delivery Mechanism | Key Advantages | Key Challenges | Typical Outcome Metrics |
| Intranasal Delivery | Direct nose-to-brain pathway, bypassing the BBB. | Non-invasive, rapid onset, reduced systemic exposure[2]. | Low delivery efficiency, potential for local irritation, mucociliary clearance[23]. | Brain-to-plasma concentration ratio, behavioral outcomes in animal models. |
| Liposomal Encapsulation | Fusion with endothelial cell membrane or transcytosis. | Protects peptide from degradation, can be surface-modified for targeting[24]. | Potential for instability, batch-to-batch variability, RES uptake[16]. | Encapsulation efficiency (%), in vitro permeability (Papp), brain tissue concentration. |
| Receptor-Mediated Transcytosis (RMT) | Binds to specific receptors (e.g., Transferrin Receptor) to trigger transport across the BBB[15]. | Highly specific and efficient for targeted delivery[13][14]. | Receptor saturation, potential immunogenicity of ligands, complex bioconjugation chemistry. | Binding affinity (Kd), transcytosis capacity in in vitro models, in vivo brain uptake. |
| Cell-Penetrating Peptides (CPPs) | Direct membrane translocation or endocytosis. | Can facilitate uptake of various cargo molecules. | Lack of specificity, potential for toxicity, rapid clearance[25][26]. | Cellular uptake efficiency, brain tissue distribution. |
Experimental Protocols
Protocol 1: Preparation of Carbetocin-Loaded Liposomes via Freeze-Thaw Method
This protocol is synthesized from standard methods for encapsulating hydrophilic peptides[16][17].
Materials:
-
Phospholipids (e.g., DPPC, Cholesterol, DMPG in chloroform)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Liquid nitrogen
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 200 nm)
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids in chloroform (B151607) (e.g., DPPC:Cholesterol:DMPG).
-
Create a thin lipid film by removing the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent[19].
-
-
Hydration with Peptide:
-
Prepare a solution of this compound in PBS at the desired concentration.
-
Hydrate the lipid film by adding the Carbetocin solution to the flask and vortexing vigorously until all the film is suspended. This creates multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Freeze the liposome (B1194612) suspension by immersing the flask in liquid nitrogen for 1-2 minutes until completely frozen[16].
-
Thaw the suspension in a water bath set to a temperature above the lipid transition temperature (e.g., 30-40°C) for 5 minutes[16].
-
Repeat the freeze-thaw cycle 5-10 times. This process increases encapsulation efficiency by disrupting the lipid bilayers and allowing the peptide to enter the aqueous core upon vesicle reformation[16].
-
-
Extrusion (Sizing):
-
To obtain unilamellar vesicles of a defined size, extrude the suspension 10-15 times through polycarbonate membranes of a specific pore size (e.g., 200 nm) using a handheld or benchtop extruder[20].
-
-
Purification:
-
Remove unencapsulated Carbetocin by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol is based on standard transwell assay methodologies[21][22][27].
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes (optional, for co-culture)
-
Appropriate cell culture media and supplements
-
TEER meter
-
Carbetocin formulation and control solutions
-
Lucifer yellow or FITC-dextran (as a paracellular permeability marker)
Methodology:
-
Cell Seeding:
-
(For co-culture) Seed astrocytes on the underside of the transwell insert membrane and allow them to attach.
-
Seed hBMECs on the top (apical) side of the membrane. Culture until a confluent monolayer is formed (typically 5-7 days).
-
-
Barrier Integrity Assessment:
-
Measure the TEER daily using a TEER meter. The barrier is considered ready for experiments when TEER values are high and stable (e.g., >200 Ω·cm²).
-
The integrity can be further confirmed using a permeability assay with a low-permeability marker like Lucifer yellow[28].
-
-
Permeability Experiment:
-
Gently wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the Carbetocin formulation (or control) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of Carbetocin in the collected samples using a validated analytical method (e.g., LC-MS/MS or HPLC).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Visualizations
Workflow for Nanoparticle-Based Drug Delivery Development
Caption: Development and validation workflow for a targeted nanoparticle system.
Mechanism of Receptor-Mediated Transcytosis (RMT)
Caption: The "Trojan Horse" mechanism of receptor-mediated transcytosis at the BBB.
Troubleshooting Logic for Low Brain Uptake
References
- 1. Intranasal Carbetocin Reduces Hyperphagia, Anxiousness, and Distress in Prader-Willi Syndrome: CARE-PWS Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acadia.com [acadia.com]
- 3. youtube.com [youtube.com]
- 4. Intranasal carbetocin reduces hyperphagia in individuals with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Local Delivery Strategies for Peptides and Proteins into the CNS: Status Quo, Challenges, and Future Perspectives [mdpi.com]
- 6. Peptides as Pharmacological Carriers to the Brain: Promises, Shortcomings and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarrier-Based Drug Delivery to Brain: Interventions of Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fpwr.org [fpwr.org]
- 10. Strategies to deliver peptide drugs to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticle formulations that allow for sustained delivery and brain targeting of the neuropeptide oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. air.unimi.it [air.unimi.it]
- 18. Electrostatically Driven Encapsulation of Hydrophilic, Non-Conformational Peptide Epitopes into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.ualberta.ca [sites.ualberta.ca]
- 20. Frontiers | Dual Coating of Liposomes as Encapsulating Matrix of Antimicrobial Peptides: Development and Characterization [frontiersin.org]
- 21. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inventing a new in vitro model for the blood brain barrier - Cellomatics Biosciences [cellomaticsbio.com]
- 23. A Comprehensive Study on Nanoparticle Drug Delivery to the Brain: Application of Machine Learning Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advancements in strategies for overcoming the blood–brain barrier to deliver brain-targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Drug Delivery Strategies to Overcome the Blood-Brain Barrier (BBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 28. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Carbetocin Acetate Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Carbetocin acetate (B1210297) in biological matrices.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the bioanalysis of Carbetocin acetate.
Q1: Which analytical technique is most suitable for the quantification of this compound in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous components in complex samples like plasma or urine.[1][2][3] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity for low concentrations and can be more susceptible to interferences.
Q2: What are the main challenges in developing a robust bioanalytical method for this compound?
A2: As a peptide, this compound presents several analytical challenges, including:
-
Non-specific binding: Peptides can adsorb to surfaces of containers and instrument components, leading to analyte loss and poor recovery.
-
Poor solubility: Solubility can be an issue, especially in organic solvents used for extraction.
-
Matrix effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of Carbetocin in the mass spectrometer, affecting accuracy and precision.[1]
-
Stability: Peptides can be susceptible to enzymatic degradation in biological samples. It is crucial to assess and ensure stability during sample collection, storage, and processing.[4][5]
Q3: How can I minimize non-specific binding of this compound during sample preparation?
A3: To mitigate non-specific binding, consider the following:
-
Use polypropylene (B1209903) or other low-binding tubes and plates for sample handling and storage.
-
Add a small amount of a carrier protein or a detergent to your solutions.
-
Optimize the pH of your buffers, as peptide adsorption can be pH-dependent.
Q4: What type of internal standard (IS) is recommended for this compound quantification by LC-MS/MS?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Carbetocin.[6][7] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, effectively compensating for variability in sample preparation, chromatography, and ionization.[6] If a SIL-IS is not available, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[7]
Q5: How should I store biological samples for this compound analysis?
A5: Samples should be stored at -70°C or lower to minimize enzymatic degradation and ensure long-term stability.[8] It is essential to perform freeze-thaw stability experiments to determine if repeated cycles of freezing and thawing affect the integrity of the analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Chromatography & MS/MS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Backflush the column or replace it with a new one. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to improve peak shape. For peptides, small changes can have a significant impact. | |
| Injection of sample in a solvent stronger than the mobile phase. | Ensure the final sample diluent is of similar or weaker solvent strength than the initial mobile phase.[9][10] | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization in the MS source. | Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).[9][11][12][13] |
| Suboptimal fragmentation. | Optimize collision energy for the selected MRM transitions. | |
| Analyte degradation in the sample or on the column. | Investigate sample stability and consider using a column with a different stationary phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Matrix components co-eluting with the analyte. | Improve sample clean-up or modify the chromatographic gradient to enhance separation. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure accurate composition. |
| Column aging or temperature fluctuations. | Monitor column performance and ensure stable column temperature.[10] | |
| Inconsistent system pressure. | Check for leaks or blockages in the LC system.[10] | |
| Carryover | Adsorption of the analyte to the injector or column. | Optimize the injector wash procedure with a strong solvent. Inject blank samples after high-concentration samples to assess carryover.[8][11] |
Sample Preparation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method (e.g., change SPE sorbent, adjust elution solvent strength). Mixed-mode SPE can be effective for peptides.[2][14][15][16][17] |
| Non-specific binding to labware. | Use low-binding polypropylene tubes and pipette tips. | |
| Analyte degradation during extraction. | Keep samples on ice and minimize processing time. Consider adding enzyme inhibitors. | |
| High Matrix Effects | Co-extraction of interfering endogenous components (e.g., phospholipids). | Enhance the sample clean-up procedure. A more rigorous SPE wash step or a different extraction technique (e.g., LLE followed by SPE) may be necessary. |
| Inadequate chromatographic separation from matrix components. | Modify the LC gradient to better separate the analyte from interferences. Consider using a different column chemistry, such as HILIC for polar peptides.[18][19][20][21] | |
| Inconsistent Results (Poor Precision) | Variability in the sample preparation process. | Ensure consistent and precise execution of each step. Automation can improve reproducibility. |
| Incomplete protein precipitation. | Optimize the ratio of precipitating solvent to the sample. Ensure thorough vortexing and adequate centrifugation. | |
| Instability of the analyte in the final extract. | Perform autosampler stability experiments to determine how long the extracted samples can be stored before analysis. |
Experimental Protocols
Due to the limited availability of a complete, publicly validated LC-MS/MS method for this compound in biological matrices, the following protocol is a representative example based on established methods for structurally similar peptides like Oxytocin (B344502) and Desmopressin (B549326).[4][8][22][23][24][25] Researchers should validate this method in their own laboratories.
LC-MS/MS Method for Carbetocin Quantification in Human Plasma
1. Sample Preparation: Solid-Phase Extraction (SPE)
2. Liquid Chromatography
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of Carbetocin and its IS. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
4. Method Validation Parameters
The following tables summarize typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.
Table 1: Acceptance Criteria for Accuracy and Precision
| Analyte Level | Accuracy (%RE) | Precision (%CV) |
| LLOQ | ± 20% | ≤ 20% |
| LQC, MQC, HQC | ± 15% | ≤ 15% |
Table 2: Example Validation Data Summary (Hypothetical for Carbetocin)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| LLOQ | 0.1 ng/mL |
| Intra-day Accuracy | 95.2% - 104.5% |
| Intra-day Precision | 3.1% - 8.7% |
| Inter-day Accuracy | 97.8% - 102.1% |
| Inter-day Precision | 4.5% - 9.2% |
| Recovery | > 85% |
| Matrix Effect | 92% - 105% |
Logical Relationships in Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues in LC-MS/MS analysis.
References
- 1. Frontiers | A quantification method for trace level of oxytocin in food matrices using LC-MS/MS [frontiersin.org]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. fredi.hepvs.ch [fredi.hepvs.ch]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. zefsci.com [zefsci.com]
- 11. ghsupplychain.org [ghsupplychain.org]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Applications of hydrophilic interaction and mixed-mode liquid chromatography in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. A Novel Quantitative Method for Analyzing Desmopressin in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Highly sensitive assay for the determination of therapeutic peptide desmopressin in human plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 25. endocrine-abstracts.org [endocrine-abstracts.org]
Adjusting experimental protocols for the heat-stable formulation of Carbetocin acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting experimental protocols for the heat-stable formulation of Carbetocin (B549339) acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the composition of the heat-stable formulation of Carbetocin acetate?
A1: The heat-stable formulation of this compound consists of 0.1 mg/mL Carbetocin in a sodium succinate (B1194679) buffer, with mannitol (B672) and L-methionine as excipients. The optimal pH for this formulation is 5.45 (range: 5.25–5.65).[1][2][3][4]
Q2: What are the recommended storage conditions for the heat-stable Carbetocin formulation?
A2: The heat-stable formulation of Carbetocin should be stored below 30°C and protected from light.[5] Unlike conventional oxytocin (B344502), it does not require refrigeration, making it suitable for use in regions with hot climates and limited cold-chain infrastructure.[6][7][8][9]
Q3: What is the mechanism of action of Carbetocin?
A3: Carbetocin is a synthetic analogue of oxytocin and exerts its effect by binding to oxytocin receptors (OXTR) on the smooth muscle of the uterus.[10][11] This binding initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels, causing uterine contractions.[12]
Q4: Is the heat-stable formulation of Carbetocin therapeutically equivalent to oxytocin?
A4: Clinical trials have demonstrated that the heat-stable formulation of Carbetocin is as effective as oxytocin for the prevention of postpartum hemorrhage (PPH) after vaginal birth.[12][13][14] A large-scale trial found that heat-stable carbetocin was non-inferior to oxytocin for the primary outcome of blood loss of at least 500 ml or the use of additional uterotonic agents.[13][15] However, it is important to note that Carbetocin is currently indicated for the prevention of PPH and not for the induction or augmentation of labor.[8][16]
Q5: What are the main degradation pathways for Carbetocin in this formulation?
A5: The primary degradation pathways for Carbetocin include deamidation, oxidation, and racemization.[2] The formulation is optimized to minimize these degradation routes. The presence of the antioxidant L-methionine significantly reduces degradation by oxidation.[2][7] The optimal pH of 5.45 is crucial for minimizing deamidation and racemization.[2][5]
Data Presentation
Table 1: Stability of Heat-Stable Carbetocin Formulation
| Temperature | Relative Humidity | Duration | Potency Maintained |
| 30°C | 75% | At least 3 years | ≥95% |
| 40°C | 75% | 6 months | ≥95% |
| 50°C | Not Specified | 3 months | ≥95% |
| 60°C | Not Specified | 1 month | ≥95% |
| Data sourced from Malm et al. (2018).[1][2][3] |
Table 2: Comparison of Heat-Stable Carbetocin and Oxytocin
| Feature | Heat-Stable Carbetocin | Oxytocin |
| Storage | Store below 30°C; no refrigeration required | Requires refrigeration (2-8°C) |
| Composition | 0.1 mg/mL Carbetocin, sodium succinate buffer, mannitol, L-methionine | Oxytocin in an acidic buffer (pH 3.5-4.0) |
| Optimal pH | 5.45 (5.25-5.65) | 3.5-4.0 |
| Half-life | Longer than oxytocin (approximately 40 minutes) | Shorter half-life |
| Indication | Prevention of postpartum hemorrhage | Prevention and treatment of postpartum hemorrhage, labor induction/augmentation |
| This table compiles information from multiple sources.[1][2][5][6][8][9][10] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Potency Assay
This method is designed to quantify this compound and separate it from potential degradation products.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column: C18 bonded silica (B1680970) gel column (e.g., Waters XBridge C18, 150 x 3.0 mm, 3.5 µm).
-
Mobile Phase A: 0.3 g of ammonium (B1175870) acetate in 1000 mL of water, with 8 mL of PIC B-8 Low UV reagent, mixed with 380 mL of acetonitrile.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B should be optimized to ensure baseline separation of all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 60°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound of known concentration in water.
-
Sample Solution: Dilute the heat-stable Carbetocin formulation with water to a final concentration of approximately 0.1 mg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of Carbetocin.
-
Inject the sample solution.
-
Identify the Carbetocin peak in the sample chromatogram by comparing the retention time with the standard.
-
Calculate the concentration of Carbetocin in the sample by comparing the peak area with that of the standard.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and to validate the stability-indicating nature of the HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Acid Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24-48 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide.
-
Analyze the sample using the stability-indicating HPLC method.
2. Base Hydrolysis:
-
Prepare a solution of Carbetocin in 0.1 M sodium hydroxide.
-
Incubate the solution at 40°C for 8-24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analyze the sample by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of Carbetocin in 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours.
-
Analyze the sample by HPLC.
4. Thermal Degradation:
-
Store a solid sample of Carbetocin at 80°C for 7 days.
-
Dissolve the sample in a suitable solvent.
-
Analyze the sample by HPLC.
5. Photostability:
-
Expose a solution of Carbetocin to a light source according to ICH Q1B guidelines.
-
Analyze the sample by HPLC.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | - Column degradation- Incorrect mobile phase pH- Sample overload | - Use a new or different C18 column- Ensure mobile phase pH is within the optimal range for the column- Reduce sample concentration |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity solvents- Flush the injector and column thoroughly- Inject a blank run to confirm carryover |
| Fluctuating Baseline | - Air bubbles in the system- Leaks in the pump or fittings- Inconsistent mobile phase mixing | - Degas the mobile phase- Check all fittings for leaks- Ensure proper functioning of the gradient mixer |
| Inconsistent Retention Times | - Fluctuations in column temperature- Changes in mobile phase composition- Pump malfunction | - Use a column oven for stable temperature control- Prepare fresh mobile phase daily- Check pump performance and flow rate accuracy |
Visualizations
Caption: Carbetocin signaling pathway leading to uterine contraction.
Caption: Experimental workflow for HPLC potency assay of Carbetocin.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and stability of a heat‐stable formulation of carbetocin for the prevention of postpartum haemorrhage for use in low and middle‐income countries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. researchgate.net [researchgate.net]
- 5. HPLC analysis of carbetocin and its related impurities | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. ghsupplychain.org [ghsupplychain.org]
- 8. internationalmidwives.org [internationalmidwives.org]
- 9. mastelf.com [mastelf.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. HPLC analysis of carbetocin and its related impurities: Ingenta Connect [ingentaconnect.com]
- 14. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. agilent.com [agilent.com]
Managing potential tachyphylaxis with repeated Carbetocin acetate administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbetocin (B549339) acetate (B1210297). The information addresses the potential for tachyphylaxis (a rapid decrease in drug response) with repeated administration and offers guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Carbetocin acetate and how does it work?
A1: this compound is a long-acting synthetic analogue of the hormone oxytocin (B344502).[1][2] It selectively binds to and activates the oxytocin receptor (OXTR), a G protein-coupled receptor (GPCR).[3][4] This activation primarily stimulates the Gαq signaling pathway, leading to an increase in intracellular calcium and smooth muscle contraction, particularly in the uterus.[4][5]
Q2: What is tachyphylaxis and why is it a concern with repeated Carbetocin administration?
A2: Tachyphylaxis is the rapid desensitization to a drug after repeated administration, leading to a diminished response.[6] For Carbetocin, this means that subsequent doses may be less effective in eliciting the desired physiological effect (e.g., uterine contraction). Understanding and managing tachyphylaxis is crucial for designing experiments that require sustained or repeated receptor activation and for the development of effective therapeutic strategies.
Q3: What is the specific mechanism of Carbetocin-induced tachyphylaxis?
A3: Carbetocin-induced tachyphylaxis is primarily due to the desensitization and internalization of the oxytocin receptor (OXTR).[7] Unlike oxytocin, which induces receptor internalization through a β-arrestin-dependent pathway that allows for subsequent receptor recycling to the cell surface, Carbetocin promotes OXTR internalization via a β-arrestin-independent mechanism.[4][8] Crucially, these internalized receptors do not recycle back to the plasma membrane, leading to a net loss of functional receptors on the cell surface and a reduced response to subsequent doses.[4][8]
Q4: How does Carbetocin-induced tachyphylaxis differ from that of oxytocin?
A4: The key difference lies in the receptor recycling process. Oxytocin-induced internalization is mediated by β-arrestin, which can lead to receptor recycling and resensitization of the cell.[7] In contrast, Carbetocin's β-arrestin-independent internalization pathway does not promote receptor recycling, resulting in a more sustained desensitization.[4][8]
Q5: Are there any known strategies to mitigate Carbetocin-induced tachyphylaxis?
A5: While specific, clinically-validated strategies for Carbetocin are not yet established, general principles for mitigating GPCR tachyphylaxis can be applied. These include:
-
Dose Interval Optimization: Allowing sufficient time between doses may permit the synthesis of new receptors to replenish the surface population. The exact "washout" period for Carbetocin's effects is not well-defined and would need to be determined empirically in your experimental system.
-
Use of the Minimal Effective Dose: Employing the lowest concentration of Carbetocin that achieves the desired effect can reduce the magnitude of receptor internalization and desensitization.[9]
-
Alternate Agonist Administration: In some experimental designs, alternating with an agonist that has a different desensitization profile might be a possibility, though this would need careful consideration of the experimental goals.
Troubleshooting Guides
Issue: Decreasing response to repeated Carbetocin doses in our in vitro/in vivo model.
| Potential Cause | Troubleshooting Steps |
| OXTR Internalization and Lack of Recycling | 1. Confirm Receptor Internalization: Use immunofluorescence or cell surface biotinylation assays to visualize and quantify the reduction of OXTR on the plasma membrane after Carbetocin treatment. 2. Assess Receptor Recycling: Compare the rate of receptor reappearance on the cell surface after washout of Carbetocin versus oxytocin. A significantly slower recovery with Carbetocin would support the lack of recycling mechanism. |
| Inadequate "Washout" Period Between Doses | 1. Determine Resensitization Time-Course: After an initial dose of Carbetocin, perform a time-course experiment where a second dose is applied at increasing intervals (e.g., 1, 2, 4, 8, 12, 24 hours) to determine the time required to recover the initial response. 2. Optimize Dosing Schedule: Based on the resensitization time-course, adjust your experimental protocol to allow for adequate recovery time between Carbetocin administrations. |
| Use of Supramaximal Carbetocin Concentrations | 1. Perform a Dose-Response Curve: Determine the EC50 and EC90 of Carbetocin in your experimental system. 2. Use the Minimal Effective Concentration: For subsequent experiments, use the lowest concentration of Carbetocin that produces the desired effect to minimize receptor desensitization. |
Data Presentation
Table 1: In Vitro Comparison of Carbetocin and Oxytocin on OXTR/Gq Coupling
| Parameter | Carbetocin | Oxytocin | Reference |
| EC50 for Gq activation | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [5] |
| Maximal Gq activation (relative to Oxytocin) | ~45% | 100% | [5] |
| Receptor Internalization Pathway | β-arrestin-independent | β-arrestin-dependent | [4][8] |
| Receptor Recycling Post-Internalization | Not observed | Observed | [4][8] |
Table 2: Clinical Comparison of Single-Dose Carbetocin vs. Oxytocin for Prevention of Postpartum Hemorrhage
| Outcome | Carbetocin (100 µg IV) | Oxytocin (various regimens) | Reference |
| Need for additional uterotonic agents (Caesarean section) | Reduced | Higher | [10][11] |
| Blood loss ≥500 mL (Vaginal delivery) | No significant difference | No significant difference | [12][13] |
| Need for uterine massage (Vaginal delivery) | 43.4% | 62.3% | [14] |
Note: The clinical data presented is for a single administration and does not directly address tachyphylaxis with repeated doses.
Experimental Protocols
Protocol 1: Assessing OXTR Desensitization via Calcium Mobilization Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human oxytocin receptor (hOXTR) in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Fluorescent Calcium Indicator Loading: Load cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure baseline fluorescence using a fluorescence plate reader.
-
Initial Agonist Stimulation: Add a predetermined concentration of Carbetocin (e.g., EC90) and measure the peak fluorescence response, indicative of calcium mobilization.
-
Desensitization Induction: Incubate the cells with Carbetocin for a defined period (e.g., 30 minutes, 1 hour, 2 hours).
-
Washout: Gently wash the cells with a buffer to remove Carbetocin.
-
Second Agonist Challenge: Re-stimulate the cells with the same concentration of Carbetocin and measure the peak fluorescence response.
-
Data Analysis: Compare the peak response of the second stimulation to the initial stimulation. A reduced response indicates desensitization.
Protocol 2: Quantifying OXTR Internalization using Cell-Surface ELISA
-
Cell Culture and Plating: Culture cells expressing N-terminally tagged hOXTR (e.g., HA-tag or FLAG-tag) in a 24-well plate.
-
Agonist Treatment: Treat cells with Carbetocin or oxytocin at a specified concentration for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fixation: Gently wash the cells with ice-cold PBS and fix with 4% paraformaldehyde.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with a primary antibody against the extracellular tag.
-
Secondary Antibody Incubation: Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Wash the cells and add an HRP substrate. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: A decrease in absorbance over time indicates receptor internalization.
Visualizations
Caption: Carbetocin signaling and desensitization pathway.
Caption: Workflow to evaluate Carbetocin-induced tachyphylaxis.
Caption: Troubleshooting guide for Carbetocin tachyphylaxis.
References
- 1. [The effect of repeated administration of carbetocin (Depotocin, Spofa) in the first days postpartum on levels of thyroxine, triiodothyronine, 17 beta-estradiol, progesterone and on fertilization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of carbetocin, a long-acting oxytocin analog on the postpartum uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: A relatively rare adverse event caused by carbetocin— placenta interception [frontiersin.org]
- 7. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in human oxytocin measurement: challenges and proposed solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. anesthesiology.queensu.ca [anesthesiology.queensu.ca]
- 10. Carbetocin in comparison with oxytocin in several dosing regimens for the prevention of uterine atony after elective caesarean section in the Netherlands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of carbetocin and oxytocin infusions in reducing the requirement for additional uterotonics or procedures in women at increased risk of postpartum haemorrhage after Caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Carbetocin vs oxytocin for prevention of postpartum hemorrhage after vaginal delivery: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of carbetocin and oxytocin for the prevention of postpartum hemorrhage following vaginal delivery:a double-blind randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carbetocin Acetate and Oxytocin on Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Carbetocin acetate (B1210297) and endogenous Oxytocin (B344502), focusing on their interactions with the Oxytocin Receptor (OXTR), particularly concerning receptor internalization and subsequent signaling pathways. The information presented is supported by experimental data to aid in research and drug development.
Executive Summary
Carbetocin, a long-acting synthetic analogue of Oxytocin, exhibits distinct pharmacological properties at the molecular level compared to its natural counterpart. While both are agonists for the Oxytocin Receptor, their downstream signaling, receptor internalization mechanisms, and recycling processes differ significantly. Carbetocin acts as a biased agonist, preferentially activating the Gq signaling pathway, whereas Oxytocin activates a broader range of G proteins. A key divergence lies in their mechanism of receptor internalization: Carbetocin induces a β-arrestin-independent internalization of the OXTR and does not promote its recycling. In contrast, Oxytocin's internalization is β-arrestin-dependent, followed by receptor recycling to the plasma membrane. These differences have profound implications for the duration and nature of the cellular response to each ligand.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters comparing the interaction of Carbetocin and Oxytocin with the Oxytocin Receptor.
| Parameter | Carbetocin Acetate | Oxytocin | Reference(s) |
| Binding Affinity (Ki) | ~7 nM | ~0.71 nM | [1] |
| Gq Protein Activation (EC50) | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [1] |
Table 1: Receptor Binding and Gq Activation.
| Parameter | This compound | Oxytocin | Reference(s) |
| β-Arrestin Recruitment | Not Recruited | Recruited | [1] |
| Receptor Internalization Mechanism | β-arrestin-independent | β-arrestin-dependent | [1][2] |
| Receptor Recycling Post-Internalization | Not Recycled | Recycled | [1] |
| Internalization Half-Life (t1/2) | Data not available | ~2.3 minutes | [3] |
Table 2: Receptor Internalization and Recycling.
Signaling Pathways and Receptor Fate
The differential engagement of downstream signaling molecules by Carbetocin and Oxytocin leads to distinct cellular outcomes.
Oxytocin Signaling and Receptor Cycling: Upon binding of Oxytocin to the OXTR, the receptor couples to multiple G proteins, including Gq, Gi, and Go.[1] The canonical pathway involves Gq activation, leading to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling cascades.[4] For receptor desensitization and internalization, Oxytocin promotes the recruitment of β-arrestin.[2] This leads to the internalization of the OXTR through a clathrin-mediated pathway. Following internalization, the receptor is recycled back to the plasma membrane, allowing for resensitization of the cell to further Oxytocin stimulation.[1]
Carbetocin's Biased Agonism and Receptor Fate: Carbetocin displays functional selectivity by primarily activating the Gq pathway.[1][5] Critically, it does not promote the recruitment of β-arrestin to the OXTR.[1] Despite this, Carbetocin still induces receptor internalization, albeit through a β-arrestin-independent mechanism.[1][5] A significant consequence of this alternative pathway is that the internalized receptors are not recycled back to the cell surface.[1][5] This lack of recycling may contribute to the long-acting effects of Carbetocin, as the total number of available surface receptors is progressively reduced without replenishment.
Experimental Methodologies
Detailed protocols for key experiments cited in this guide are provided below for researchers wishing to replicate or adapt these methods.
Receptor Internalization Assay via Confocal Microscopy
This method allows for the visualization of receptor translocation from the cell membrane to intracellular compartments.
Cell Preparation:
-
HEK293 cells are cultured on glass coverslips and transiently transfected with a plasmid encoding the human Oxytocin Receptor tagged with a fluorescent protein (e.g., hOXTR-RFP).
-
Cells are grown for 24-48 hours post-transfection to allow for receptor expression.
Experimental Procedure:
-
Before stimulation, cells are serum-starved for 1 hour.
-
Cells are then treated with either Oxytocin (e.g., 100 nM) or Carbetocin (e.g., 1 µM) for various time points (e.g., 2, 15, 30, 60 minutes). A control group receives only the vehicle (e.g., PBS).
-
Following treatment, cells are washed with ice-cold PBS and fixed with 4% paraformaldehyde.
-
The cell nuclei are counterstained with DAPI.
-
The coverslips are mounted on microscope slides.
Imaging and Analysis:
-
Images are acquired using a confocal laser scanning microscope.
-
The subcellular localization of the fluorescently tagged OXTR is observed. In untreated cells, fluorescence is primarily at the plasma membrane. Upon agonist-induced internalization, fluorescence appears as punctate structures within the cytoplasm.
β-Arrestin Recruitment Assay via Bioluminescence Resonance Energy Transfer (BRET)
BRET assays are used to measure the proximity of two molecules, in this case, the OXTR and β-arrestin.
Cell Preparation:
-
HEK293 cells are co-transfected with plasmids encoding:
-
The human Oxytocin Receptor fused to a Renilla luciferase variant (e.g., hOXTR-Rluc8).
-
β-arrestin1 or β-arrestin2 fused to a fluorescent acceptor protein (e.g., β-arrestin1/2-Venus).
-
Experimental Procedure:
-
Transfected cells are plated in a 96-well plate.
-
48 hours post-transfection, the culture medium is replaced with a buffer solution.
-
The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.
-
After a short incubation period, the cells are stimulated with varying concentrations of Oxytocin or Carbetocin.
Data Acquisition and Analysis:
-
The light emissions from the luciferase (donor) and the fluorescent acceptor are measured simultaneously using a plate reader equipped with appropriate filters.
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio indicates that the donor and acceptor molecules are in close proximity, signifying β-arrestin recruitment to the receptor. Dose-response curves can be generated to determine the EC50 for recruitment.[1]
Visualizations
The following diagrams illustrate the key differences in the signaling pathways and receptor fates induced by Oxytocin and Carbetocin.
Caption: Signaling pathways of Oxytocin vs. Carbetocin.
Caption: Experimental workflows for studying receptor internalization.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin mediates oxytocin receptor signaling, which regulates uterine contractility and cellular migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Carbetocin Acetate and Atosiban
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Carbetocin acetate (B1210297) and Atosiban, two synthetic nonapeptide analogs of oxytocin (B344502) with significant applications in obstetrics. While Carbetocin acetate is primarily utilized for the prevention of postpartum hemorrhage, Atosiban is employed as a tocolytic agent to delay preterm labor. Their divergent clinical applications stem from their distinct interactions with the oxytocin receptor (OTR) and subsequent intracellular signaling cascades. This document summarizes key in vitro data, presents detailed experimental methodologies, and visualizes the underlying molecular mechanisms to aid researchers in understanding their differential pharmacology.
Mechanism of Action: An Agonist vs. a Biased Antagonist
This compound acts as a potent agonist at the oxytocin receptor, mimicking the action of endogenous oxytocin.[1][2][3][4][5] Its binding to the OTR, a G-protein coupled receptor (GPCR), primarily activates the Gq signaling pathway. This activation leads to a cascade of intracellular events culminating in uterine muscle contraction, which is crucial for preventing bleeding after childbirth.[3]
Atosiban, in contrast, is a competitive antagonist of the oxytocin receptor.[6][7][8][9] It functions by blocking the binding of oxytocin to its receptor, thereby inhibiting the canonical Gq-mediated signaling that leads to uterine contractions.[8] Interestingly, Atosiban has been characterized as a "biased agonist." While it antagonizes the Gq-phospholipase C pathway, it concurrently acts as an agonist for the Gi-mediated signaling pathway.[6][7][10] This biased agonism is responsible for some of its unique cellular effects, including the inhibition of cell growth and the activation of pro-inflammatory pathways.[6][10][11]
Receptor Binding and Affinity
The binding affinities of this compound and Atosiban for the oxytocin and vasopressin receptors have been characterized in numerous in vitro studies. The data, summarized in the table below, highlights their distinct receptor interaction profiles.
| Ligand | Receptor | Parameter | Value | Species | Reference |
| This compound | Oxytocin Receptor | Ki | 7.1 nM | Human | [1][12][13] |
| Oxytocin Receptor | Kd | 1.96 nM | Rat | [2] | |
| Vasopressin V1a Receptor | Kd | 7.24 nM | Rat | [14] | |
| Vasopressin V2 Receptor | Kd | 61.3 nM | Rat | [2][14] | |
| Atosiban | Oxytocin Receptor | Ki | 76.4 nM | Human | [15] |
| Oxytocin Receptor | Ki | 81/397 nM | Human | [16] | |
| Vasopressin V1a Receptor | Ki | 3.5/4.7 nM | Human | [16] | |
| Vasopressin V1a Receptor | Ki | 5.1 nM | Human | [15] |
Intracellular Signaling Pathways
The differential engagement of G-protein signaling pathways by this compound and Atosiban underlies their opposing physiological effects.
This compound: As a conventional agonist, this compound binding to the OTR activates the Gq alpha subunit. This stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), promotes the contraction of myometrial smooth muscle cells.
Atosiban: Atosiban exhibits biased antagonism. It blocks the Gq pathway initiated by oxytocin, thus preventing myometrial contraction. Simultaneously, it promotes the coupling of the OTR to the Gi alpha subunit. The activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the Gi protein can activate other signaling pathways, such as the MAPK/ERK pathway, which has been implicated in the inhibition of cell proliferation.[6][10]
Functional Effects In Vitro
The distinct molecular interactions of this compound and Atosiban translate into opposing functional effects in vitro, particularly in the context of myometrial cell contractility and other cellular responses.
| Ligand | Parameter | Value | Species/Cell Line | Reference |
| This compound | EC50 (Uterine Contraction) | 48.0 ± 8.20 nM | Rat | [14] |
| Maximal Contraction vs Oxytocin | ~50% lower | Rat | [14] | |
| pA2 (Antagonist activity) | 8.21 | Rat | [14] | |
| EC50 (Gq activation) | 48.8 ± 16.09 nM | HEK293 cells | [17] | |
| Max Gq activation vs Oxytocin | 45 ± 6% | HEK293 cells | [17] | |
| Atosiban | IC50 (Inhibition of OT-induced Ca2+ increase) | 5 nM | Human myometrial cells | |
| pA2 (Anti-OT, in vitro) | 7.71 | Rat |
Experimental Protocols
Receptor Binding Assay (Competitive Radioligand Binding)
This protocol is a generalized procedure for determining the binding affinity of this compound and Atosiban to the oxytocin receptor.
-
Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a suitable assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]-Oxytocin), and varying concentrations of the unlabeled competitor (this compound or Atosiban).
-
Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce, or Atosiban to inhibit, an increase in intracellular calcium concentration.
-
Cell Culture and Dye Loading: Culture human myometrial cells (or a suitable cell line expressing OTR) on glass coverslips or in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.
-
Baseline Measurement: After washing the cells to remove excess dye, measure the baseline fluorescence using a fluorescence microscope or a plate reader. For the ratiometric dye Fura-2, excitation is alternated between 340 nm (calcium-bound) and 380 nm (calcium-free), with emission measured at 510 nm.
-
Compound Addition: Add varying concentrations of this compound or a fixed concentration of oxytocin followed by varying concentrations of Atosiban to the cells.
-
Fluorescence Measurement: Continuously record the fluorescence intensity ratio (340/380 nm) to monitor changes in intracellular calcium concentration over time.
-
Data Analysis: Calculate the peak fluorescence ratio in response to the compound addition and normalize it to the baseline. For agonists like Carbetocin, plot the response against the concentration to determine the EC50. For antagonists like Atosiban, plot the inhibition of the oxytocin response against the concentration to determine the IC50.
In Vitro Myometrial Strip Contraction Assay
This assay directly measures the effect of the compounds on the contractility of uterine muscle tissue.
-
Tissue Preparation: Obtain myometrial tissue strips from biopsies (e.g., from women undergoing cesarean section, with ethical approval) and place them in a cold, oxygenated physiological salt solution (PSS).
-
Mounting: Mount the myometrial strips in an organ bath containing PSS maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed point and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate under a resting tension until spontaneous contractions stabilize.
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath to generate a dose-response curve. For Atosiban, first stimulate the tissue with a submaximal concentration of oxytocin and then add increasing concentrations of Atosiban to measure its inhibitory effect.
-
Data Recording and Analysis: Record the amplitude and frequency of contractions. The motility index (amplitude × frequency) can be calculated. Plot the contractile response against the drug concentration to determine the EC50 for agonists or the pA2 value for antagonists.
Comparative Summary
The in vitro data clearly delineates the contrasting pharmacological profiles of this compound and Atosiban.
This compound is a full agonist at the oxytocin receptor, primarily signaling through the Gq pathway to elicit a contractile response. In contrast, Atosiban acts as a biased antagonist, inhibiting the Gq-mediated contractile signaling while simultaneously activating the Gi pathway, leading to distinct cellular outcomes. These fundamental in vitro differences provide a clear rationale for their respective clinical uses in managing postpartum hemorrhage and preterm labor. This guide serves as a foundational resource for researchers delving into the pharmacology of these important obstetric drugs.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Affinity of Ligands to the Oxytocin Receptor Using Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Quantitative assessment of constitutive G protein-coupled receptor activity with BRET-based G protein biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hellobio.com [hellobio.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pa2 determination | PPTX [slideshare.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Efficacy of Carbetocin Acetate in a New Animal Model of Social Deficit: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the efficacy of Carbetocin (B549339) acetate (B1210297) in a novel animal model of social deficit. By juxtaposing Carbetocin with established and alternative therapeutic agents, this document offers a comprehensive overview of experimental data and methodologies to facilitate rigorous preclinical evaluation.
Introduction to Carbetocin Acetate
This compound is a long-acting synthetic analogue of oxytocin (B344502), a neuropeptide crucial for social bonding and behavior.[1] Unlike oxytocin, which has a short half-life, Carbetocin offers a more stable pharmacokinetic profile, making it an attractive candidate for therapeutic intervention in disorders characterized by social dysfunction.[1] Its primary mechanism of action involves selective agonism of the oxytocin receptor (OTR), though its downstream signaling differs from that of endogenous oxytocin.
Establishing a New Animal Model of Social Deficit
The validation of any new therapeutic agent necessitates a robust and reliable animal model that recapitulates core aspects of the human condition. For social deficits, several models are well-established, including the BTBR T+tf/J (BTBR) mouse strain, known for its idiopathic autism-like behaviors, and the C57BL/6J strain, often used as a control for normal sociability.[2] The development of a new animal model should aim to exhibit face, construct, and predictive validity for social deficits.
Comparative Efficacy of Carbetocin and Alternatives
To objectively assess the therapeutic potential of Carbetocin, its performance should be benchmarked against both a natural analogue (Oxytocin) and existing pharmacological treatments used for behavioral symptoms that can co-occur with social deficits, such as atypical antipsychotics (Clozapine and Risperidone).
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of Carbetocin, Oxytocin, Clozapine, and Risperidone on social behavior in mouse models. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental protocols, animal strains, and drug administration regimens.
Table 1: Effects on Sociability in the Three-Chamber Social Interaction Test
| Compound | Animal Model | Dose | Administration Route | Key Finding |
| Carbetocin | C57BL/6J (Morphine-abstinent) | 6.4 mg/kg | i.p. | Attenuated impaired sociability.[3] |
| Oxytocin | Oxtr KO mice | - | - | KO mice showed no preference for the social chamber, unlike wild-type. |
| BTBR mice | 0.8 IU/kg (daily for 30 days) | Intranasal | Did not significantly improve social chamber time.[4] | |
| C57BL/6J mice | - | - | Spent significantly more time in the social chamber.[4] | |
| Clozapine | ICR (PCP-induced deficit) | 10 mg/kg (daily for 7 days) | p.o. | Ameliorated impaired social novelty.[5] |
| C57BL/6J (PCP-induced deficit) | 10 mg/kg | i.p. | Reversed social behavior deficit.[6] | |
| Risperidone | BTBR mice | 0.125, 0.25, 0.5 mg/kg | i.p. | No significant improvement in social approach.[7] |
| 3xTg-AD mice | 0.1 mg/kg (daily for 90 days) | s.c. | Limited benefits on social behaviors.[8] |
Table 2: Effects on Social Interaction Time (Sniffing Time) in the Three-Chamber Test
| Compound | Animal Model | Dose | Administration Route | Key Finding |
| Carbetocin | - | - | - | Data not readily available in direct sniffing time comparison. |
| Oxytocin | BTBR mice | 0.8 IU/kg (daily for 30 days) | Intranasal | OT-treated males showed a preference for the novel mouse in sniffing time.[4] |
| Oprm1-/- mice | 0.3 IU | Intranasal | Restored time spent in nose contact with a stranger mouse.[9] | |
| Clozapine | - | - | - | Data not readily available in direct sniffing time comparison. |
| Risperidone | BTBR mice | 0.125, 0.25, 0.5 mg/kg | i.p. | No significant improvement in sniffing time.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are standardized protocols for key experiments in the assessment of social behavior.
Three-Chamber Social Interaction Test
This test assesses sociability and preference for social novelty.[2]
Apparatus: A rectangular, three-chambered box made of clear polycarbonate with retractable doorways between chambers.[2]
Procedure:
-
Habituation (10 minutes): The subject mouse is placed in the center chamber and allowed to freely explore all three empty chambers.[2][10]
-
Sociability Test (10 minutes): An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. An identical empty wire cage is placed in the opposite chamber. The subject mouse is again placed in the center chamber, and the amount of time spent in each chamber and the time spent sniffing each wire cage are recorded.[11][12]
-
Social Novelty Test (10 minutes): A second, novel stranger mouse is placed in the previously empty wire cage. The subject mouse is returned to the center chamber, and the time spent in each chamber and sniffing each mouse is recorded to assess preference for social novelty.[2]
Resident-Intruder Test
This test evaluates social interaction and aggression in a more naturalistic setting.
Apparatus: The home cage of the "resident" mouse.
Procedure:
-
Habituation: A male mouse (the "resident") is housed individually for a period to establish territory.
-
Test: An unfamiliar male mouse (the "intruder") is introduced into the resident's home cage.
-
Observation: The social interactions between the two mice are recorded and scored for behaviors such as sniffing, grooming, following, and aggressive encounters. The latency to the first interaction and the total duration of social behaviors are key parameters.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the effects of Carbetocin is essential for targeted drug development.
Carbetocin Signaling Pathway
Carbetocin acts as a selective agonist for the oxytocin receptor (OTR), which is a G-protein coupled receptor (GPCR). Unlike oxytocin, which can activate multiple G-protein pathways, Carbetocin shows a strong bias towards the Gq signaling cascade.
Figure 1. Simplified Carbetocin signaling pathway via the Gq-protein coupled receptor cascade.
Experimental Workflow for Validating a New Animal Model
A systematic workflow is critical for the validation of a new animal model of social deficit and for testing the efficacy of therapeutic compounds.
Figure 2. Workflow for the development and pharmacological validation of a new animal model of social deficit.
Conclusion
This compound presents a promising avenue for the treatment of social deficits due to its favorable pharmacokinetic profile and selective action on the oxytocin receptor system. The validation of its efficacy in a new, robust animal model is a critical step in its preclinical development. This guide provides a foundational framework for such a validation study, emphasizing objective comparison with relevant alternatives and adherence to detailed experimental protocols. The presented data, while not directly comparative, offer valuable benchmarks for assessing the potential of Carbetocin. Future research should focus on direct, head-to-head comparative studies to definitively establish the therapeutic utility of Carbetocin in ameliorating social deficits.
References
- 1. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 2. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The oxytocin analogue carbetocin prevents emotional impairment and stress-induced reinstatement of opioid-seeking in morphine-abstinent mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term exposure to intranasal oxytocin in a mouse autism model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECT OF CLOZAPINE ON NEUROCOGNITIVE AND SOCIAL COGNITIVE FUNCTIONS IN A SCHIZOPHRENIA-LIKE MOUSE MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clozapine, but not haloperidol, reverses social behavior deficit in mice during withdrawal from chronic phencyclidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Impact of Chronic Risperidone Use on Behavior and Survival of 3xTg-AD Mice Model of Alzheimer’s Disease and Mice With Normal Aging [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. A Standardized Social Preference Protocol for Measuring Social Deficits in Mouse Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Three Chamber Social Test - Creative Biolabs [creative-biolabs.com]
- 12. scantox.com [scantox.com]
Carbetocin vs. Oxytocin: A Comparative Analysis of Downstream Signaling Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytocin (B344502), a neuropeptide hormone, plays a crucial role in uterine contraction during childbirth and lactation. Its synthetic analogue, carbetocin (B549339), was developed to offer a longer duration of action, thereby providing sustained uterotonic effects. While both molecules target the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) family, emerging evidence reveals significant differences in their downstream signaling profiles. This guide provides a detailed comparison of carbetocin and oxytocin, focusing on their distinct mechanisms of signaling activation, supported by experimental data.
Overview of Oxytocin Receptor Signaling
The oxytocin receptor primarily couples to Gαq and Gαi proteins. The canonical pathway involves Gαq activation, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of calcium-dependent kinases and uterine muscle contraction. Concurrently, DAG activates protein kinase C (PKC), which can phosphorylate various downstream targets, including proteins involved in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.
Furthermore, upon agonist binding, the OTR can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, including the activation of ERK1/2.
Quantitative Comparison of Signaling Parameters
The following tables summarize the key quantitative data from in vitro studies comparing the effects of carbetocin and oxytocin on various aspects of OTR signaling.
| Parameter | Carbetocin | Oxytocin | Reference |
| Receptor Binding Affinity (Ki) | 7.1 nM | ~1 nM | [1] |
| Gq Protein Activation (BRET Assay) | [1] | ||
| EC50 | 48.8 ± 16.09 nM | 9.7 ± 4.43 nM | [1] |
| BRETmax (% of Oxytocin) | 45 ± 6% | 100% | [1] |
| Uterine Contraction (in vitro) | [2] | ||
| EC50 | 48.0 ± 8.20 nM | 5.62 ± 1.22 nM | [2] |
| Emax (g of tension) | 2.70 ± 0.12 g | 5.22 ± 0.26 g | [2] |
Table 1: Comparative Signaling Potency and Efficacy of Carbetocin and Oxytocin.
Key Differences in Downstream Signaling
Experimental evidence highlights a crucial divergence in the signaling pathways activated by carbetocin and oxytocin, particularly concerning the involvement of β-arrestin.
Gq Protein Activation: Carbetocin acts as a partial agonist for Gq protein activation compared to oxytocin. It exhibits a lower potency (higher EC50) and a significantly lower maximal efficacy (BRETmax) in stimulating the Gq signaling pathway[1]. This is consistent with its lower maximal effect on in vitro uterine muscle contraction[2].
β-Arrestin Recruitment: A pivotal finding is that carbetocin does not appear to recruit β-arrestin upon binding to the oxytocin receptor. In contrast, oxytocin robustly recruits β-arrestin, which leads to receptor desensitization and internalization[1]. This lack of β-arrestin recruitment by carbetocin suggests that it is a Gq-biased agonist .
ERK1/2 Activation: While direct quantitative comparisons of ERK1/2 phosphorylation are limited, the differential engagement of Gq and β-arrestin pathways implies distinct mechanisms of ERK activation. Oxytocin can activate ERK through both Gq-PLC-PKC and β-arrestin-mediated pathways. Carbetocin-induced ERK activation, however, would likely proceed primarily through the Gq-dependent pathway.
Signaling Pathway Diagrams
Caption: Canonical Gq Signaling Pathway Activated by Oxytocin and Carbetocin.
Caption: β-Arrestin Pathway: Activated by Oxytocin but not Carbetocin.
Experimental Protocols
G Protein Activation Assay (Bioluminescence Resonance Energy Transfer - BRET)
This protocol describes a method to quantify the interaction between the oxytocin receptor and Gq proteins upon ligand stimulation.
Experimental Workflow:
Caption: Workflow for G Protein Activation BRET Assay.
Detailed Steps:
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are transiently co-transfected with plasmids encoding OTR-Rluc and YFP-Gαq using a suitable transfection reagent.
-
Cell Plating: 24-48 hours post-transfection, cells are harvested and plated into white, clear-bottom 96-well plates.
-
Ligand Stimulation: A serial dilution of carbetocin and oxytocin is prepared. The medium is removed from the cells, and they are incubated with the different ligand concentrations for 5-10 minutes at 37°C.
-
Substrate Addition: The Rluc substrate, coelenterazine H, is added to each well to a final concentration of 5 µM.
-
BRET Signal Detection: The plate is immediately read on a BRET-compatible microplate reader that can sequentially measure the luminescence signals emitted by Rluc (around 480 nm) and YFP (around 530 nm).
-
Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the change in BRET ratio against the ligand concentration, and EC50 and Bmax values are determined using non-linear regression.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following OTR activation.
Experimental Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Detailed Steps:
-
Cell Culture and Plating: HEK293 cells stably expressing the human oxytocin receptor are seeded into black-walled, clear-bottom 96-well plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.
-
Ligand Addition: The plate is transferred to a fluorescence microplate reader equipped with an automated liquid handling system. Baseline fluorescence is measured before the addition of carbetocin or oxytocin at various concentrations.
-
Fluorescence Measurement: Fluorescence intensity is continuously monitored for a period of time (e.g., 1-3 minutes) after ligand addition to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak minus baseline) is calculated for each well. Dose-response curves are constructed, and EC50 values are determined.
ERK1/2 Phosphorylation Assay (Western Blotting)
This method quantifies the level of phosphorylated ERK1/2, a downstream marker of OTR activation.
Experimental Workflow:
Caption: Workflow for ERK1/2 Phosphorylation Western Blot Assay.
Detailed Steps:
-
Cell Culture and Stimulation: Cells expressing OTR are grown to near confluence, then serum-starved for several hours. Cells are then treated with carbetocin, oxytocin, or vehicle control for a predetermined time (e.g., 5, 10, 15 minutes).
-
Cell Lysis: The stimulation is stopped by aspirating the medium and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are resolved on a polyacrylamide gel and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with a primary antibody specific for phosphorylated ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.
-
Signal Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the signal is captured. The intensity of the bands corresponding to phospho-ERK and total ERK is quantified using densitometry software. The ratio of phospho-ERK to total ERK is calculated to normalize for any variations in protein loading.
Conclusion
Carbetocin and oxytocin, while both agonists of the oxytocin receptor, exhibit distinct downstream signaling profiles. Carbetocin acts as a Gq-biased partial agonist, showing lower potency and efficacy in Gq activation compared to oxytocin. Critically, carbetocin does not engage the β-arrestin pathway for receptor internalization, a key mechanism of desensitization for oxytocin. This biased agonism may underlie carbetocin's prolonged duration of action and suggests that it may have a different profile of cellular effects beyond uterine contraction. These findings have important implications for the design of novel OTR-targeting therapeutics with improved efficacy and side-effect profiles. Further research is warranted to fully elucidate the physiological consequences of this signaling bias.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin Acetate in Fear Conditioning: A Comparative Analysis of Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbetocin acetate's effects on fear conditioning, drawing from published experimental data. It aims to offer an objective analysis of its performance relative to other pharmacological alternatives, detailing experimental protocols and underlying signaling pathways to facilitate the replication and extension of these findings.
Comparative Efficacy in Fear Conditioning Models
Carbetocin, a long-acting synthetic analog of oxytocin (B344502), has demonstrated efficacy in modulating fear memory. The following tables summarize quantitative data from a key study comparing Carbetocin with its parent compound, oxytocin, and the oxytocin receptor antagonist, atosiban, in a mouse model of contextual fear conditioning.
Table 1: Effect on Fear Memory Expression (Lick-Suppression Ratio)
| Treatment Group | Lick-Suppression Ratio (Day 7) | Statistical Significance (vs. Saline) |
| Non-Conditioned (Naive Control) | Lower than Saline | p < 0.05 |
| Saline (Fear Control) | Significantly higher than Non-Conditioned | - |
| Carbetocin (10 mM, intranasal) | Significantly lower than Saline | p < 0.05 [1] |
| Oxytocin (100 µM, intranasal) | Lower than Saline | Not statistically significant |
| Atosiban (10 mM, intranasal) | Similar to Saline | Not statistically significant |
Data adapted from a study on contextual fear-conditioning in mice. A lower lick-suppression ratio indicates reduced fear expression.[1]
Table 2: Effect on Neuronal Activity in the Amygdala (c-Fos Positive Cells)
| Treatment Group | c-Fos Positive Cells (Basolateral Amygdala) | Statistical Significance (vs. Saline) | c-Fos Positive Cells (Lateral Amygdala) | Statistical Significance (vs. Saline) |
| Non-Conditioned | Significantly lower than Saline | p < 0.001 | Significantly lower than Fear-Conditioned | p = 0.0011 |
| Saline (Fear Control) | Significantly higher than Non-Conditioned | - | Significantly higher than Non-Conditioned | - |
| Carbetocin (10 mM, intranasal) | Significantly decreased | p = 0.017 [1] | Significantly decreased | p = 0.03 [1] |
| Oxytocin (100 µM, intranasal) | Significantly decreased | p = 0.046[1] | Significantly decreased | p = 0.03[1] |
| Atosiban (10 mM, intranasal) | No significant difference | - | No significant difference | - |
c-Fos is a marker of neuronal activation. A decrease in c-Fos positive cells in the amygdala, a key brain region for fear processing, suggests an attenuation of the fear response.[1]
Experimental Protocols
To ensure the replicability of the cited findings, detailed experimental methodologies are provided below.
Animal Model and Housing
-
Species: Male C57BL/6J mice[1]
-
Age: 8 weeks at the start of the experiment[1]
-
Housing: Standard laboratory conditions with ad libitum access to food and water, unless otherwise specified for the lick-suppression test.
Contextual Fear Conditioning Paradigm
This experiment was conducted over 10 days.[1]
-
Days 1-5: Habituation and Baseline Licking: Mice were habituated to the conditioning chamber and trained to lick from a water spout. The average number of licks on days 4 and 5 served as the baseline.[1]
-
Day 6: Fear Conditioning: Mice received an electric foot shock in the conditioning chamber.[1]
-
Post-Shock Treatment: Immediately after the shock session, mice were intranasally administered with one of the following treatments:[1]
-
Carbetocin acetate (B1210297) (10 mM in 5 µL)
-
Oxytocin (100 µM in 5 µL)
-
Atosiban (10 mM in 5 µL)
-
Saline (5 µL)
-
-
Days 7-10: Fear Memory Testing: The lick-suppression ratio was measured. This ratio is calculated as: (Baseline Licks - Performance Licks) / Baseline Licks. A higher ratio indicates greater fear-induced suppression of licking behavior.[1]
Immunohistochemistry for c-Fos Expression
-
Tissue Collection: 30 minutes after drug administration on day 6, mice were euthanized, and their brains were dissected and fixed.[1]
-
Staining: Brain slices containing the amygdala were stained for the c-Fos protein.
-
Quantification: The number of c-Fos positive cells in the basolateral and lateral amygdala was counted.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Carbetocin in modulating fear memory and the experimental workflow.
Proposed signaling pathway of Carbetocin in reducing fear memory.
Experimental workflow for investigating Carbetocin's effects.
Comparison with Other Anxiolytics
While direct comparative studies of Carbetocin with other classes of anxiolytics in fear conditioning are limited, inferences can be drawn from the broader literature on oxytocin and other anxiolytic agents.
-
Benzodiazepines (e.g., Lorazepam): Benzodiazepines primarily enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), resulting in a general dampening of neuronal activity. In contrast, Carbetocin's effects are mediated through the specific activation of oxytocin receptors, which can have more nuanced effects on specific neural circuits. A study comparing oxytocin and lorazepam found that both substances reduced activity in the centromedial amygdala in response to fearful stimuli. However, oxytocin, but not lorazepam, increased the connectivity between the centromedial amygdala and frontoparietal regions, suggesting distinct network-level effects.[2]
-
Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs): SSRIs are thought to exert their anxiolytic effects by increasing the levels of serotonin in the brain over a chronic treatment period. Animal models suggest that oxytocin may mediate some of the antidepressant and anxiolytic effects of SSRIs.[3] The acute effects of Carbetocin on fear memory consolidation, as demonstrated in the cited study,[1] differ from the typically delayed therapeutic effects of SSRIs.
Conclusion
The available evidence suggests that this compound effectively reduces the consolidation of fear memory in a mouse model of contextual fear conditioning.[1] This effect is associated with a decrease in neuronal activation in the amygdala.[1] Its mechanism of action, through the selective activation of the Gq protein-related response of the oxytocin receptor,[1] distinguishes it from other anxiolytic drug classes like benzodiazepines and SSRIs. Further research is warranted to directly compare the efficacy and side-effect profiles of Carbetocin with these and other anxiolytics in various fear conditioning paradigms. This will help to better delineate its potential therapeutic role in fear- and anxiety-related disorders.
References
A Comparative Analysis of the Metabolic Stability of Carbetocin Acetate and Oxytocin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of Carbetocin (B549339) acetate (B1210297) and oxytocin (B344502), two uterotonic agents crucial in obstetric care. The enhanced metabolic stability of Carbetocin, a synthetic analogue of oxytocin, is a key differentiator contributing to its distinct pharmacokinetic profile and clinical advantages. This analysis is supported by available experimental data and detailed methodologies to assist in research and drug development.
Introduction to Carbetocin and Oxytocin
Oxytocin is a naturally occurring nonapeptide hormone that plays a vital role in uterine contractions during labor and milk ejection. However, its therapeutic use is limited by a short plasma half-life, necessitating continuous intravenous infusion to maintain efficacy. Carbetocin acetate is a structural analogue of oxytocin, engineered for greater metabolic stability and a prolonged duration of action.[1] This enhanced stability is achieved through key structural modifications: deamination of the N-terminal cysteine and the replacement of the disulfide bridge with a more stable thioether bond. These changes render Carbetocin less susceptible to degradation by aminopeptidases and disulfide-cleaving enzymes.[2]
Comparative Quantitative Data
The following table summarizes the available pharmacokinetic parameters for this compound and oxytocin. It is important to note that the data is compiled from various studies, and direct head-to-head comparative experiments under identical conditions are limited in the public domain.
| Parameter | This compound | Oxytocin | Source(s) |
| Elimination Half-Life (t½) | ~40 minutes | 3-5 minutes (IV) | [3][4] |
| Metabolism | Primarily non-renal routes, slower enzymatic degradation | Degraded by aminopeptidases (oxytocinase), particularly in plasma of pregnant women.[5] Primarily eliminated by renal and hepatic mechanisms.[6] | [1][3] |
| Structural Stability | High; modifications at N-terminus and thioether bond prevent rapid degradation | Lower; susceptible to enzymatic cleavage at the N-terminus and disulfide bond reduction | [2] |
Experimental Protocols for Metabolic Stability Assessment
To evaluate the metabolic stability of peptide-based drugs like Carbetocin and oxytocin, in vitro assays using liver subcellular fractions are commonly employed. The following is a representative protocol for an in vitro metabolic stability assay using liver S9 fractions, which contain a broad range of phase I and phase II metabolic enzymes.
In Vitro Metabolic Stability Assay Using Liver S9 Fractions
1. Objective: To determine the rate of metabolism of this compound and oxytocin when incubated with liver S9 fractions and necessary cofactors.
2. Materials:
-
This compound and Oxytocin stock solutions (e.g., 10 mM in DMSO)
-
Human Liver S9 fraction (pooled from multiple donors)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for Phase II metabolism assessment
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well incubation plates
-
Incubator shaker (37°C)
-
LC-MS/MS system for analysis
3. Experimental Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing the liver S9 fraction (e.g., final protein concentration of 1 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compound (Carbetocin or oxytocin, final concentration e.g., 1 µM) and the cofactor solution (NADPH regenerating system and UDPGA) to initiate the metabolic reaction.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding an equal volume of cold acetonitrile. The t=0 sample is prepared by adding the quenching solution before the cofactors.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent compound concentration versus time plot.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing metabolic stability and the signaling pathway of Carbetocin and oxytocin.
Conclusion
The available evidence strongly indicates that this compound possesses significantly greater metabolic stability than oxytocin. This enhanced stability, a direct result of its modified chemical structure, leads to a longer pharmacokinetic half-life and a more sustained clinical effect from a single administration. While direct comparative in vitro metabolic stability data is not extensively published, the difference in their in vivo half-lives provides compelling evidence of this disparity. The provided experimental protocol offers a framework for conducting such direct comparative studies, which would be invaluable for further elucidating the quantitative differences in their metabolic profiles. The conserved signaling pathway through the oxytocin receptor underscores that Carbetocin's advantages lie in its improved pharmacokinetics rather than a different mechanism of action at the molecular level.[3]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. What is the mechanism of Carbetocin? [synapse.patsnap.com]
- 4. Oxytocin receptor binding and uterotonic activity of carbetocin and its metabolites following enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Carbetocin used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Validating Neurophysin I as a Novel Biomarker for Carbetocin Acetate's Central Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the use of Neurophysin I (NP-I) as a novel and robust biomarker for measuring the central nervous system (CNS) effects of Carbetocin acetate (B1210297). Carbetocin, a long-acting oxytocin (B344502) analogue, has demonstrated potential for influencing social and behavioral symptoms.[1] However, accurately quantifying its engagement with central oxytocin receptors has been a challenge. This document compares the prospective use of NP-I against established and alternative methods, offering supporting data from studies on oxytocin and outlining detailed experimental protocols.
Introduction to a New Biomarker: Neurophysin I
Traditionally, measuring the central effects of oxytocinergic compounds has relied on indirect behavioral observations or invasive techniques. The direct measurement of oxytocin in plasma or saliva is often unreliable due to its short half-life and instability.[2][3] Neurophysin I (NP-I) is co-released in an equimolar ratio with oxytocin from the posterior pituitary and offers greater stability and a longer half-life, making it a more robust surrogate biomarker for central oxytocin system activity.[4][5] While validated for endogenous oxytocin release, its application to assess the central engagement of Carbetocin acetate is a promising new approach.
Comparative Analysis of Biomarker Methodologies
To validate NP-I as a biomarker for Carbetocin's central effects, its performance should be compared against a direct, albeit invasive, measure of central drug concentration and a non-invasive measure of neural activity.
| Feature | Neurophysin I (NP-I) Assay (Novel) | Cerebrospinal Fluid (CSF) Analysis (Gold Standard) | Functional Magnetic Resonance Imaging (fMRI) |
| Principle | Measures the stable, co-released peptide NP-I in plasma as a surrogate for central oxytocin receptor activation.[4][5] | Directly quantifies Carbetocin or its metabolites in the CSF, providing definitive evidence of CNS penetration.[6][7] | Measures blood-oxygen-level-dependent (BOLD) signal changes in specific brain regions (e.g., amygdala, prefrontal cortex) to map neural activity in response to Carbetocin. |
| Invasiveness | Minimally invasive (blood draw). | Highly invasive (lumbar puncture).[6] | Non-invasive. |
| Temporal Resolution | Moderate; reflects cumulative release over its longer half-life. | Low; typically single or few time points due to invasiveness.[7] | High; allows for real-time observation of neural responses. |
| Directness of Measurement | Indirect; surrogate for central release. | Direct; measures drug concentration in the CNS. | Indirect; measures hemodynamic response as a proxy for neural activity. |
| Established Use with Carbetocin | Proposed/Investigational. | Not yet documented for Carbetocin in humans. | Not yet documented for Carbetocin in humans. |
| Key Advantage | High stability, reliability, and minimally invasive nature make it suitable for repeated measures in clinical trials.[5] | Unambiguously confirms that the drug has crossed the blood-brain barrier and is present in the CNS.[6] | Provides spatial localization of drug effects on brain circuits involved in social cognition.[8] |
| Key Disadvantage | Its response to an exogenous analogue (Carbetocin) vs. endogenous oxytocin release needs direct validation. | Practical and ethical constraints limit its use in large-scale or longitudinal studies. | Does not measure receptor binding or drug concentration; susceptible to placebo effects. |
Experimental Protocols
Protocol for Validation of Neurophysin I as a Biomarker for Carbetocin
This protocol is adapted from studies validating NP-I for endogenous oxytocin release.[4]
Objective: To determine if peripheral NP-I levels correlate with the central effects of intranasally administered this compound.
Study Design: A double-blind, placebo-controlled, crossover study.
Participants: Healthy adult volunteers.
Procedure:
-
Participants are randomized to receive a single intranasal dose of this compound or a placebo.
-
Blood samples for NP-I and Carbetocin concentration analysis are collected at baseline and at multiple time points post-administration (e.g., 15, 30, 60, 90, 120, and 240 minutes).
-
At each time point, participants undergo a social-cognitive task battery (e.g., facial emotion recognition, trust games) to assess behavioral effects.
-
A washout period of at least one week is implemented before the crossover administration.
-
NP-I levels are measured using a validated sandwich immunoassay.[5]
-
Statistical analysis will assess the correlation between changes in plasma NP-I concentrations and behavioral task performance.
Protocol for CSF Analysis of Carbetocin
This protocol is based on studies measuring oxytocin levels in the CSF following intranasal administration.[6][7]
Objective: To confirm and quantify the presence of this compound in the central nervous system after intranasal administration.
Study Design: A parallel-group study comparing intranasal Carbetocin to placebo.
Participants: Healthy adult volunteers for whom a lumbar puncture is medically indicated for other reasons, or in a preclinical setting with non-human primates.[7][9]
Procedure:
-
Participants receive a single intranasal dose of this compound or a placebo.
-
At a predetermined time point post-administration (e.g., 75 minutes, based on oxytocin kinetics), a lumbar puncture is performed to collect CSF.[6]
-
Simultaneous blood samples are taken to compare peripheral and central drug concentrations.
-
Carbetocin concentrations in CSF and plasma are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
The primary outcome is the difference in CSF Carbetocin concentration between the active and placebo groups.
Protocol for fMRI Assessment of Carbetocin's Central Effects
Objective: To identify the neural correlates of Carbetocin's effects on social cognition.
Study Design: A double-blind, placebo-controlled, crossover fMRI study.
Participants: Healthy adult volunteers.
Procedure:
-
Participants are randomized to receive a single intranasal dose of this compound or a placebo.
-
Following a 45-minute absorption period, participants are placed in an fMRI scanner.
-
Inside the scanner, participants perform tasks known to engage brain regions rich in oxytocin receptors, such as the amygdala and prefrontal cortex (e.g., viewing emotional faces, moral-dilemma tasks).
-
BOLD signals are recorded, and brain activation patterns are compared between the Carbetocin and placebo conditions.
-
The primary outcome is the differential activation in regions of interest during the social-cognitive tasks.
Visualizing Workflows and Pathways
Caption: Carbetocin's central mechanism of action.
Caption: Workflow for validating NP-I as a biomarker.
Conclusion
The validation of a reliable biomarker for this compound's central effects is crucial for advancing its clinical development for neuropsychiatric and behavioral conditions. Neurophysin I presents a scientifically sound and practical candidate for a novel, minimally invasive biomarker. The proposed comparative studies against CSF analysis and fMRI will provide a comprehensive understanding of its utility. While direct experimental data for Carbetocin using these methods is still emerging, the protocols and comparative framework outlined here, based on extensive research on oxytocin, provide a clear roadmap for researchers and drug developers. This approach will enable a more precise and efficient evaluation of Carbetocin's central nervous system engagement, ultimately accelerating its therapeutic potential.
References
- 1. antarosmedical.com [antarosmedical.com]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAT-044 Neurophysin I: A Reliable, Novel, and Robust Biomarker for OxytocinAn Analysis of a Double-Blind Placebo-Controlled Cross-Over Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurophysin I: a reliable, novel, and robust biomarker for oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dogs.arizona.edu [dogs.arizona.edu]
- 6. Elevated cerebrospinal fluid and blood concentrations of oxytocin following its intranasal administration in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CSF and blood oxytocin concentration changes following intranasal delivery in macaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxytocin and Social Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma and CSF oxytocin levels after intranasal and intravenous oxytocin in awake macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbetocin Acetate vs. Oxytocin: A Comparative Guide for Researchers on Cost-Effectiveness and Efficacy
For Immediate Release
In the critical field of obstetric medicine, the prevention of postpartum hemorrhage (PPH) remains a paramount concern. For researchers, scientists, and drug development professionals, the choice of uterotonic agent is a key determinant of both clinical and economic outcomes. This guide provides an in-depth, objective comparison of Carbetocin acetate (B1210297) and oxytocin (B344502), focusing on their cost-effectiveness, clinical efficacy, and underlying molecular mechanisms, supported by experimental data.
Executive Summary
Carbetocin acetate, a synthetic analogue of oxytocin, has emerged as a potent alternative to the traditional use of oxytocin for the prevention of PPH. Clinical evidence suggests that while both drugs are effective, Carbetocin's longer half-life and greater heat stability may offer significant advantages, particularly in terms of reducing the need for additional uterotonic interventions and associated costs. This guide will delve into the quantitative data from various studies, present detailed experimental protocols for their comparison, and visualize the distinct signaling pathways that govern their effects.
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators of this compound versus oxytocin as reported in several research and clinical studies.
Table 1: Economic and Clinical Outcomes of Carbetocin vs. Oxytocin for PPH Prevention
| Metric | This compound | Oxytocin | Key Findings | Citations |
| Cost-Effectiveness (UK) | Lower overall cost | Higher overall cost | Carbetocin use resulted in a cost saving of £55 per woman and 0.0342 fewer PPH events.[1][2][3] | [1][2][3] |
| Cost-Effectiveness (China) | Reduced PPH-related cost | Higher PPH-related cost | Carbetocin was associated with a cost reduction of USD 29 per birth.[4][5] | [4][5] |
| Cost-Effectiveness (Colombia, Cesarean Section) | Lower average cost (Col$ 461,750) | Higher average cost (Col$ 481,866) | Carbetocin was the dominant alternative, saving Col$ 94,887 per avoided hemorrhagic event.[6] | [6] |
| Cost-Effectiveness (Colombia, Vaginal Delivery) | Higher average cost (Col$ 347,750) | Lower average cost (Col$ 262,491) | Oxytocin was more cost-effective in this setting.[6] | [6] |
| Incidence of PPH (>500ml blood loss) | Reduced incidence | Higher incidence | One study noted a reduction of 30 PPH events per 1500 caesarean sections with Carbetocin.[7] | [7] |
| Need for Additional Uterotonics | Significantly lower | Higher | 45% of patients in an oxytocin group required additional uterotonics, compared to none in the Carbetocin group.[8] | [8] |
| Blood Loss (ml) | Lower mean blood loss | Higher mean blood loss | Studies have shown significantly reduced mean blood loss with Carbetocin compared to oxytocin.[9][10][11][12] | [9][10][11][12] |
| Adverse Effects | Similar safety profile | Similar safety profile | Both drugs have comparable safety profiles.[13] | [13] |
| Heat Stability | More resistant to heat | Less heat stable | Carbetocin's heat stability is a crucial advantage in resource-poor settings.[8][14] | [8][14] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of research findings, detailed methodologies are essential. Below is a synthesized protocol for a randomized controlled trial (RCT) comparing the efficacy of Carbetocin and oxytocin, based on common practices reported in the literature.
Objective: To compare the efficacy and safety of a single intravenous dose of Carbetocin with a standard infusion of oxytocin for the prevention of postpartum hemorrhage in women undergoing cesarean section.
Study Design: A double-blind, randomized controlled trial.
Participants:
-
Inclusion Criteria: Pregnant women at term scheduled for elective or emergency cesarean section under regional anesthesia.
-
Exclusion Criteria: Known hypersensitivity to either drug, significant cardiovascular, renal, or hepatic disease, placenta previa, multiple gestations, and placental abruption.
Randomization and Blinding: Participants are randomly assigned in a 1:1 ratio to receive either Carbetocin or oxytocin. The allocation is concealed using sequentially numbered, opaque, sealed envelopes. Both the participants and the healthcare providers are blinded to the treatment allocation.
Intervention:
-
Carbetocin Group: A single intravenous bolus of 100 µg of Carbetocin is administered over one minute immediately after the delivery of the infant.
-
Oxytocin Group: An intravenous bolus of 5 IU of oxytocin is administered over one minute immediately after the delivery of the infant, followed by an infusion of 20 IU of oxytocin in 1000 mL of 0.9% NaCl solution at a rate of 150 mL per hour.[8]
Outcome Measures:
-
Primary Outcome: The need for additional uterotonic agents (e.g., oxytocin, ergometrine, prostaglandins) to control uterine bleeding.
-
Secondary Outcomes:
-
Estimated blood loss, measured gravimetrically by weighing all blood-soaked swabs and drapes and measuring blood in suction containers.
-
Incidence of PPH, defined as blood loss ≥ 500 mL and severe PPH as blood loss ≥ 1000 mL.
-
Change in hemoglobin and hematocrit levels from pre-delivery to 24 hours postpartum.
-
Assessment of uterine tone by the obstetrician at regular intervals post-drug administration.
-
Incidence of adverse effects such as nausea, vomiting, headache, and changes in vital signs (blood pressure, heart rate).
-
Statistical Analysis: Data are analyzed using an intention-to-treat approach. The primary outcome is compared between the two groups using a chi-square test. Continuous secondary outcomes are compared using t-tests or Mann-Whitney U tests, as appropriate. A p-value of <0.05 is considered statistically significant.
Mandatory Visualizations
Signaling Pathways
The uterotonic effects of both Carbetocin and oxytocin are mediated through the oxytocin receptor (OXTR), a G-protein coupled receptor. However, their downstream signaling pathways exhibit key differences. Oxytocin can activate multiple G-protein subtypes, including Gq and Gi/o. In contrast, Carbetocin demonstrates functional selectivity, primarily activating the Gq pathway. This selectivity is thought to contribute to its sustained uterotonic effect without the receptor desensitization potentially mediated by β-arrestin, which is more prominently recruited by oxytocin.
Caption: Comparative signaling pathways of Oxytocin and Carbetocin at the Oxytocin Receptor.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing Carbetocin and oxytocin.
Caption: A typical experimental workflow for a randomized controlled trial comparing Carbetocin and Oxytocin.
Conclusion
The available evidence suggests that this compound presents a cost-effective and clinically efficacious alternative to oxytocin for the prevention of postpartum hemorrhage, particularly in the context of cesarean sections. Its favorable pharmacological profile, characterized by a longer duration of action and selective activation of the Gq signaling pathway, translates into a reduced need for additional medical interventions. For researchers and drug development professionals, these findings underscore the importance of considering both the direct acquisition costs and the broader economic and clinical implications when evaluating uterotonic agents. Further research, following robust experimental protocols as outlined, will continue to refine our understanding of the optimal use of these critical medications in obstetric practice.
References
- 1. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β‐Arrestin‐Independent Internalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbetocin is a Functional Selective Gq Agonist That Does Not Promote Oxytocin Receptor Recycling After Inducing β-Arrestin-Independent Internalisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of blood loss during postpartum haemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbetocin Versus Oxytocin in the Prevention of Post Partum Haemorrhage (PPH) in Women Undergoing Caesarean Sections for Placenta Previa: A Randomised Controlled Trial [ctv.veeva.com]
- 12. The Role of Oxytocin versus Carbetocin in Prevention of Postpartum Hemorrhage in Cesarean Section: A Randomized Control Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carbetocin vs Oxytocin for Postpartum Hemorrhage · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
Independent Validation of the Pro-Social Effects of Carbetocin Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-social effects of Carbetocin acetate (B1210297) with related compounds, supported by experimental data from preclinical and clinical studies. Carbetocin, a long-acting synthetic analogue of oxytocin (B344502), has garnered interest for its potential to modulate social behavior. This document summarizes the current state of independent research, offering a valuable resource for those investigating its therapeutic potential in neuropsychiatric disorders characterized by social deficits.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Carbetocin acetate on social and affective behaviors, with comparisons to oxytocin where available.
Table 1: Effects of Carbetocin on Social Behavior in Animal Models
| Species | Behavior Assessed | Treatment and Dose | Key Findings | Comparison with Oxytocin | Reference |
| Mice (C57BL/6J) | Sociability (Three-Chamber Test) | Carbetocin (6.4 mg/kg, i.p.) in morphine-abstinent mice | Attenuated the impairment in sociability caused by opioid withdrawal. | Not directly compared in this study. | [1] |
| Rats (Wistar) | Spontaneous Behavior (Open-Field Test) | Carbetocin (0.1-3.0 mg/kg, i.p.) vs. Oxytocin (0.05 and 1.0 mg/kg, i.p.) | Increased horizontal activity at higher doses, suggesting anxiolytic-like effects. Did not induce grooming behavior seen with oxytocin. | Oxytocin (0.05 mg/kg) also increased locomotion, but at a higher dose (1.0 mg/kg) reduced both locomotion and rearing. Oxytocin significantly increased grooming, unlike Carbetocin. | [2][3] |
| Mice (California) | Social Approach and Vigilance | Carbetocin (OTR-Gq agonist) infused into the Bed Nucleus of the Stria Terminalis (BNST) | Reduced social approach and increased social vigilance in both male and female mice. | Opposite to the effects of oxytocin receptor activation in the Nucleus Accumbens, which promotes social approach. | [4][5] |
| Steers (Holstein) | Social Behavior among familiar individuals | Carbetocin (50 or 200 nmol, intracerebroventricular) | Did not facilitate social behavior; induced a sedative effect (lying down) that disturbed some social interactions. | Not directly compared in this study. | [6] |
Table 2: Clinical Trial Data on Carbetocin's Effects on Social and Behavioral Symptoms
| Study Population | Intervention | Primary Outcome Measures | Key Findings on Social/Behavioral Endpoints | Status | Reference |
| Children and Adolescents with Prader-Willi Syndrome (CARE-PWS Phase 3 Trial) | Intranasal Carbetocin (3.2 mg and 9.6 mg) vs. Placebo | Change in Hyperphagia (HQ-CT) and Obsessive-Compulsive Symptoms (CY-BOCS) | The trial did not meet its primary endpoints. The 3.2 mg dose showed nominally significant improvements in the PWS Anxiousness and Distress Behaviors Questionnaire (PADQ) score versus placebo. | Completed | [6] |
Experimental Protocols
Animal Studies: Social Interaction and Anxiety-Related Behavior
A common experimental paradigm to assess the pro-social and anxiolytic effects of Carbetocin in rodents involves the following steps:
-
Animal Model: Male C57BL/6J mice or Wistar rats are commonly used. For specific models, such as opioid withdrawal, animals first undergo a drug administration and withdrawal protocol.[1]
-
Drug Administration: this compound is typically dissolved in a vehicle (e.g., saline) and administered via intraperitoneal (i.p.) injection.[1][2] Dosages in mice have ranged from 0.64 mg/kg to 6.4 mg/kg, while in rats, doses between 0.1 mg/kg and 3.0 mg/kg have been tested.[1][2] For investigating central effects, direct intracerebroventricular or site-specific brain infusions are performed.[4][6]
-
Behavioral Testing:
-
Sociability Test (Three-Chamber Test): This test assesses an animal's preference for social novelty. The apparatus consists of three interconnected chambers. The test mouse is allowed to explore the chambers containing a novel mouse in one side chamber and a novel object in the other. Time spent in each chamber and interacting with the mouse versus the object is recorded.
-
Open-Field Test: This test is used to assess locomotor activity and anxiety-like behavior. The animal is placed in an open, novel arena, and its movements are tracked. Increased exploration of the center of the arena is indicative of reduced anxiety. Behaviors such as rearing and grooming are also quantified.[2]
-
Social Approach and Vigilance: In more detailed protocols, behaviors like the duration and frequency of social investigation (e.g., sniffing) and avoidance or vigilance postures are manually or automatically scored from video recordings.[4]
-
-
Data Analysis: Statistical analysis is performed to compare the behavioral outcomes between the Carbetocin-treated group, a placebo (vehicle) group, and often an oxytocin-treated group.
Clinical Trials: Prader-Willi Syndrome (CARE-PWS)
The Phase 3 CARE-PWS trial provides a key example of the clinical evaluation of Carbetocin for behavioral symptoms:
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: Children and adolescents (ages 7-18) with a confirmed diagnosis of Prader-Willi Syndrome.[6]
-
Intervention: Intranasal Carbetocin administered three times daily. Two doses were evaluated: 3.2 mg and 9.6 mg.[6]
-
Outcome Measures:
-
Primary: Changes from baseline in the Hyperphagia Questionnaire for Clinical Trials (HQ-CT) and the Children's Yale-Brown Obsessive-Compulsive Scale (CY-BOCS).[6]
-
Secondary: Included the PWS Anxiousness and Distress Behaviors Questionnaire (PADQ) and the Clinical Global Impression of Change (CGI-C).[6]
-
-
Duration: The placebo-controlled period was 8 weeks, followed by a long-term follow-up where all participants received Carbetocin.[6]
Mandatory Visualizations
Signaling Pathway of Carbetocin at the Oxytocin Receptor
Carbetocin is a biased agonist of the oxytocin receptor (OTR), preferentially activating the Gq protein signaling pathway. The diagram below illustrates this cascade.
References
- 1. karger.com [karger.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. fpwr.org [fpwr.org]
- 4. researchgate.net [researchgate.net]
- 5. File:Oxytocin receptor pathways.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. Intranasal Carbetocin Reduces Hyperphagia, Anxiousness, and Distress in Prader-Willi Syndrome: CARE-PWS Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling Carbetocin Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Carbetocin acetate (B1210297). This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Carbetocin acetate is a synthetic analogue of oxytocin, a hormone that induces uterine contractions.[1] Due to its biological activity, special caution must be exercised during handling as overexposure can have significant health implications.[1]
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and handling procedures.
| Protective Measure | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To prevent eye contact with the substance.[2] |
| Hand Protection | Chemical-impermeable gloves. | To avoid skin contact, as the substance can be harmful.[1][2] |
| Skin and Body | Wear fire/flame resistant and impervious clothing. | To protect against accidental spills and contamination.[2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | To prevent inhalation, which can be harmful.[1][2] |
| Ventilation | Ensure adequate ventilation in the handling area. | To minimize the concentration of airborne particles.[2] |
| Hygiene | Wash skin thoroughly after handling. Do not eat, drink, or smoke in the work area. | To prevent accidental ingestion and maintain good laboratory practice.[3] |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Seek prompt medical attention.[3] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical advice.[1][3] |
| Inhalation | Move the affected person to fresh air and ensure they are comfortable for breathing. If needed, seek medical advice.[1] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1] |
Storage and Disposal
Proper storage and disposal are essential to maintain the integrity of this compound and to protect the environment.
| Aspect | Guideline |
| Storage | Store in a cool, dry place, away from strong heat, light, and moisture.[1] Some formulations may require refrigeration at 2-8°C, while heat-stable versions can be stored at up to 30°C.[4][5] |
| Spill Management | In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable container for disposal.[1] Flush the spill area with plenty of water.[1] |
| Disposal | Dispose of contents and container to an approved waste disposal plant, following local, state, or national legislation.[1][3] Do not empty into drains.[1] |
Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from receipt of the compound to its final disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
